molecular formula C2H6O2 B026584 Ethylene glycol-13C2 CAS No. 104700-12-1

Ethylene glycol-13C2

Numéro de catalogue: B026584
Numéro CAS: 104700-12-1
Poids moléculaire: 64.053 g/mol
Clé InChI: LYCAIKOWRPUZTN-ZDOIIHCHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethylene glycol-13C2 is a useful research compound. Its molecular formula is C2H6O2 and its molecular weight is 64.053 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1,2-13C2)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583948
Record name (~13~C_2_)Ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104700-12-1
Record name (~13~C_2_)Ethane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104700-12-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of Ethylene glycol-13C2?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Ethylene (B1197577) Glycol-13C2

Ethylene glycol-13C2 (¹³C₂H₆O₂) is a stable isotope-labeled form of ethylene glycol, where both carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool for researchers, scientists, and drug development professionals, particularly in studies requiring the tracing of carbon atoms through metabolic pathways or chemical reactions. Its primary applications include its use as a tracer, an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and in metabolic flux analysis.[1][2][3]

Physical and Chemical Properties

This compound is a colorless, odorless, viscous liquid.[4][5][6] Its physical and chemical properties are nearly identical to those of its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of two ¹³C isotopes.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
IUPAC Name Ethane-1,2-diol-¹³C₂[6]
Synonyms Ethylene-13C2 glycol, (1,2-¹³C₂)Ethane-1,2-diol[7][8]
CAS Number 104700-12-1
Molecular Formula HO¹³CH₂¹³CH₂OH
Molecular Weight 64.05 g/mol [9]
Appearance Colorless liquid/oil[]
Melting Point -13 °C (lit.)[7][8]
Boiling Point 196-198 °C (lit.)[7][8]
Density 1.148 g/mL at 25 °C[11]
Refractive Index n20/D 1.431 (lit.)[7][8]
Flash Point 111.0 °C (closed cup)
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥99% (GC)
Solubility Miscible with water; Soluble in DMSO, Methanol (B129727), lower aliphatic alcohols, acetone.[][12][13]

Spectroscopic Properties

The isotopic labeling of this compound is most clearly identified through mass spectrometry and ¹³C NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

TechniqueObservation
Mass Spectrometry Mass shift of M+2 compared to unlabeled ethylene glycol.[11]
¹³C NMR A single, strong signal is expected due to the chemical equivalence of the two ¹³C-labeled carbon atoms. The signal appears in the range of 60-68 ppm.[14] The presence of ¹³C-¹³C coupling can also be observed.

Reactivity and Stability

Stability : this compound is stable under normal storage conditions.[15] It should be stored at room temperature away from light and moisture.[9]

Reactivity : The chemical reactivity of this compound is analogous to that of standard ethylene glycol. It can undergo a variety of reactions typical for a diol, including:

  • Esterification : Reacts with acids to form esters.[16]

  • Etherification : Can form ethers.[16]

  • Oxidation : Can be oxidized to form aldehydes (glycolaldehyde, glyoxal) and carboxylic acids (glycolic acid, oxalic acid).

  • Dehydration : Undergoes intramolecular or intermolecular water loss when heated with a catalyst.[16]

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and polymerization catalysts.[15]

Experimental Protocols

While specific, detailed experimental protocols for this compound are often application-dependent, the following outlines the standard methodologies used to verify its identity and purity.

Purity Determination by Gas Chromatography (GC)
  • Objective : To determine the chemical purity of this compound, typically reported as ≥99%.

  • Methodology :

    • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A polar capillary column (e.g., a wax-type column) is suitable for separating glycols.

    • GC Conditions :

      • Injector Temperature : ~250 °C

      • Oven Program : An initial temperature of ~60-80 °C, held for a few minutes, followed by a temperature ramp of 10-20 °C/min up to a final temperature of ~220-240 °C.

      • Detector Temperature : ~250-300 °C

      • Carrier Gas : Helium or Nitrogen at a constant flow rate.

    • Analysis : The sample is injected into the GC. The retention time of the main peak corresponding to this compound is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by NMR and Mass Spectrometry
  • Objective : To confirm the molecular structure and isotopic labeling of this compound.

  • Methodology (¹³C NMR Spectroscopy) :

    • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., D₂O, Methanol-d₄).

    • Data Acquisition : A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Due to the 99% enrichment, a single-pulse experiment is usually sufficient.

    • Analysis : The spectrum is analyzed for the characteristic chemical shift of the ¹³C-labeled carbons. The presence of ¹³C-¹³C coupling constants provides definitive proof of the adjacent ¹³C labels. For unlabeled ethylene glycol, a peak is observed near 63 ppm.[14]

  • Methodology (Mass Spectrometry) :

    • Sample Introduction : The sample can be introduced via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

    • Ionization : Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common methods.

    • Analysis : The mass spectrum is analyzed to determine the molecular weight. The molecular ion peak (M⁺) for this compound will be observed at m/z corresponding to its isotopically enriched mass (e.g., ~64.05 Da), which is 2 mass units higher than unlabeled ethylene glycol (M.W. ~62.07).[11] This "M+2" shift is a key indicator of the di-¹³C labeling.

Mandatory Visualizations

Synthesis of Ethylene Glycol

The industrial synthesis of ethylene glycol typically involves the hydration of ethylene oxide, which itself is produced from the oxidation of ethylene.[5] This process is a fundamental logical relationship in the production of the unlabeled compound.

G Industrial Synthesis of Ethylene Glycol Ethylene Ethylene EthyleneOxide Ethylene Oxide Ethylene->EthyleneOxide Oxidation (Ag catalyst) Oxygen Oxygen Oxygen->EthyleneOxide EthyleneGlycol Ethylene Glycol EthyleneOxide->EthyleneGlycol Hydration (acid/base catalyst) Water Water Water->EthyleneGlycol G Workflow: this compound as Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological/Chemical Sample (contains unlabeled Ethylene Glycol) Add_IS Spike with known amount of This compound (IS) Sample->Add_IS Extract Extraction / Cleanup Add_IS->Extract FinalSample Final Sample for Analysis Extract->FinalSample LCMS Inject into LC-MS/MS System FinalSample->LCMS Detect Detect Analyte and IS LCMS->Detect Quantify Quantification Detect->Quantify Calculate Peak Area Ratio (Analyte / IS) G Concept: Metabolic Flux Analysis with ¹³C Labeling cluster_input Input cluster_process Metabolism cluster_output Analysis Cells Cell Culture Metabolism Cellular Metabolism Cells->Metabolism C13_Source ¹³C Labeled Source (e.g., this compound) C13_Source->Cells Metabolites ¹³C Enriched Metabolites Metabolism->Metabolites Analysis MS or NMR Analysis Metabolites->Analysis FluxMap Metabolic Flux Map Analysis->FluxMap

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethylene Glycol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound crucial for a variety of research and development applications, including metabolic flux analysis and as a tracer in chemical synthesis. This document details a feasible synthetic route, purification methods, and analytical protocols for the determination of isotopic enrichment.

Synthesis of Ethylene Glycol-13C2

A robust and widely applicable method for the synthesis of this compound involves the reduction of commercially available Acetic acid-13C2. This method provides a high yield of the desired labeled product. The overall synthetic pathway is a two-step process involving an initial esterification of the labeled acetic acid followed by reduction of the resulting ester.

Synthetic Pathway Overview

The synthesis commences with the Fischer esterification of Acetic acid-13C2 with a suitable alcohol, typically ethanol (B145695), to produce Ethyl acetate-13C2. This intermediate is then reduced using a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), to yield this compound.

Synthesis_Pathway Acetic acid-13C2 Acetic acid-13C2 Ethyl acetate-13C2 Ethyl acetate-13C2 Acetic acid-13C2->Ethyl acetate-13C2 Esterification (H2SO4 catalyst) Ethanol Ethanol Ethanol->Ethyl acetate-13C2 This compound This compound Ethyl acetate-13C2->this compound Reduction LiAlH4 LiAlH4 LiAlH4->this compound

Caption: Synthesis pathway of this compound.

Experimental Protocols

Materials:

  • Acetic acid-13C2 (99 atom % 13C)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dry Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine Acetic acid-13C2 (1.0 eq) and anhydrous ethanol (3.0 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acetic acid volume) to the mixture while cooling in an ice bath.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Ethyl acetate-13C2.

Materials:

  • Ethyl acetate-13C2 (from Step 1)

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • A solution of Ethyl acetate-13C2 (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield crude this compound.

Purification

The crude this compound is purified by vacuum distillation to obtain the final product with high chemical purity.

Procedure:

  • The crude product is transferred to a distillation flask suitable for vacuum distillation.

  • The system is evacuated to a pressure of approximately 10-20 mmHg.

  • The flask is heated gently in an oil bath. The fraction boiling at the appropriate temperature for ethylene glycol under the applied vacuum is collected. The boiling point of ethylene glycol is approximately 98-100 °C at 20 mmHg.

  • The purified this compound is collected as a colorless, viscous liquid.

Isotopic Purity and Chemical Analysis

The isotopic purity and chemical purity of the synthesized this compound are critical parameters. These are typically determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary
ParameterSpecificationAnalytical Method
Isotopic Purity ≥ 99 atom % 13CGC-MS, NMR
Chemical Purity ≥ 98%GC-FID, NMR
Yield (Overall) Typically 70-85%Gravimetric
Analytical Protocols

GC-MS is a powerful technique to determine the isotopic enrichment of this compound. Due to the low volatility of ethylene glycol, derivatization is required prior to analysis.

Derivatization (Acetylation):

  • A small sample of the purified this compound (approx. 1 mg) is dissolved in pyridine (B92270) (100 µL).

  • Acetic anhydride (B1165640) (100 µL) is added, and the mixture is heated at 60 °C for 1 hour.

  • The reaction mixture is then evaporated to dryness under a stream of nitrogen.

  • The resulting diacetate derivative is redissolved in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to identify the molecular ion and key fragment ions. The relative abundances of the isotopologues (M, M+1, M+2, etc.) are used to calculate the isotopic enrichment.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Acetylation Injection Injection Derivatization->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization EI Source Detection Detection Ionization->Detection Mass Analyzer Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Isotopic_Purity Isotopic_Purity Mass_Spectrum->Isotopic_Purity Isotopologue Ratio

Caption: Workflow for GC-MS analysis of isotopic purity.

Both 1H and 13C NMR spectroscopy can be employed for the determination of isotopic purity.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound will show a characteristic coupling between the 13C and 1H nuclei (1JCH). The presence of a small singlet corresponding to the unlabeled ethylene glycol can be used to quantify the isotopic purity by comparing the integration of the satellite peaks (from the 13C-labeled molecule) to the central peak (from any unlabeled impurity).

13C NMR Spectroscopy: Quantitative 13C NMR is a direct method to determine the isotopic enrichment.

Procedure:

  • A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • A relaxation agent (e.g., chromium(III) acetylacetonate) may be added to ensure full relaxation of the carbon nuclei between scans, which is crucial for accurate quantification.

  • The 13C NMR spectrum is acquired using a long relaxation delay (at least 5 times the longest T1 of the carbon atoms) and a 90° pulse angle.

  • The isotopic purity is determined by comparing the integral of the 13C signal to that of a known internal standard or by the absence of a detectable signal at the chemical shift corresponding to natural abundance 13C in an unlabeled standard.

Applications

This compound is a valuable tool in various scientific disciplines:

  • Metabolic Flux Analysis: Used as a tracer to study metabolic pathways in biological systems.

  • Chemical Synthesis: Employed as a labeled building block to elucidate reaction mechanisms.

  • Internal Standard: Serves as an internal standard in quantitative mass spectrometry-based assays.

This guide provides a foundational understanding of the synthesis and analysis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation.

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of Ethylene (B1197577) glycol-13C2, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document outlines the experimentally determined values for these properties, detailed protocols for their measurement, and a visual representation of the experimental workflow.

Physical Properties of Ethylene Glycol-13C2

This compound, an isotopically labeled form of ethylene glycol with the chemical formula HO[13CH2][13CH2]OH, is a valuable compound in various research applications.[1] Its physical properties are crucial for its handling, application, and in the design of experimental procedures. The melting and boiling points are fundamental characteristics for the identification and purity assessment of the substance.

Summary of Physical Data

The following table summarizes the key physical properties of this compound. These values are based on literature data and are essential for laboratory use.

Physical PropertyValue
Melting Point -13 °C[1][2][3]
Boiling Point 196-198 °C[1][2][3]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is critical for verifying the purity and identity of a chemical compound. The following sections provide detailed methodologies for these measurements.

Determination of Melting Point

The melting point of a substance is the temperature range over which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this determination.[4][5][6]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[5]

  • Capillary tubes (sealed at one end)

  • This compound sample (solidified)

  • Mortar and pestle (if sample needs to be powdered)

  • Spatula

Procedure:

  • Sample Preparation: Since this compound is a liquid at room temperature, it must first be frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone). The solidified sample should then be finely powdered.

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[5]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute.[7]

  • Accurate Measurement: For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For pure compounds, the boiling point is a characteristic physical property. A common and effective method for determining the boiling point of small liquid samples is the micro-boiling point or capillary method.[9]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, its vapor pressure increases, forcing the air out of the capillary. Upon cooling, the liquid will enter the capillary tube at the temperature where its vapor pressure equals the atmospheric pressure, which is the boiling point.[8]

Apparatus and Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • This compound sample (liquid)

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into a small test tube.

  • Capillary Insertion: Place a capillary tube (sealed end up) into the test tube with the liquid.[10][11]

  • Apparatus Setup: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., silicone oil).

  • Heating: Begin heating the bath at a steady rate. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands and is replaced by the vapor of the liquid.

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly.

  • Recording the Boiling Point: The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] Record this temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start: Solidify this compound powder Powder the solid sample start->powder pack Pack sample into capillary tube powder->pack place Place capillary in apparatus pack->place Transfer to Apparatus heat_fast Rapid heating for approximate M.P. place->heat_fast heat_slow Slow heating (1-2°C/min) near M.P. heat_fast->heat_slow observe Observe melting range heat_slow->observe record Record start and end temperatures observe->record end End: Melting Point Determined record->end End of Procedure

Workflow for Melting Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating_cooling Heating and Observation cluster_record Data Recording start Start: Place liquid in test tube insert_cap Insert inverted capillary tube start->insert_cap assemble Assemble with thermometer and heating bath insert_cap->assemble heat Heat apparatus steadily assemble->heat Begin Heating observe_bubbles Observe rapid stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool observe_entry Observe liquid entering capillary cool->observe_entry Cooling Phase record_temp Record temperature observe_entry->record_temp end End: Boiling Point Determined record_temp->end End of Procedure

Workflow for Boiling Point Determination

References

Ethylene Glycol-13C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound valuable for a range of scientific applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's core properties, summarizes its key applications, and presents a logical workflow for one of its common uses.

Core Properties of Ethylene Glycol-13C2

This compound is a form of ethylene glycol where the two carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling allows for the tracking and quantification of the molecule in various experimental settings.

PropertyValueReferences
CAS Number 104700-12-1[1][2][3][4]
Molecular Formula ¹³C₂H₆O₂[1][2]
Molecular Weight 64.09 g/mol [1][2]
Synonyms ETHYLENE-13C2 GLYCOL, ETHYLENE GLYCOL (1,2-13C2)[1][2]

Applications in Research and Development

The presence of the carbon-13 isotope makes this compound a versatile tool in several scientific domains. Its primary applications include:

  • Tracer in Metabolic Studies: The stable isotope label allows researchers to trace the metabolic fate of ethylene glycol and its derivatives within biological systems.[2] This is crucial for understanding metabolic pathways and the effects of various compounds on cellular metabolism.

  • Internal Standard for Quantitative Analysis: In analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be used as an internal standard.[2] Its distinct mass allows for accurate quantification of its unlabeled counterpart in complex samples.

  • Chemical Synthesis: It serves as an isotopically labeled cross-linker in chemical synthesis.[1] The carbon-13 label provides a means to analyze the behavior and mechanisms of chemical reactions.[1]

  • Nuclear Physics Research: In the field of nuclear physics, it is utilized as a polarized nuclear target in scattering experiments involving intermediate energy hadrons and 13C.[1]

Methodological Overview

While specific experimental protocols are highly dependent on the research question and instrumentation, the following provides a general overview of the methodologies for key applications.

Use as an Internal Standard in Quantitative Analysis

A common application of this compound is as an internal standard for the quantification of unlabeled ethylene glycol in a sample. The general workflow for this application is as follows:

  • Standard Preparation: A stock solution of this compound with a precisely known concentration is prepared.

  • Sample Spiking: A known volume of the internal standard stock solution is added to the experimental samples, calibration standards, and quality control samples.

  • Sample Preparation: The samples are then processed according to the specific requirements of the analytical method (e.g., extraction, derivatization).

  • Instrumental Analysis: The prepared samples are analyzed using an appropriate instrument, such as a GC-MS or LC-MS. The instrument is set to monitor the mass-to-charge ratio (m/z) of both the unlabeled ethylene glycol and the 13C-labeled internal standard.

  • Data Analysis: The ratio of the peak area of the analyte (unlabeled ethylene glycol) to the peak area of the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve.

The following diagram illustrates the logical workflow for using this compound as an internal standard.

G A Prepare this compound Internal Standard (IS) Stock Solution B Spike Samples, Calibrators, and QCs with IS A->B C Sample Preparation (e.g., Extraction, Derivatization) B->C D Instrumental Analysis (e.g., LC-MS, GC-MS) C->D E Data Processing: Calculate Analyte/IS Peak Area Ratio D->E F Quantification using Calibration Curve E->F

Workflow for using this compound as an internal standard.

Disclaimer: The experimental methodologies described are for illustrative purposes only. Researchers should develop and validate specific protocols tailored to their experimental needs and available instrumentation.

References

Metabolic Pathways of Ethylene Glycol in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) glycol, a dihydric alcohol commonly found in antifreeze and industrial solvents, poses a significant toxicological threat to biological systems. While the parent compound exhibits relatively low toxicity, its hepatic metabolism generates a cascade of highly toxic organic acids. This guide provides a comprehensive technical overview of the metabolic pathways of ethylene glycol, focusing on the enzymatic conversions, toxicokinetics, and analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data are presented to support research and development in toxicology and drug development.

Introduction

Ethylene glycol (EG) is a colorless, odorless, sweet-tasting liquid that is readily absorbed upon ingestion. The primary toxicity of ethylene glycol stems from its metabolic conversion in the liver to toxic organic acids. These metabolites are responsible for the clinical manifestations of ethylene glycol poisoning, which include severe metabolic acidosis, renal failure due to the deposition of calcium oxalate (B1200264) crystals, and neurological damage.[1][2][3] Understanding the intricacies of these metabolic pathways is crucial for the development of effective diagnostic tools and therapeutic interventions.

The Core Metabolic Pathway

The metabolism of ethylene glycol primarily occurs in the liver through a series of oxidation reactions. The pathway involves several key enzymes and generates progressively more toxic intermediates.

The principal pathway for ethylene glycol metabolism is as follows:

  • Ethylene Glycol to Glycolaldehyde (B1209225): The initial and rate-limiting step is the oxidation of ethylene glycol to glycolaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) .[1][2][4]

  • Glycolaldehyde to Glycolic Acid: Glycolaldehyde is rapidly oxidized to glycolic acid by aldehyde dehydrogenase (ALDH) .[1][2][4] Glycolic acid is the primary contributor to the metabolic acidosis observed in ethylene glycol poisoning.[5]

  • Glycolic Acid to Glyoxylic Acid: Glycolic acid is further metabolized to glyoxylic acid by either glycolic acid oxidase or lactate (B86563) dehydrogenase.[6]

  • Glyoxylic Acid to Oxalic Acid and Other Metabolites: Glyoxylic acid is a key branch point in the pathway and can be converted to several products:

    • Oxalic acid: This is a highly toxic metabolite that chelates with calcium to form insoluble calcium oxalate crystals.[1][5] These crystals can deposit in various tissues, most notably the renal tubules, leading to acute kidney injury.[1][5]

    • Glycine: Through transamination with pyridoxal (B1214274) phosphate (B84403) as a cofactor.

    • α-hydroxy-β-ketoadipate: Through condensation with α-ketoglutarate, a thiamine (B1217682) pyrophosphate-dependent reaction.

    • Formic acid: A minor metabolic route.

Mandatory Visualization: Metabolic Pathway of Ethylene Glycol

EthyleneGlycolMetabolism EG Ethylene Glycol Glycolaldehyde Glycolaldehyde EG->Glycolaldehyde Alcohol Dehydrogenase (ADH) Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase (ALDH) Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Glycolic Acid Oxidase / LDH Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid Lactate Dehydrogenase Glycine Glycine Glyoxylic_Acid->Glycine Transaminase (Pyridoxal Phosphate) Alpha_Hydroxy_Beta_Ketoadipate α-hydroxy-β-ketoadipate Glyoxylic_Acid->Alpha_Hydroxy_Beta_Ketoadipate Thiamine Pyrophosphate Formic_Acid Formic Acid Glyoxylic_Acid->Formic_Acid

Caption: The primary metabolic pathway of ethylene glycol in the liver.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Ethylene Glycol Metabolism

This table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key enzymes involved in ethylene glycol metabolism. A lower Km value indicates a higher affinity of the enzyme for its substrate.

EnzymeSubstrateSpeciesKm (mM)Vmax (U/mg)Reference
Alcohol Dehydrogenase (ADH)Ethylene GlycolHuman (recombinant isozymes)4.3 - 2600-[2][7]
Alcohol Dehydrogenase (ADH)Ethylene GlycolHorse Liver38-[8]
Alcohol Dehydrogenase (ADH)Ethylene GlycolGluconobacter oxydans2.44.82[9]
Aldehyde Dehydrogenase (ALDH)GlycolaldehydeHuman Erythrocytes0.59 ± 0.060.88 ± 0.05[10]

Note: Vmax values are often reported in various units and conditions, making direct comparison difficult. The provided value is as reported in the source.

Table 2: Concentrations of Ethylene Glycol and Metabolites in Fatal Human Poisoning Cases

This table presents the median concentrations of ethylene glycol and its primary toxic metabolite, glycolic acid, found in postmortem blood and urine samples from fatal poisoning cases.

AnalyteBiological MatrixMedian Concentration (g/L)Reference
Ethylene Glycol (EG)Blood0.87[1][11]
Ethylene Glycol (EG)Urine4.3[1][11]
Glycolic Acid (GA)Blood1.6[1][11]
Glycolic Acid (GA)Urine5.3[1][11]
Table 3: Lethal Dose (LD50) of Ethylene Glycol in Various Animal Species

The LD50 is the dose required to kill half the members of a tested population. It is a common measure of acute toxicity.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral4,700[12]
MouseOral1,598[13][14]
MouseDermal>3,500[12]
Guinea PigOral6,610
CatOral1,400 (as mL/kg)
DogOral4,400 - 6,600 (as mL/kg)
CattleOral2,000 - 10,000 (as mL/kg)
PoultryOral7,000 - 8,000 (as mL/kg)
MacaqueOral1,600 (as mL/kg)

Note: Some LD50 values are reported in mL/kg, which can be converted to mg/kg using the density of ethylene glycol (1.113 g/mL).

Experimental Protocols

Enzymatic Assay for Alcohol Dehydrogenase (ADH) Activity with Ethylene Glycol

This protocol is adapted from standard spectrophotometric assays for ADH and is suitable for measuring the enzyme's activity with ethylene glycol as a substrate. The assay measures the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Ethylene Glycol solution (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • Alcohol Dehydrogenase enzyme solution

  • Enzyme diluent (e.g., 10 mM Sodium Phosphate Buffer, pH 7.5 with 0.1% BSA)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ethylene glycol in 0.1 M sodium phosphate buffer.

    • Prepare a stock solution of NAD+ in deionized water.

    • Prepare a stock solution of ADH in cold enzyme diluent.

  • Assay Mixture: In a cuvette, combine the following in the specified order:

    • 1.30 mL of 50 mM Sodium Phosphate Buffer, pH 8.8

    • 1.50 mL of 15 mM NAD+ solution

    • A specific volume of ethylene glycol solution to achieve the desired final concentration.

    • Deionized water to bring the total volume to 2.9 mL.

  • Blank Preparation: Prepare a blank cuvette containing all components except the enzyme.

  • Enzyme Addition: To initiate the reaction, add 0.1 mL of the diluted ADH working solution to the assay mixture cuvette.

  • Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 25°C).

  • Calculation of Activity: The rate of the reaction (ΔA340/min) is proportional to the ADH activity. The specific activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Mandatory Visualization: Workflow for ADH Enzymatic Assay

ADH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Phosphate Buffer Mix_Reagents Mix Buffer, NAD+, and Ethylene Glycol in Cuvette Prep_Buffer->Mix_Reagents Prep_EG Prepare Ethylene Glycol Solution Prep_EG->Mix_Reagents Prep_NAD Prepare NAD+ Solution Prep_NAD->Mix_Reagents Prep_ADH Prepare ADH Solution Add_ADH Initiate Reaction by Adding ADH Prep_ADH->Add_ADH Mix_Reagents->Add_ADH Measure_Absorbance Measure Absorbance at 340 nm Add_ADH->Measure_Absorbance Calculate_Rate Calculate Rate of Reaction (ΔA340/min) Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the enzymatic assay of alcohol dehydrogenase activity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ethylene Glycol in Blood

This protocol provides a general framework for the quantitative analysis of ethylene glycol in blood samples using GC-MS. Derivatization is often required to improve the volatility and chromatographic properties of ethylene glycol.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5MS)

  • Autosampler vials

  • Acetonitrile (B52724)

  • Internal standard (e.g., 1,3-propanediol)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation:

    • To 100 µL of whole blood, plasma, or serum in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add the derivatizing agent (e.g., 50 µL of BSTFA) and an appropriate solvent (e.g., 50 µL of pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 40-300

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized ethylene glycol and internal standard.

  • Quantification:

    • Create a calibration curve using standards of known ethylene glycol concentrations prepared in a similar matrix.

    • Quantify the ethylene glycol concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization: Workflow for GC-MS Analysis of Ethylene Glycol

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_quantification Quantification Add_IS Add Internal Standard to Blood Sample Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Add_Reagent Add Derivatizing Agent Evaporation->Add_Reagent Heating Heat to Complete Reaction Add_Reagent->Heating Injection Inject Sample into GC-MS Heating->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Calculate_Concentration Calculate Ethylene Glycol Concentration Mass_Spectrometric_Detection->Calculate_Concentration Calibration_Curve Generate Calibration Curve Calibration_Curve->Calculate_Concentration

Caption: General workflow for the GC-MS analysis of ethylene glycol in blood.

High-Performance Liquid Chromatography (HPLC) for Glycolic Acid in Serum

This protocol outlines a method for the determination of glycolic acid in serum using HPLC with UV detection.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: 10 mM Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v)

  • Sample preparation reagents (e.g., for protein precipitation)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Precipitate proteins from the serum sample using a suitable agent (e.g., acetonitrile or trichloroacetic acid).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase Preparation: Prepare the phosphate buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column.

      • Mobile Phase: Isocratic elution with 10 mM Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20-50 µL.

      • Detection: UV at 210 nm.

      • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Quantification:

    • Prepare a series of standard solutions of glycolic acid in a similar matrix.

    • Generate a calibration curve by plotting the peak area of the glycolic acid standards against their concentrations.

    • Determine the concentration of glycolic acid in the sample by comparing its peak area to the calibration curve.

Conclusion

The metabolism of ethylene glycol is a well-defined pathway that leads to the formation of highly toxic organic acids, with glycolic acid and oxalic acid being the primary drivers of toxicity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working on the diagnosis and treatment of ethylene glycol poisoning. Further research into the specific kinetics of aldehyde dehydrogenase with glycolaldehyde and the development of rapid, point-of-care diagnostic tests remain important areas of investigation. A thorough understanding of these metabolic processes is fundamental to mitigating the severe health risks associated with ethylene glycol exposure.

References

Navigating the Stability and Storage of Ethylene Glycol-13C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage of Ethylene glycol-13C2, a stable isotope-labeled compound crucial for a variety of research and development applications, including as a synthetic intermediate and a tracer in metabolic studies. Understanding its stability profile is paramount for ensuring the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing its stability.

Recommended Storage and Handling

Proper storage is critical to maintaining the isotopic and chemical purity of this compound. While the compound is generally stable, adherence to the following guidelines will ensure its long-term integrity.

ParameterRecommendationSource(s)
Temperature Room temperature.[1][2][3][4]Cambridge Isotope Laboratories, Inc., Sigma-Aldrich
Light Store away from light.[1]Cambridge Isotope Laboratories, Inc.
Moisture Store away from moisture in a tightly sealed container.[1][5]Cambridge Isotope Laboratories, Inc., University of Louisville
Inert Atmosphere For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, although not explicitly required by all suppliers.General best practice for sensitive chemicals
Shelf Life Indefinite if stored properly under ideal conditions; some sources suggest a shelf life of 2-5 years for glycols.[2][6]Flinn Scientific, Industry Articles

Stability Profile and Degradation Pathways

Ethylene glycol, including its isotopically labeled forms, is susceptible to degradation under certain conditions, primarily through oxidation. The presence of heat, oxygen, and certain metals can catalyze this process. The primary degradation products are various carboxylic acids.

Degradation ProductChemical FormulaMethod of Detection
Glycolic AcidC₂H₄O₃Ion Chromatography[1][3][7]
Glyoxylic AcidC₂H₂O₃Ion Chromatography[1][4]
Oxalic AcidC₂H₂O₄Ion Chromatography[1][3][4][7]
Acetic AcidC₂H₄O₂Ion Chromatography[1][7]
Formic AcidCH₂O₂Ion Chromatography[1][3][4][7]

The isotopic C-13 label in this compound is stable and not expected to exchange under normal storage or experimental conditions. However, the entire molecule can undergo the degradation reactions mentioned above.

Degradation Pathway of Ethylene Glycol A This compound HO-[13CH2]-[13CH2]-OH B Glycolaldehyde-13C2 A->B Oxidation C Glycolic Acid-13C2 B->C Oxidation D Glyoxylic Acid-13C2 C->D Oxidation E Oxalic Acid-13C2 D->E Oxidation F Formic Acid-13C D->F Decarboxylation

Figure 1: Oxidative Degradation Pathway of this compound

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Testing Protocol
  • Sample Preparation: Aliquot this compound into multiple vials to avoid repeated opening of the main stock.

  • Storage: Store the vials under the recommended conditions (room temperature, protected from light and moisture).

  • Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, assess the purity of the sample using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm isotopic enrichment and chemical purity. Ion chromatography can be used to detect the formation of acidic degradation products.

  • Acceptance Criteria: The purity should remain within a specified limit (e.g., ≥98%) of the initial value. No significant formation of degradation products should be observed.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Stress Conditions: Expose this compound to various stress conditions more severe than accelerated storage conditions. These include:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using analytical techniques capable of separating the parent compound from its degradation products.

    • Purity and Degradation Products: Utilize Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) to determine the purity of this compound.

    • Acidic Degradants: Employ Ion Chromatography to identify and quantify the formation of carboxylic acids.[1][3][7]

  • Peak Purity Analysis: For chromatographic methods, perform peak purity analysis to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.

Workflow for Stability Assessment of this compound cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analytical Testing cluster_3 Data Evaluation A This compound Stock B Long-Term Stability (Room Temp, Dark, Dry) A->B C Forced Degradation (Heat, Light, Acid, Base, Oxidizing Agent) A->C D Purity Assay (GC-MS/FID) B->D C->D E Degradation Product Analysis (Ion Chromatography) C->E F Assess Purity and Degradation Profile D->F E->F G Determine Shelf-life and Re-test Period F->G

Figure 2: General Workflow for Stability Assessment

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, protected from light and moisture. The primary degradation pathway is oxidation, leading to the formation of various carboxylic acids. For critical applications, it is advisable to perform periodic purity checks, especially if the material has been stored for an extended period or exposed to non-ideal conditions. The implementation of a robust stability testing program, including long-term and forced degradation studies, will ensure the continued integrity and reliability of this important research chemical.

References

The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research and pharmaceutical development, the ability to trace and quantify metabolic pathways is paramount. This technical guide delves into the fundamental principles of carbon-13 (¹³C), a stable, naturally occurring isotope of carbon, and its transformative application in the form of isotopically labeled compounds. Understanding the natural abundance of ¹³C is the first step in appreciating the power of using enriched compounds to unravel complex biological systems, from elucidating disease mechanisms to accelerating drug discovery.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, exists predominantly as the isotope ¹²C. However, a small but significant fraction exists as the heavier, stable isotope ¹³C. This natural abundance provides a baseline against which enriched compounds can be detected and quantified.

Table 1: Natural Abundance of Carbon Isotopes [1][2][3][4][5][6]

IsotopeProtonsNeutronsNatural Abundance (%)Atomic Mass (Da)Spin
¹²C6698.89 - 98.9312.0000000
¹³C671.07 - 1.1113.003355-1/2
¹⁴C68Trace14.0032420

The key property that makes ¹³C an invaluable tool is its nuclear spin of -1/2, which allows it to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. In contrast, the most abundant isotope, ¹²C, has a spin of 0 and is NMR-inactive.

The slight natural variation in the ¹³C/¹²C ratio, a phenomenon known as isotopic fractionation, can provide insights into metabolic processes. For instance, photosynthetic pathways can influence this ratio in plants. However, for most applications in drug development and metabolic research, the natural abundance of ¹³C serves as a background against which intentionally enriched compounds stand out.

The Power of Enrichment: ¹³C Labeled Compounds

¹³C labeled compounds are molecules in which one or more ¹²C atoms have been replaced with ¹³C atoms. This enrichment, far exceeding the natural abundance, allows researchers to trace the fate of these molecules through complex biological systems with high precision and safety, as ¹³C is non-radioactive.

Table 2: Isotopic Distribution in a Hypothetical Organic Molecule (e.g., with 6 Carbon Atoms)

Number of ¹³C AtomsExpected Abundance at Natural Levels (%)Abundance in a Uniformly Labeled Compound (>99% ¹³C) (%)
0~93.5<0.1
1~6.2<0.1
2~0.2<0.1
3~0.005<0.1
4~0.0001<0.1
5~0.000001<0.1
6~0.00000001>99

This stark contrast in isotopic distribution is the cornerstone of ¹³C labeling studies. Analytical techniques like mass spectrometry (MS) and NMR can easily distinguish between the naturally occurring and the labeled molecules.

Key Applications in Research and Drug Development

The use of ¹³C labeled compounds is integral to various stages of research and drug development:

  • Metabolic Tracing and Flux Analysis: By introducing a ¹³C labeled substrate (e.g., glucose, glutamine) to cells or organisms, researchers can track the incorporation of ¹³C into downstream metabolites. This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes, providing a detailed picture of cellular metabolism in both healthy and diseased states.

  • Drug Metabolism and Pharmacokinetics (DMPK): Administering a ¹³C labeled drug candidate allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). This is crucial for understanding how a drug is processed in the body, identifying potential metabolites, and assessing its safety and efficacy.

  • Mechanism of Action Studies: ¹³C labeling can help confirm that a drug is engaging with its intended target by observing the downstream metabolic consequences of target inhibition.

  • Clinical Diagnostics: The ¹³C-Urea Breath Test is a non-invasive diagnostic tool for detecting Helicobacter pylori infection, a major cause of peptic ulcers.

Experimental Protocols: A Methodological Overview

The successful application of ¹³C labeled compounds relies on robust experimental design and precise analytical techniques. The two primary methods for detecting and quantifying ¹³C incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides detailed information about the specific location of ¹³C atoms within a molecule, making it a powerful tool for elucidating metabolic pathways and molecular structures.

Methodology:

  • Sample Preparation: Metabolites are extracted from cells or tissues. The extracts are then purified and dissolved in a suitable deuterated solvent. For in-vivo studies, the labeled compound is administered to the organism, and spectra are acquired directly from the tissue of interest.

  • Data Acquisition: A high-field NMR spectrometer is used to acquire ¹³C spectra. Various pulse sequences can be employed to enhance sensitivity and provide specific structural information. For complex mixtures, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often used to resolve overlapping signals and establish connectivity between atoms.

  • Data Analysis: The resulting spectra are processed and analyzed to identify ¹³C-containing metabolites and determine the extent and position of ¹³C labeling. The chemical shifts and coupling patterns provide a fingerprint for each molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that separates complex mixtures of molecules and then measures their mass-to-charge ratio. This allows for the detection and quantification of isotopologues (molecules that differ only in their isotopic composition).

Methodology:

  • Sample Preparation: Similar to NMR, metabolites are extracted from biological samples. The extracts are then prepared for LC-MS analysis, which may involve derivatization to improve chromatographic separation and ionization efficiency.

  • Liquid Chromatography (LC): The extracted metabolites are injected into an LC system, where they are separated based on their physicochemical properties (e.g., polarity, size) as they pass through a column.

  • Mass Spectrometry (MS): As the separated metabolites elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument then measures the mass-to-charge ratio of the ions, allowing for the identification of different isotopologues based on their mass shift.

  • Data Analysis: The data is processed to identify and quantify the different mass isotopologues for each metabolite of interest. This information is then used to calculate the fractional abundance of each isotopologue and determine metabolic fluxes.

Visualizing Metabolic Processes

Diagrams are essential for understanding the flow of atoms through metabolic pathways and for visualizing experimental workflows.

Glycolysis_Pathway cluster_Glycolysis Glycolysis with [U-¹³C]Glucose cluster_TCA TCA Cycle Glucose Glucose (¹³C₆) G6P Glucose-6-Phosphate (¹³C₆) Glucose->G6P F6P Fructose-6-Phosphate (¹³C₆) G6P->F6P F16BP Fructose-1,6-Bisphosphate (¹³C₆) F6P->F16BP GAP Glyceraldehyde-3-Phosphate (¹³C₃) F16BP->GAP DHAP Dihydroxyacetone Phosphate (¹³C₃) F16BP->DHAP BPG 1,3-Bisphosphoglycerate (¹³C₃) GAP->BPG DHAP->GAP PEP Phosphoenolpyruvate (¹³C₃) BPG->PEP Pyruvate Pyruvate (¹³C₃) PEP->Pyruvate Lactate Lactate (¹³C₃) Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA (¹³C₂) Pyruvate->AcetylCoA Aerobic Citrate Citrate (¹³C₂) AcetylCoA->Citrate

Caption: Tracing ¹³C atoms from uniformly labeled glucose through glycolysis.

Urea_Breath_Test cluster_Patient Patient Journey cluster_Analysis Laboratory Analysis cluster_Mechanism Biochemical Mechanism Ingestion Patient Ingests ¹³C-labeled Urea Stomach Stomach Ingestion->Stomach Urease H. pylori Urease Lungs Lungs Breath_Sample Breath Sample Collection Mass_Spec Isotope Ratio Mass Spectrometry Breath_Sample->Mass_Spec Result Detection of ¹³CO₂ indicates H. pylori infection Mass_Spec->Result Urea ¹³C-Urea Urea->Urease CO2 ¹³CO₂ Urease->CO2 Ammonia Ammonia Urease->Ammonia CO2->Lungs Absorbed into bloodstream

Caption: Workflow of the non-invasive ¹³C-Urea Breath Test for H. pylori detection.

Conclusion

The subtle, naturally occurring presence of ¹³C provides the fundamental contrast for the powerful technique of isotopic labeling. By leveraging compounds enriched with this stable isotope, researchers and drug development professionals can gain unprecedented insights into the dynamic processes of life. From mapping the intricate network of metabolic pathways to understanding the fate of a drug within the human body, ¹³C labeled compounds are an indispensable tool, driving innovation and accelerating the development of new therapies. The continued refinement of analytical techniques such as NMR and MS will only further enhance the utility of this unseen workhorse of molecular science.

References

An In-depth Technical Guide to the Safe Handling of Ethylene Glycol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound used in various research applications. While the isotopic labeling with ¹³C does not significantly alter the chemical hazards compared to unlabeled ethylene glycol, it is crucial to adhere to strict safety protocols due to the inherent toxicity of the parent molecule.

Chemical and Physical Properties

Ethylene glycol-13C2 shares similar physical and chemical properties with its unlabeled counterpart. The primary difference is the increased molecular weight due to the presence of the ¹³C isotope.[1][2] This seemingly minor change is significant for its applications in metabolic studies and as an internal standard in analytical chemistry.[3]

PropertyValue
Molecular Formula HO¹³CH₂¹³CH₂OH
Molecular Weight 64.05 g/mol [2]
CAS Number 104700-12-1[1][2]
Appearance Liquid
Melting Point -13 °C (lit.)[1][4]
Boiling Point 196-198 °C (lit.)[1][4]
Density 1.148 g/mL at 25 °C
Flash Point 111 °C (231.8 °F) - closed cup
Refractive Index n20/D 1.431 (lit.)[1][4]
Isotopic Purity 99 atom % ¹³C

Hazard Identification and Toxicology

The primary hazards associated with this compound are acute oral toxicity and the potential for target organ damage, particularly to the kidneys, with repeated exposure. Ingestion is the most significant route of exposure and can lead to severe health consequences.[5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[7]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (kidneys) through prolonged or repeated exposure.

Toxicological Summary:

Ethylene glycol itself is relatively non-toxic; however, its metabolites are responsible for its profound toxicity.[6][8] The metabolic pathway involves the oxidation of ethylene glycol to glycolaldehyde, then to glycolic acid, glyoxylic acid, and finally oxalic acid.[9] The accumulation of glycolic acid leads to metabolic acidosis, while the precipitation of calcium oxalate (B1200264) crystals in the renal tubules can cause acute kidney failure.[6][9]

The toxic dose of ethylene glycol is low, with as little as 0.1 mL/kg of the pure substance considered to require medical treatment.[9] The lethal dose in adults is estimated to be around 1.4 mL/kg.[9]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[10]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][10]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile rubber.[10]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[11]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Do not breathe vapors or mist.[7][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7][12]

  • Wash hands thoroughly after handling.[7][12]

Storage:

  • Store in a cool, dry, and well-ventilated place.[10][12]

  • Keep the container tightly closed.[7][10]

  • Store away from incompatible materials such as oxidizing agents, acids, and alkalis.[11]

G cluster_storage Storage cluster_handling Handling cluster_spill Spill Response storage_loc Cool, Dry, Well-Ventilated Area container Tightly Closed Container storage_loc->container Store in fume_hood Use in a Chemical Fume Hood storage_loc->fume_hood Transfer to incompatibles Away from Incompatible Materials (Oxidizers, Acids, Alkalis) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) no_ingestion No Eating, Drinking, or Smoking fume_hood->ppe While wearing absorb Absorb with Inert Material (Sand, Vermiculite) fume_hood->absorb In case of spill hygiene Wash Hands After Handling collect Collect into a Closed Container absorb->collect Then dispose Dispose of as Hazardous Waste collect->dispose And

Caption: Workflow for the safe storage, handling, and spill response for this compound.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Procedure
Ingestion Seek immediate medical attention. Do not induce vomiting.[12] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7][10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10]

  • Specific Hazards: Vapors may form explosive mixtures with air.[10] Thermal decomposition can produce irritating and toxic gases.[12]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[7][10]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[10] Wear appropriate personal protective equipment.[7] Ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[10][12]

  • Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite.[10][11] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[7][11]

Experimental Protocols: Safe Use in Research

While specific experimental protocols will vary depending on the research application, the following general safety principles should be integrated into any procedure involving this compound.

General Workflow for a Typical NMR Experiment:

G start Start: Plan Experiment ppe Wear Full PPE start->ppe prep Prepare Sample in Fume Hood transfer Transfer Sample to NMR Tube prep->transfer ppe->prep transport Transport Sealed Tube to Spectrometer transfer->transport acquire Acquire Data transport->acquire cleanup Post-Experiment Cleanup acquire->cleanup waste Dispose of Waste Properly cleanup->waste end End waste->end

Caption: A generalized workflow for the safe handling of this compound in a research setting.

Methodology for Safe Sample Preparation:

  • Risk Assessment: Before starting any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Pre-weighing/Aliquoting: All handling of the neat or concentrated this compound should be performed in a certified chemical fume hood.

  • Solvent Addition: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • Container Sealing: Ensure that all containers, including NMR tubes, are properly sealed before being removed from the fume hood.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused material, in accordance with local, state, and federal regulations for hazardous waste.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[7][11] Do not dispose of it in drains or the environment.[10] Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific hazards and the implementation of a robust safety program in your laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) for this product before use.

References

A Technical Guide to Ethylene Glycol-13C2: Commercial Availability, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound crucial for a variety of research and development applications. This guide details its commercial availability, key suppliers, and technical specifications. It also presents a detailed experimental protocol for its use as a metabolic tracer in cell culture, alongside a workflow diagram to facilitate experimental design.

Introduction to Ethylene Glycol-13C2

This compound (CAS Number: 104700-12-1) is a form of ethylene glycol where both carbon atoms are the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in metabolic research, particularly in studies involving metabolic flux analysis (MFA). By tracing the metabolic fate of the 13C-labeled backbone, researchers can elucidate metabolic pathways, quantify flux through these pathways, and understand the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and inborn errors of metabolism. Its primary applications are as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies.

Commercial Availability and Suppliers

This compound is commercially available from a range of specialized chemical suppliers. The most common isotopic purity offered is 99 atom % 13C. The product is typically sold in quantities ranging from milligrams to grams. Below is a summary of prominent suppliers and their product specifications.

SupplierCatalog Number (Example)Isotopic PurityChemical PurityAvailable Quantities
Sigma-Aldrich (Merck) 48936099 atom % 13C≥99% (GC)1 g
Cambridge Isotope Laboratories, Inc. CLM-136099 atom % 13C≥98%1 g, bulk inquiries
MedchemExpress HY-Y0338S1≥98%≥98%10 mg, 50 mg, 100 mg
Santa Cruz Biotechnology, Inc. sc-210052--100 mg, 500 mg, 1 g
Eurisotop CLM-1360-199%98%1 g

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
CAS Number 104700-12-1
Linear Formula HO¹³CH₂¹³CH₂OH
Molecular Weight 64.05 g/mol
Appearance Colorless liquid
Boiling Point 196-198 °C
Melting Point -13 °C
Density 1.148 g/mL at 25 °C
Storage Temperature Room temperature

Experimental Protocol: Tracing the Metabolism of this compound in Cell Culture

This protocol outlines a general procedure for using this compound to trace its metabolic fate in an adherent cell line using gas chromatography-mass spectrometry (GC-MS).

4.1. Materials

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, chilled to -80°C

  • Chloroform (B151607), HPLC grade, chilled to -20°C

  • Water, HPLC grade

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

  • Cell scrapers

  • Centrifuge tubes

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.2. Methodology

  • Cell Culture and Labeling:

    • Culture adherent cells to approximately 80% confluency in a suitable multi-well plate or flask.

    • Prepare the labeling medium by supplementing the standard cell culture medium with a defined concentration of this compound (e.g., 1 mM). The final concentration should be optimized based on the cell type and experimental goals.

    • Remove the standard culture medium, wash the cells once with pre-warmed PBS, and then add the this compound labeling medium.

    • Incubate the cells for a specific duration (e.g., 2, 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold 80% methanol to the cells and incubate at -80°C for 15 minutes to quench metabolism.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Perform a three-phase liquid-liquid extraction by adding chloroform and water to the methanol extract in a ratio of 1:1:1 (methanol:chloroform:water).

    • Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new tube.

  • Sample Derivatization for GC-MS Analysis:

    • Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).

    • To the dried residue, add the derivatization agent (e.g., 50 µL of MTBSTFA + 1% TBDMSCI in pyridine).

    • Incubate the samples at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour) to ensure complete derivatization of the metabolites.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a GC-MS system.

    • The GC oven temperature program and MS parameters should be optimized for the separation and detection of the expected 13C-labeled metabolites of ethylene glycol, such as glycolate, glyoxylate, and oxalate.

    • Monitor the mass spectra for the characteristic mass shifts indicative of the incorporation of ¹³C atoms from this compound into its downstream metabolites.

Visualization of Experimental Workflow and Metabolic Pathway

5.1. Experimental Workflow

The following diagram illustrates the general workflow for a cell-based metabolic tracing experiment using this compound.

G cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Incubate with This compound A->B C Quench Metabolism (Cold Methanol) B->C D Liquid-Liquid Extraction C->D E Collect Aqueous Phase D->E F Derivatization E->F G GC-MS Analysis F->G H Data Analysis & Flux Calculation G->H G EG This compound GA Glycoaldehyde-13C2 EG->GA Alcohol Dehydrogenase GLY Glycolate-13C2 GA->GLY Aldehyde Dehydrogenase GLYX Glyoxylate-13C2 GLY->GLYX Glycolate Oxidase OX Oxalate-13C2 GLYX->OX Lactate Dehydrogenase GLYC Glycine-13C2 GLYX->GLYC Transaminase FORM Formate-13C1 GLYX->FORM Decarboxylation Excretion Excretion OX->Excretion CO2 13CO2 FORM->CO2

Methodological & Application

Application Notes and Protocols for Quantitative Analysis Using Ethylene Glycol-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol is a toxic organic compound commonly found in antifreeze and other industrial products. Accurate and precise quantification of ethylene glycol in biological matrices is crucial in clinical and forensic toxicology, as well as in drug development to assess potential contamination or metabolic products. The use of a stable isotope-labeled internal standard, such as Ethylene glycol-13C2, is the gold standard for quantitative analysis by mass spectrometry. This method, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4]

These application notes provide a detailed protocol for the quantitative analysis of ethylene glycol in human serum using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow.[2][3] The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. Because the internal standard has a different mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in instrument performance.[3][4]

G cluster_sample Sample cluster_is Internal Standard Analyte Ethylene Glycol (Analyte) Spike Spike known amount of IS into sample Analyte->Spike IS This compound (IS) IS->Spike Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) Spike->Preparation Analysis GC-MS or LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Calculate Analyte/IS Ratio) Analysis->Data Quantification Quantification Data->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol outlines the procedure for the determination of ethylene glycol in human serum using this compound as an internal standard followed by GC-MS analysis.

Materials and Reagents
  • Ethylene Glycol (analytical standard)

  • This compound (internal standard)[5]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (deionized or LC-MS grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Human serum (blank)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Standard and Sample Preparation

1. Preparation of Stock Solutions:

  • Ethylene Glycol Stock Solution (1 mg/mL): Accurately weigh 100 mg of ethylene glycol and dissolve it in 100 mL of methanol in a volumetric flask.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

2. Preparation of Working Solutions:

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the ethylene glycol stock solution with blank human serum to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

3. Sample Preparation Protocol:

  • Pipette 100 µL of each calibration standard, quality control sample, and unknown serum sample into separate 1.5 mL centrifuge tubes.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for a "double blank" sample which contains only the matrix).

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[6][7]

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) and 50 µL of acetonitrile to the dried residue.

  • Cap the tubes tightly and heat at 70°C for 30 minutes to facilitate derivatization.

  • Cool the tubes to room temperature and transfer the contents to autosampler vials for GC-MS analysis.

G start Start: Serum Sample (100 µL) spike Spike with this compound IS start->spike precipitate Add Acetonitrile for Protein Precipitation spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Add Derivatizing Agent and Heat evaporate->derivatize analyze GC-MS Analysis derivatize->analyze

Caption: Experimental Workflow for Sample Preparation.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument being used.

Parameter Setting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial temp 50°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined based on the derivatized products

Note on Monitored Ions: The specific ions to monitor will depend on the fragmentation pattern of the derivatized ethylene glycol and this compound. For the trimethylsilyl (B98337) (TMS) derivative, one would typically monitor characteristic fragment ions. For example:

  • Ethylene Glycol-TMS derivative: A prominent ion might be m/z 206 (M+).

  • This compound-TMS derivative: The corresponding ion would be m/z 208.

Data Presentation and Performance Characteristics

The use of this compound as an internal standard allows for robust and reliable quantification. Below are tables summarizing expected quantitative data based on similar validated methods.

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Ethylene Glycol1 - 100y = 0.025x + 0.005> 0.998
Table 2: Accuracy and Precision
QC LevelSpiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low54.9 ± 0.398.06.1
Medium2525.8 ± 1.1103.24.3
High7573.5 ± 2.998.03.9
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Conclusion

The protocol detailed above provides a robust and reliable method for the quantitative analysis of ethylene glycol in human serum using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the highest quality data for clinical, forensic, and research applications.[2][3][4] This approach, coupled with GC-MS, offers excellent sensitivity, specificity, and accuracy for the determination of ethylene glycol.

References

Application of Ethylene Glycol-13C2 in Metabolic Flux Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways.[1][2][3] Ethylene (B1197577) glycol (EG), a two-carbon diol, is a significant industrial chemical and a key intermediate in various metabolic processes, including microbial catabolism and toxicological pathways in mammals.[4] The use of uniformly labeled Ethylene Glycol-¹³C₂ ([U-¹³C₂]Ethylene Glycol) as a tracer in MFA studies offers a unique opportunity to investigate the metabolic fate of this compound and its interaction with central carbon metabolism.

This document provides detailed application notes and protocols for utilizing Ethylene Glycol-¹³C₂ in metabolic flux analysis, aimed at researchers in academia and industry.

Metabolic Pathway of Ethylene Glycol

In biological systems, ethylene glycol is primarily metabolized in the liver through a series of oxidation reactions.[5][6][7] The pathway involves the following key steps:

  • Ethylene Glycol to Glycolaldehyde (B1209225): Ethylene glycol is first oxidized to glycolaldehyde by alcohol dehydrogenase (ADH).[5][8]

  • Glycolaldehyde to Glycolic Acid: Glycolaldehyde is then rapidly converted to glycolic acid by aldehyde dehydrogenase (ALDH).[5][6]

  • Glycolic Acid to Glyoxylic Acid: Glycolic acid is further oxidized to glyoxylic acid.

  • Glyoxylic Acid to Oxalic Acid and other products: Glyoxylic acid can be metabolized to oxalic acid, which can lead to the formation of calcium oxalate (B1200264) crystals, a hallmark of ethylene glycol toxicity.[5][6] Alternatively, glyoxylic acid can be converted to other metabolites such as glycine (B1666218) or malate, integrating its carbons into central metabolic pathways.

The use of Ethylene Glycol-¹³C₂ allows for the precise tracing of the two carbon atoms from ethylene glycol as they are incorporated into these downstream metabolites.

Ethylene_Glycol_Metabolism EG Ethylene Glycol-¹³C₂ Glycolaldehyde Glycolaldehyde-¹³C₂ EG->Glycolaldehyde Alcohol Dehydrogenase (ADH) Glycolic_Acid Glycolic Acid-¹³C₂ Glycolaldehyde->Glycolic_Acid Aldehyde Dehydrogenase (ALDH) Glyoxylic_Acid Glyoxylic Acid-¹³C₂ Glycolic_Acid->Glyoxylic_Acid Glycolate Oxidase Oxalic_Acid Oxalic Acid-¹³C₂ Glyoxylic_Acid->Oxalic_Acid Lactate Dehydrogenase Glycine Glycine-¹³C₂ Glyoxylic_Acid->Glycine Malate Malate Glyoxylic_Acid->Malate

Caption: Metabolic pathway of Ethylene Glycol-¹³C₂.

Application Notes

The application of Ethylene Glycol-¹³C₂ in MFA can provide valuable insights into several areas of research:

  • Toxicology and Drug Development: Quantifying the flux through the ethylene glycol detoxification pathway can aid in the development of novel therapeutics for ethylene glycol poisoning. By understanding the rates of formation of toxic metabolites like glycolic and oxalic acid, researchers can screen for inhibitors of key enzymes such as ADH and ALDH.[6][7]

  • Microbial Engineering: Several microorganisms can utilize ethylene glycol as a carbon source.[4] MFA with Ethylene Glycol-¹³C₂ can be used to optimize metabolic pathways in these organisms for the production of biofuels and other valuable chemicals from ethylene glycol.[4]

  • Investigating Central Carbon Metabolism: By tracing the incorporation of the ¹³C label into central metabolites like glycine and malate, the interaction between ethylene glycol metabolism and pathways such as the TCA cycle and amino acid biosynthesis can be elucidated.

Experimental Protocols

A typical MFA experiment using Ethylene Glycol-¹³C₂ involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture/ System Preparation Labeling 2. Labeling with Ethylene Glycol-¹³C₂ Cell_Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Processing 6. Data Processing & Peak Integration LCMS->Data_Processing MFA_Modeling 7. Metabolic Flux Analysis Modeling Data_Processing->MFA_Modeling Flux_Quantification 8. Flux Quantification & Interpretation MFA_Modeling->Flux_Quantification

Caption: General experimental workflow for MFA with Ethylene Glycol-¹³C₂.

Cell Culture and Labeling
  • Cell Lines/Organisms: Select an appropriate cell line (e.g., HepG2 for liver metabolism studies) or microorganism known to metabolize ethylene glycol.

  • Culture Medium: Culture cells in a defined medium where the carbon sources are known. For the labeling experiment, replace the standard medium with a medium containing a specific concentration of Ethylene Glycol-¹³C₂. The concentration will depend on the experimental goals and the organism's tolerance. A typical starting point could be in the range of 1-10 mM.

  • Labeling Time: The duration of labeling should be sufficient to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This time can range from minutes to hours and should be determined empirically for the specific system under study.[9]

Metabolic Quenching and Metabolite Extraction
  • Quenching: To halt metabolic activity instantaneously, rapidly quench the cells. For adherent cells, this can be achieved by aspirating the medium and adding ice-cold quenching solution (e.g., 60% methanol). For suspension cultures, cells can be rapidly centrifuged and the pellet resuspended in the quenching solution.

  • Extraction: Extract metabolites using a biphasic solvent system, such as methanol/water/chloroform, to separate polar metabolites from lipids and proteins. The polar phase containing the metabolites of interest is then collected and dried.

Mass Spectrometry Analysis
  • Instrumentation: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). An LC system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is recommended for accurate mass measurements and isotopologue distribution analysis.[2][10]

  • Chromatography: Use a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the acidic metabolites of the ethylene glycol pathway. Acquire full scan data to observe all mass isotopologues of the targeted metabolites.

Data Analysis and Flux Calculation
  • Data Processing: Process the raw LC-MS data to identify peaks corresponding to the metabolites of interest and determine their mass isotopologue distributions (MIDs). Correct for the natural abundance of ¹³C.

  • Metabolic Modeling: Construct a metabolic model that includes the reactions of ethylene glycol metabolism and its connections to central carbon metabolism.

  • Flux Calculation: Use software such as INCA, Metran, or WUFlux to calculate the metabolic fluxes that best fit the experimentally measured MIDs.[11]

Data Presentation

The quantitative data from an Ethylene Glycol-¹³C₂ tracing experiment is typically presented as mass isotopologue distributions (MIDs) for key metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) Data

MetaboliteM+0M+1M+2
Glycolic Acid0.050.050.90
Glyoxylic Acid0.100.080.82
Oxalic Acid0.150.100.75
Glycine0.600.150.25

This table presents hypothetical data for illustrative purposes.

The high abundance of the M+2 isotopologue for glycolic, glyoxylic, and oxalic acids indicates a direct and significant flux from Ethylene Glycol-¹³C₂. The presence of M+2 glycine demonstrates the incorporation of the ethylene glycol carbon backbone into the amino acid pool.

Tracer_Logic cluster_input Labeled Substrate cluster_pathway Metabolic Pathway cluster_output Downstream Metabolites EG_13C2 Ethylene Glycol-¹³C₂ (M+2) Glycolic_Acid_13C2 Glycolic Acid-¹³C₂ (M+2) EG_13C2->Glycolic_Acid_13C2 Glyoxylic_Acid_13C2 Glyoxylic Acid-¹³C₂ (M+2) Glycolic_Acid_13C2->Glyoxylic_Acid_13C2 Oxalic_Acid_13C2 Oxalic Acid-¹³C₂ (M+2) Glyoxylic_Acid_13C2->Oxalic_Acid_13C2 Toxic Pathway Glycine_13C2 Glycine-¹³C₂ (M+2) Glyoxylic_Acid_13C2->Glycine_13C2 Anabolic Pathway Central_Metabolism Central Carbon Metabolism Glycine_13C2->Central_Metabolism

References

Application Notes and Protocols for Ethylene Glycol-¹³C₂ in Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol-¹³C₂, a stable isotope-labeled analog of ethylene glycol, serves as a powerful tracer for elucidating metabolic pathways in various biological systems. Its application is particularly relevant in toxicology studies, in understanding the metabolism of C2 compounds, and in investigating the pathogenesis of diseases associated with oxalate (B1200264) accumulation. By tracing the fate of the ¹³C-labeled carbon atoms, researchers can gain quantitative insights into the metabolic flux through specific pathways, identify key enzymatic steps, and assess the impact of therapeutic interventions on cellular metabolism.

The primary metabolic route of ethylene glycol involves its sequential oxidation to glycoaldehyde, glycolic acid, glyoxylic acid, and finally to oxalic acid.[1][2][3][4] Glyoxylate (B1226380) can further enter central carbon metabolism through pathways such as the glyoxylate shunt or be converted to other metabolites, making Ethylene glycol-¹³C₂ a valuable tool to probe these interconnected networks. These application notes provide a comprehensive overview and detailed protocols for utilizing Ethylene glycol-¹³C₂ as a metabolic tracer.

Principle of the Method

The core principle of using Ethylene glycol-¹³C₂ as a tracer lies in the ability to distinguish it and its downstream metabolites from their unlabeled endogenous counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. When cells or organisms are supplied with Ethylene glycol-¹³C₂, the heavy carbon isotopes are incorporated into a series of metabolic intermediates and end-products. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms), it is possible to quantify the contribution of ethylene glycol to various metabolic pools and calculate the rates of metabolic reactions (fluxes).

Application 1: Tracing the Glyoxylate Pathway and Oxalate Formation

Objective: To quantify the metabolic flux from ethylene glycol to glyoxylate and its subsequent conversion to oxalate. This is critical for studying the pathophysiology of ethylene glycol poisoning and for evaluating therapeutic strategies aimed at inhibiting this pathway.

Experimental Protocol

1. Cell Culture and Labeling:

  • Cell Line: A relevant cell line, such as a human kidney cell line (e.g., HK-2) or a liver cell line (e.g., HepG2), should be used, as the liver is the primary site of ethylene glycol metabolism.

  • Culture Medium: Use a standard cell culture medium appropriate for the chosen cell line. For the labeling experiment, prepare a medium containing a known concentration of Ethylene glycol-¹³C₂. A typical starting concentration to test would be in the range of 1-10 mM, but this should be optimized for the specific cell line and experimental goals to avoid toxicity.

  • Labeling Procedure:

    • Seed cells in 6-well plates or other suitable culture vessels and grow to 70-80% confluency.

    • Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing Ethylene glycol-¹³C₂.

    • Incubate the cells for a specific duration. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time to achieve a steady-state labeling of the metabolites of interest.

2. Metabolite Extraction:

  • After the desired labeling period, place the culture plates on ice and aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Derivatization for GC-MS Analysis:

  • Derivatization is often necessary to increase the volatility and thermal stability of polar metabolites for GC-MS analysis.

  • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.

  • Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 60 minutes to silylate hydroxyl and carboxyl groups.

4. GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column, such as a DB-5ms or equivalent.

  • GC Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 220°C at 10°C/minute.

    • Ramp 2: Increase to 300°C at 20°C/minute, hold for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Full scan mode to identify metabolites and Selected Ion Monitoring (SIM) mode for targeted quantification of specific mass isotopomers of ethylene glycol, glycolate, glyoxylate, and oxalate.

5. Data Analysis:

  • Identify the retention times and mass spectra of the derivatized metabolites by comparing them to authentic standards.

  • Determine the mass isotopomer distributions (MIDs) for each metabolite by correcting for the natural abundance of ¹³C.

  • Calculate the fractional contribution of Ethylene glycol-¹³C₂ to each metabolite pool.

Expected Quantitative Data

The following table is a template for presenting the expected quantitative data from this experiment. The values are hypothetical and will need to be determined experimentally.

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)Fractional Contribution from EG-¹³C₂ (%)
Glycolic Acid280.55.214.314.3
845.18.946.046.0
2410.212.577.377.3
Glyoxylic Acid285.34.110.610.6
852.77.839.539.5
2415.610.174.374.3
Oxalic Acid290.12.57.47.4
860.86.233.033.0
2425.48.965.765.7

M+0, M+1, and M+2 represent the mole fractions of the metabolite with zero, one, or two ¹³C atoms, respectively, after correction for natural abundance.

Visualization of the Metabolic Pathway

Ethylene_Glycol_Metabolism EG Ethylene glycol-¹³C₂ GLA Glycoaldehyde-¹³C₂ EG->GLA Alcohol Dehydrogenase GLY Glycolic acid-¹³C₂ GLA->GLY Aldehyde Dehydrogenase GLX Glyoxylic acid-¹³C₂ GLY->GLX Glycolate Oxidase OXA Oxalic acid-¹³C₂ GLX->OXA Lactate Dehydrogenase

Caption: Metabolic pathway of Ethylene glycol-¹³C₂ to Oxalic acid-¹³C₂.

Application 2: Tracing Ethylene Glycol Carbons into Central Metabolism

Objective: To investigate the entry of carbon atoms from ethylene glycol into central metabolic pathways, such as the Krebs cycle (TCA cycle), via glyoxylate. This application is relevant for understanding how cells can utilize C2 compounds as a carbon source.

Experimental Protocol

The experimental protocol for cell culture, labeling, metabolite extraction, and derivatization is similar to Application 1. The focus of the GC-MS analysis and data interpretation will be on the intermediates of the Krebs cycle.

1. Cell Culture and Labeling:

  • Follow the protocol in Application 1. The choice of cell line may be expanded to include those known to have an active glyoxylate shunt (e.g., certain microorganisms) or cancer cell lines with metabolic plasticity.

2. Metabolite Extraction and Derivatization:

  • Follow the protocol in Application 1.

3. GC-MS Analysis:

  • Acquisition Mode: In addition to the metabolites in Application 1, the SIM mode should be set up to monitor the mass isotopomers of key Krebs cycle intermediates, including citrate (B86180), α-ketoglutarate, succinate, fumarate, and malate.

4. Data Analysis:

  • Identify the MIDs of the Krebs cycle intermediates.

  • The incorporation of two ¹³C atoms from Ethylene glycol-¹³C₂ (via glyoxylate and acetyl-CoA) into citrate will result in an M+2 isotopomer. Subsequent turns of the Krebs cycle will lead to a more complex labeling pattern.

  • Calculate the fractional enrichment of each Krebs cycle intermediate from the Ethylene glycol-¹³C₂ tracer.

Expected Quantitative Data

The following table is a template for presenting the expected quantitative data for this application. The values are hypothetical and for illustrative purposes.

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)Fractional Contribution from EG-¹³C₂ (%)
Citrate2485.23.111.70.00.011.7
α-Ketoglutarate2488.92.58.60.00.08.6
Succinate2490.11.88.10.00.08.1
Malate2487.52.99.60.00.09.6

Visualization of the Experimental Workflow and Metabolic Integration

EG_to_TCA_Workflow cluster_workflow Experimental Workflow cluster_pathway Metabolic Pathway start Cell Culture with Ethylene Glycol-¹³C₂ extract Metabolite Extraction start->extract deriv Derivatization extract->deriv gcms GC-MS Analysis deriv->gcms data Data Analysis (MID Calculation) gcms->data TCA Krebs Cycle data->TCA Quantifies Flux EG Ethylene glycol-¹³C₂ GLX Glyoxylate-¹³C₂ EG->GLX ACoA Acetyl-CoA-¹³C₂ GLX->ACoA ACoA->TCA

Caption: Workflow for tracing Ethylene glycol-¹³C₂ into the Krebs Cycle.

Visualization of Carbon Flow into the Krebs Cycle

TCA_Cycle_Integration GLX Glyoxylate-¹³C₂ ACoA Acetyl-CoA-¹³C₂ GLX->ACoA CIT Citrate (M+2) ACoA->CIT OAA Oxaloacetate OAA->CIT AKG α-Ketoglutarate (M+2) CIT->AKG Krebs Cycle SUC Succinate (M+2) AKG->SUC Krebs Cycle FUM Fumarate (M+2) SUC->FUM Krebs Cycle MAL Malate (M+2) FUM->MAL Krebs Cycle MAL->OAA Krebs Cycle

Caption: Incorporation of ¹³C from Ethylene glycol into Krebs Cycle intermediates.

Conclusion

Ethylene glycol-¹³C₂ is a versatile tracer for delineating the metabolism of C2 compounds and their entry into central metabolic pathways. The protocols provided herein offer a framework for conducting such studies in a research or drug development setting. It is important to note that the specific experimental conditions, such as tracer concentration and labeling time, will require optimization for each biological system under investigation. The quantitative data obtained from these experiments can provide valuable insights into metabolic reprogramming in disease and the mechanism of action of novel therapeutics.

References

Application Notes: Tracing Cellular Metabolism with Ethylene Glycol-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Ethylene (B1197577) glycol-¹³C₂ is a stable isotope-labeled compound used as a tracer in metabolic studies.[1] By introducing it into cell culture, researchers can track its uptake and conversion into various downstream metabolites. This technique, known as metabolic flux analysis (MFA), provides critical insights into the activity of specific metabolic pathways.[2] In mammalian systems, ethylene glycol is primarily metabolized in the liver, but its metabolic pathways can be studied in various cell types.[3][4][5] The core pathway involves the oxidation of ethylene glycol to glycoaldehyde, which is then converted to glycolic acid, glyoxylate, and finally to oxalate.[3][6][7] Tracking the incorporation of the ¹³C label through these intermediates allows for the qualitative and quantitative assessment of this metabolic route under different experimental conditions.

Applications

  • Metabolic Pathway Elucidation: Tracing the ¹³C label from ethylene glycol confirms the activity of the oxidative pathway and identifies the key resulting metabolites within a specific cell type.[8][9]

  • Toxicology Research: Since metabolites like glycolic acid and oxalic acid are associated with toxicity, this tracer can be used to study the metabolic basis of ethylene glycol-induced cytotoxicity and renal injury.[7][10][11]

  • Enzyme Activity Assays: The rate of conversion of Ethylene glycol-¹³C₂ to its downstream products can serve as an indirect measure of the activity of enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3][7]

  • Drug Development: Evaluating how candidate drugs alter the metabolism of Ethylene glycol-¹³C₂ can reveal potential off-target effects on metabolic pathways.

Visualized Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic fate of Ethylene glycol-¹³C₂ and the general workflow for a cell culture labeling experiment.

Metabolic Pathway of Ethylene Glycol-13C2 cluster_main Cellular Metabolism EG Ethylene Glycol-¹³C₂ GLA Glycoaldehyde-¹³C₂ EG->GLA Alcohol Dehydrogenase GLY Glycolic Acid-¹³C₂ GLA->GLY Aldehyde Dehydrogenase GXY Glyoxylate-¹³C₂ GLY->GXY Glycolate Oxidase OXA Oxalic Acid-¹³C₂ GXY->OXA Lactate Dehydrogenase

Metabolic pathway of Ethylene Glycol-¹³C₂.

Experimental Workflow start Start: Seed Cells culture Incubate and Grow Cells (e.g., to 80% confluency) start->culture prepare_media Prepare Labeling Medium with Ethylene Glycol-¹³C₂ culture->prepare_media label_cells Media Exchange: Replace standard medium with labeling medium culture->label_cells prepare_media->label_cells incubate_label Incubate for Isotopic Labeling (Time-course dependent) label_cells->incubate_label quench Quench Metabolism & Harvest Cells (e.g., Cold Methanol (B129727) / Liquid N₂) incubate_label->quench extract Extract Metabolites (e.g., Methanol/Chloroform/Water) quench->extract analyze Analyze Samples (LC-MS, GC-MS, or NMR) extract->analyze end Data Analysis analyze->end

General workflow for a cell-based tracer experiment.

Protocol: Ethylene Glycol-¹³C₂ Labeling in Adherent Cells

This protocol provides a comprehensive method for tracing the metabolism of Ethylene glycol-¹³C₂ in adherent mammalian cell cultures.

1. Materials

  • Ethylene Glycol-¹³C₂ (stable isotope tracer)

  • Cell line of interest (e.g., HepG2, HK-2)

  • Complete cell culture medium (e.g., DMEM, EMEM)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 0.9% NaCl solution, ice-cold (optional wash buffer)

  • Quenching Solution: 80% Methanol in water (HPLC-grade), chilled to -80°C.[12]

  • Extraction Solvent: Methanol:Chloroform:Water (ratio depends on downstream analysis, typically starting with a monophasic mixture like 1:2:0.8 Chloroform:Methanol:Water).[13]

  • Cell scrapers, sterile

  • Microcentrifuge tubes (1.5 mL)

  • Liquid Nitrogen

2. Experimental Procedure

Step 2.1: Cell Seeding and Culture

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).

  • Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach 80-90% confluency. A minimum of 1x10⁶ cells per replicate is recommended for metabolomics analysis.[12]

Step 2.2: Preparation of Labeling Medium

  • Prepare the complete cell culture medium that will serve as the base for your labeling experiment. For optimal tracing, consider using a custom medium where standard ethylene glycol is absent.

  • Dissolve Ethylene glycol-¹³C₂ in the medium to the desired final concentration.

    • Note: The optimal concentration should be determined empirically for your specific cell line and experimental goals. A starting point could be a range from 1 mM to 10 mM. A dose-response experiment is recommended.

  • Warm the prepared labeling medium to 37°C before use.

Step 2.3: Isotope Labeling

  • Aspirate the standard culture medium from the cell culture plates.

  • Gently wash the cells once with 1-2 mL of pre-warmed sterile PBS to remove residual medium.

  • Immediately add the pre-warmed Ethylene glycol-¹³C₂ labeling medium to the cells.

  • Return the cells to the incubator for the desired labeling period.

    • Note: The incubation time is critical for achieving isotopic steady state.[14] A time-course experiment (e.g., 2, 6, 12, 24 hours) is highly recommended to determine when metabolite labeling reaches a plateau.

Step 2.4: Quenching Metabolism and Cell Harvesting This is the most critical step to ensure that the metabolic snapshot is accurate. All steps should be performed as quickly as possible on ice.

  • Remove the culture vessel from the incubator and place it immediately on a bed of wet ice.

  • Quickly aspirate the labeling medium.

  • Wash the cell monolayer rapidly with 2 mL of ice-cold PBS or 0.9% NaCl solution to remove extracellular tracer.[15]

  • Immediately add 1 mL of ice-cold (-80°C) 80% methanol quenching solution directly to the plate.[12] Alternatively, snap-freeze the cell monolayer by adding liquid nitrogen directly to the dish.[16]

  • Place the dish on dry ice for 5-10 minutes to ensure metabolism is completely halted.

  • Using a pre-chilled cell scraper, scrape the frozen cells into the quenching solution.

    • Crucial: Do not use trypsin, as it can damage cell membranes and lead to the leakage of intracellular metabolites.[15][17]

  • Collect the cell lysate/slurry into a pre-chilled 1.5 mL microcentrifuge tube.

Step 2.5: Metabolite Extraction

  • To ensure complete cell lysis, perform three rapid freeze-thaw cycles by alternating the tubes between liquid nitrogen and a 37°C water bath. Sonication on ice can also be used.[13]

  • Centrifuge the cell lysate at maximum speed (>13,000 x g) for 15-20 minutes at 4°C to pellet cell debris and precipitated proteins.[16]

  • Carefully transfer the supernatant, which contains the soluble metabolites, to a new, clean microcentrifuge tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Store the dried metabolite pellets at -80°C until analysis.

Step 2.6: Sample Analysis

  • Reconstitute the dried extracts in an appropriate solvent for the analytical platform (e.g., 50% methanol for LC-MS).

  • Analyze the samples using mass spectrometry (LC-MS, GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify ¹³C-labeled metabolites.[18][19]

  • Data analysis involves tracking the mass shift of metabolites corresponding to the incorporation of two ¹³C atoms from Ethylene glycol-¹³C₂.

Data Summary and Recommendations

The following table summarizes key quantitative parameters for designing and executing the protocol.

ParameterRecommended Value / RangeNotes and Considerations
Cell Number > 1 x 10⁶ cells per replicateTo ensure sufficient material for detection, 1-10 million cells is a common range for metabolomics.[12][15]
Tracer Concentration 1 - 10 mM (Empirically determine)The concentration should be high enough for detection but not cause toxicity. Perform a toxicity assay if unsure.
Incubation Time 2 - 24 hoursA time-course experiment is essential to determine the time required to reach isotopic steady state.[14]
Quenching Method -80°C 80% Methanol or Liquid N₂Speed is critical. Pre-chill all solutions and equipment. This step must arrest all enzymatic activity instantly.[12][16][20]
Harvesting Method Mechanical scrapingAvoid trypsinization to prevent metabolite leakage and altered cell physiology.[15][17]
Extraction Solvents Methanol, Chloroform, WaterThe choice of solvent and ratios depends on the polarity of the target metabolites.
Replicates Minimum of 3-5 biological replicatesEssential for statistical significance and to account for biological variability.

References

Application Notes and Protocols for the GC-MS Analysis of Ethylene Glycol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ethylene (B1197577) glycol-13C2 using Gas Chromatography-Mass Spectrometry (GC-MS). Ethylene glycol-13C2 is a stable isotope-labeled internal standard crucial for the accurate quantification of ethylene glycol in various biological and pharmaceutical matrices.

Introduction

Ethylene glycol is a toxic compound, and its accurate quantification is vital in clinical and forensic toxicology, as well as in drug development processes where it might be present as a contaminant or a metabolite.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it compensates for variations in sample preparation and instrument response.[4][5] This document outlines the methodologies for sample preparation, derivatization, and GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various GC-MS methods for the analysis of ethylene glycol. While specific data for this compound is limited in publicly available literature, the methods for unlabeled ethylene glycol are directly applicable, with adjustments to the mass-to-charge ratios monitored in the mass spectrometer. The use of a deuterated internal standard is common for the quantification of glycols.[5]

AnalyteMatrixDerivatization AgentGC-MS MethodLODLOQLinearity RangeReference
Ethylene GlycolSerumBSTFA/1%TMCSGC-EI-MS0.7 mg/L1.3 mg/LNot Specified[6]
Ethylene GlycolWhole BloodMTBSTFA & PFPHGC-QqQ-MS/MS14.2 ng/mL1.0 µg/mL1-100 µg/mL & 100-2500 µg/mL[7]
Ethylene GlycolLubricant OilBSTFAGC/MS0.5 µg/gNot SpecifiedNot Specified[4]
Ethylene GlycolPaediatric SyrupsNone (direct injection)GC-MS/MS400 ng/mL1 µg/mL1-10 µg/mL[8]
Ethylene GlycolPlasmaN,O-bis(trimethylsilyl) trifluoroacetamide (B147638) with 1% trimethylchlorosilaneGC-MS/MSNot Specified2 µg/mL2-20 µg/mL[9]

Note: BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide, TMCS = Trimethylchlorosilane, MTBSTFA = N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, PFPH = Pentafluorophenylhydrazine. LOD = Limit of Detection, LOQ = Limit of Quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. For biological samples like blood or serum, protein precipitation is a necessary first step.[1][6][7]

Materials:

  • Sample (e.g., serum, plasma, urine, or pharmaceutical formulation)

  • Ethylene glycol-d4 (or other suitable internal standard if this compound is the analyte)

  • Acetonitrile (B52724), cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol for Biological Samples (Serum/Plasma):

  • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard (e.g., Ethylene glycol-d4 at a suitable concentration).[10]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for the derivatization step.

Derivatization

Derivatization is essential for ethylene glycol analysis by GC-MS to improve its volatility and chromatographic properties.[1][2] Silylation is a common and effective derivatization technique.[4][6]

Materials:

  • Sample extract from section 3.1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS to the dried extract.[6]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[6]

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

Parameter Value
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless (or 20:1 split)[11]
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100°C for 1 min, ramp at 10°C/min to 250°C, hold for 4 min.[11]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature230°C
Transfer Line Temp250°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for Derivatized this compound:

For the bis-trimethylsilyl (TMS) derivative of this compound, the expected mass-to-charge ratios (m/z) of characteristic fragments will be shifted by +2 compared to the unlabeled analogue. The primary fragments for TMS-derivatized ethylene glycol are m/z 147 (M-CH3-TMS) and m/z 206 (M+). Therefore, for this compound-bis-TMS, the following ions should be monitored:

  • Quantifier Ion: m/z 149

  • Qualifier Ion: m/z 208

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Spike Spike with Internal Standard (e.g., Ethylene glycol-d4) Sample->Spike Precipitate Protein Precipitation (with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Add_Deriv Add Derivatization Agent (e.g., BSTFA) Evaporate->Add_Deriv Heat Heat at 70°C Add_Deriv->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report derivatization_reaction cluster_reactants Reactants cluster_products Products EG HO-(13CH2)-(13CH2)-OH (this compound) Deriv_EG (CH3)3SiO-(13CH2)-(13CH2)-OSi(CH3)3 (Derivatized this compound) EG->Deriv_EG + BSTFA BSTFA 2 x CF3CON[Si(CH3)3]2 (BSTFA) Byproduct 2 x CF3CONH(Si(CH3)3)

References

Application Note: Sample Preparation for the Quantitative Analysis of Ethylene Glycol-¹³C₂ in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene (B1197577) glycol is a toxic organic compound commonly found in automotive antifreeze and other industrial products. Its measurement in biological fluids is critical in clinical and forensic toxicology to diagnose and manage poisonings. The analysis of ethylene glycol is challenging due to its high polarity and the complexity of biological matrices such as blood, serum, plasma, and urine. To achieve accurate and precise quantification, a stable isotope-labeled internal standard, such as Ethylene glycol-¹³C₂, is employed.

This document provides detailed protocols for the preparation of biological samples prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most common analytical techniques for this purpose. The core of these methods involves protein precipitation to remove macromolecules, followed by derivatization to improve the analyte's chromatographic properties and detection sensitivity.[1][2]

Overview of Sample Preparation Techniques

Effective sample preparation is crucial for removing interferences and enhancing the analytical signal of ethylene glycol. The most common steps include:

  • Protein Precipitation (PPT): This is typically the first step for serum, plasma, and whole blood samples. A water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to denature and precipitate proteins.[3] This process provides a relatively clean extract suitable for further processing.[4]

  • Derivatization: Ethylene glycol is a small, polar molecule that is not easily retained on standard chromatography columns. Derivatization converts it into a larger, less polar, and more volatile compound, making it more suitable for GC-MS or LC-MS/MS analysis.[1] Common derivatizing agents include silylating agents (e.g., BSTFA) for GC-MS and boronic acids or isocyanates for LC-MS/MS.[5][6][7]

  • Extraction (Optional): Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for further cleanup but are often unnecessary when using robust methods like PPT combined with derivatization.

Quantitative Data Summary

The following table summarizes the performance of various sample preparation and analysis methods for ethylene glycol in biological fluids reported in the literature.

MethodSample Preparation TechniqueBiological MatrixLinearity RangeLOQAccuracy/RecoveryPrecision (%RSD)Reference
GC-MS Acetonitrile PPT, TMS DerivatizationSerum1 - 800 µg/mL1.3 µg/mLNot Reported1.9 - 9.0%[6]
GC-MS Acetonitrile PPTPostmortem Blood100 - 2000 µg/mL<100 µg/mL92 - 101%10.5 - 14.5%[8]
GC-MS/MS Derivatization with BSTFAPlasma, Serum, Urine2 - 20 µg/mL<2 µg/mLNot ReportedNot Reported[9]
GC-QqQ-MS/MS Acetonitrile PPT, MTBSTFA/PFPH DerivatizationWhole Blood, Urine1 - 5000 µg/mL1.0 µg/mLNot Reported<6.8%[10][11]
LC-MS/MS PPT, BPBA DerivatizationWhole Blood10 - 500 µg/mL<10 µg/mL96.4%2.4%[7]
LC-MS/MS PTSI DerivatizationHuman Serum10 - 1000 µg/mL0.077 µg/mL96.7 - 102.4%1.4 - 1.8%[5][12]

PPT: Protein Precipitation; TMS: Trimethylsilyl (B98337); BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide; MTBSTFA: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide; PFPH: Pentafluorophenylhydrazine; BPBA: 4-bromophenylboronic acid; PTSI: p-Toluenesulfonyl isocyanate; LOQ: Limit of Quantification.

Experimental Workflows & Protocols

Protocol 1: GC-MS Analysis via Protein Precipitation and Silylation

This protocol is a robust method for the analysis of ethylene glycol in serum or plasma, involving protein removal followed by derivatization to a trimethylsilyl (TMS) ester for GC-MS analysis.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (100 µL Serum/Plasma) Add_IS 2. Add Internal Standard (Ethylene Glycol-¹³C₂) Sample->Add_IS PPT 3. Protein Precipitation (Add 400 µL Acetonitrile) Add_IS->PPT Mix_Centrifuge 4. Vortex & Centrifuge (10 min @ 12,000 rpm) PPT->Mix_Centrifuge Supernatant 5. Collect Supernatant Mix_Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Derivatize 7. Derivatization (50 µL BSTFA + 1% TMCS, 70°C for 20 min) Evaporate->Derivatize Analysis 8. GC-MS Analysis Derivatize->Analysis

Caption: Workflow for GC-MS analysis of ethylene glycol.

A. Principle Proteins in the biological sample are precipitated with acetonitrile. After centrifugation, the supernatant containing ethylene glycol and the internal standard is collected, dried, and derivatized with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (trimethylchlorosilane). The resulting TMS-derivatives are volatile and can be readily analyzed by GC-MS.[6]

B. Materials and Reagents

  • Biological fluid (Serum, Plasma, or Urine)

  • Ethylene Glycol-¹³C₂ solution (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • BSTFA + 1% TMCS derivatizing agent

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

  • Heating block or oven

  • GC autosampler vials with inserts

C. Step-by-Step Procedure

  • Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add the appropriate amount of Ethylene Glycol-¹³C₂ internal standard solution.

  • Add 400 µL of cold acetonitrile to the tube to precipitate proteins.[8]

  • Vortex the mixture vigorously for 10 minutes.[8]

  • Centrifuge the tube at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the clear supernatant to a clean tube or a GC vial insert.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS to the dried residue.[6]

  • Cap the vial tightly and heat at 70°C for 20 minutes to complete the derivatization reaction.[6]

  • Cool the sample to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: LC-MS/MS Analysis via "Crash & Derivatize"

This protocol describes a rapid and efficient "dilute-and-shoot" style method where protein precipitation and derivatization occur in a single step, followed by direct analysis using LC-MS/MS. This example is adapted from a method using 4-bromophenylboronic acid (BPBA).[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (10 µL Whole Blood) Add_Reagent 2. Add Reagent Mix (390 µL ACN with IS, TFA, and BPBA) Sample->Add_Reagent Mix_Centrifuge 3. Vortex & Centrifuge (5 min @ 12,000 g) Add_Reagent->Mix_Centrifuge Supernatant 4. Collect Supernatant (For Direct Injection) Mix_Centrifuge->Supernatant Analysis 5. LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for rapid LC-MS/MS analysis of ethylene glycol.

A. Principle A small volume of the biological sample is mixed with a reagent solution containing acetonitrile (the protein precipitating agent), an acid catalyst (TFA), the internal standard (Ethylene Glycol-¹³C₂), and the derivatizing agent (BPBA). The mixture is vortexed and centrifuged, and the resulting supernatant is injected directly into the LC-MS/MS system. This streamlined approach is ideal for high-throughput analysis.[7]

B. Materials and Reagents

  • Biological fluid (Whole Blood, Serum, or Plasma)

  • Reagent Mix: Prepare a solution of acetonitrile containing:

    • Ethylene Glycol-¹³C₂ (Internal Standard, IS) at the desired concentration.

    • 0.1% Trifluoroacetic acid (TFA).

    • 2.5 mM 4-bromophenylboronic acid (BPBA).[7]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • LC autosampler vials

C. Step-by-Step Procedure

  • Pipette 10 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 390 µL of the Reagent Mix to the sample.[7]

  • Vortex the tube vigorously for 1 minute to ensure complete mixing, precipitation, and derivatization.

  • Centrifuge the tube at 12,000 x g for 5 minutes.[7]

  • Carefully transfer the clear supernatant to an LC autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

References

Application Note: Tracing Environmental Fate and Transport with Ethylene Glycol-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylene (B1197577) glycol is a high-production volume chemical used in applications such as antifreeze and aircraft deicing fluids, leading to its potential release into the environment.[1] Understanding its environmental fate—including its persistence, degradation, and mobility—is crucial for accurate risk assessment. The use of stable isotope-labeled compounds, such as Ethylene glycol-¹³C₂, offers a powerful and precise tool for these studies.[2][3][4] Unlike non-labeled studies, ¹³C labeling allows for unambiguous tracking of the parent compound and its transformation products against complex environmental backgrounds, enabling accurate mass balance assessments and elucidation of degradation pathways.[5][6][7] Ethylene glycol-¹³C₂ serves as an ideal tracer, behaving chemically and physically identically to its unlabeled counterpart but being distinguishable by mass spectrometry.[4][8]

This document provides an overview of the application of Ethylene glycol-¹³C₂ in environmental fate studies, summarizing key environmental parameters and detailing protocols for biodegradation, soil mobility, and analytical quantification.

Data Presentation: Environmental Fate and Transport Parameters

The following tables summarize key quantitative data for ethylene glycol, which is expected to be representative of Ethylene glycol-¹³C₂ due to the chemical equivalence of stable isotopes.[4]

Table 1: Biodegradation Data for Ethylene Glycol

Environment Condition Half-life / Degradation Rate Reference
River Water Aerobic, 20°C Complete degradation within 3 days [9][10]
River Water Aerobic, 8°C Complete degradation within 14 days [9][10]
Groundwater Aerobic, 25°C Half-life of 22 hours (Rate constant: 0.76/day) [11]
Sewage Effluent Aerobic, 25°C Half-life of 11.5 - 21.5 hours (Rate constant: 1.13/day) [11]
Various Aerobic (OECD 301A) 90-100% degradation in 10 days [9]
Pond Ooze Inoculum Anaerobic 89% degradation within 7 days [11]

| Petrochemical Waste Lagoon | Anaerobic | 78% degradation in 10 days (at 135 mg/L) |[11] |

Table 2: Soil Mobility and Bioaccumulation Potential

Parameter Value Interpretation Reference
Log Kₒc 0 - 1 Low potential for adsorption; high mobility in soil [9][12]
Log Kₒw -1.36 Low potential for bioaccumulation [9][12][13]

| Water Solubility | Miscible | High potential to leach into groundwater |[12] |

Experimental Workflows and Pathways

The following diagrams illustrate the typical workflow for an environmental fate study using Ethylene glycol-¹³C₂ and its primary biodegradation pathway.

experimental_workflow cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_interpretation Data Interpretation start Prepare Stock Solution of Ethylene Glycol-¹³C₂ system Prepare Environmental Matrix (Soil, Water, Sediment) spike Spike Matrix with Ethylene Glycol-¹³C₂ start->spike system->spike incubate Incubate Under Controlled Conditions (e.g., Aerobic/Anaerobic, Temp, Light) spike->incubate sample Collect Samples at Time Intervals (T₀, T₁, T₂, ... Tₙ) incubate->sample extract Solvent Extraction of Parent & Metabolites sample->extract analyze Instrumental Analysis (e.g., GC-MS, LC-MS) extract->analyze quantify Quantify ¹³C-Labeled Species analyze->quantify pathway Identify ¹³C-Metabolites & Elucidate Degradation Pathway quantify->pathway kinetics Calculate Degradation Kinetics (DT₅₀, DT₉₀) quantify->kinetics mass_balance Determine Mass Balance (Distribution in Water, Soil, Air) quantify->mass_balance end Final Report pathway->end kinetics->end mass_balance->end

Caption: Experimental workflow for tracing Ethylene glycol-¹³C₂.

biodegradation_pathway EG Ethylene glycol-¹³C₂ GA Glycolaldehyde-¹³C₂ EG->GA Alcohol Dehydrogenase GLA Glycolic acid-¹³C₂ GA->GLA Aldehyde Dehydrogenase GOA Glyoxylic acid-¹³C₂ GLA->GOA Glycolate Oxidase OA Oxalic acid-¹³C₂ GOA->OA Glyoxylate Dehydrogenase CO2 ¹³CO₂ OA->CO2 Oxalate Decarboxylase

Caption: Aerobic biodegradation pathway of Ethylene glycol-¹³C₂.

Experimental Protocols

Detailed methodologies for key environmental fate and transport experiments are provided below.

Protocol 1: Aerobic Biodegradation in Aquatic Systems

This protocol is adapted from OECD Guideline 309 ("Aerobic Mineralisation in Surface Water") to trace the fate of Ethylene glycol-¹³C₂.

1. Objective: To determine the rate of aerobic biodegradation of Ethylene glycol-¹³C₂ in a natural surface water system and identify major ¹³C-labeled transformation products.

2. Materials:

  • Ethylene glycol-¹³C₂ (CAS: 104700-12-1), purity >98%[14]

  • Natural surface water (e.g., from a river or lake), collected recently and not contaminated.

  • Incubation flasks (e.g., 250 mL Erlenmeyer flasks) with gas-tight seals.

  • CO₂ trap solution (e.g., 0.5 M NaOH).

  • Liquid Scintillation Counter (LSC) or other appropriate method for ¹³CO₂ quantification if using a ¹⁴C co-tracer, or GC-MS for stable isotope analysis.

  • Analytical equipment: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Standard laboratory glassware and reagents.

3. Methodology:

  • Preparation of Test System:

    • Filter the collected surface water through a coarse filter (e.g., 2 mm sieve) to remove large debris.

    • Characterize the water for pH, dissolved organic carbon (DOC), and microbial biomass.

    • Dispense 100 mL of the prepared water into each incubation flask.

  • Application of Test Substance:

    • Prepare a stock solution of Ethylene glycol-¹³C₂ in sterile, deionized water.

    • Spike the test flasks with the stock solution to achieve a final concentration relevant to environmental exposure (e.g., 1-10 mg/L).

    • Prepare at least two replicate flasks per sampling time point, plus sterile controls (using autoclaved water) and a toxicity control.

  • Incubation:

    • Seal the flasks and place them on a shaker in the dark at a constant temperature (e.g., 20 ± 2°C).[9]

    • Include a CO₂ trap in the headspace of each flask to capture evolved ¹³CO₂.

  • Sampling and Analysis:

    • At predetermined intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice replicate flasks.

    • Water Phase:

      • Take an aliquot of water for direct analysis.

      • Extract a larger volume with an appropriate solvent (e.g., ethyl acetate) after acidification.

      • Analyze the extract by GC-MS to quantify the remaining Ethylene glycol-¹³C₂ and identify/quantify any ¹³C-labeled metabolites.

    • CO₂ Analysis:

      • Remove the CO₂ trap and analyze its content to determine the amount of mineralized ¹³CO₂.

  • Data Analysis:

    • Plot the concentration of Ethylene glycol-¹³C₂ over time to calculate the degradation rate and half-life (DT₅₀).

    • Quantify the formation and decline of major metabolites.

    • Calculate the percentage of applied ¹³C recovered as parent compound, metabolites, and ¹³CO₂ to establish a mass balance.

Protocol 2: Soil Adsorption/Desorption and Leaching

This protocol is based on OECD Guidelines 106 (Adsorption/Desorption) and 121 (Leaching Column) to assess the mobility of Ethylene glycol-¹³C₂ in soil.

1. Objective: To determine the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) of Ethylene glycol-¹³C₂ and its potential to leach through the soil column.

2. Materials:

  • Ethylene glycol-¹³C₂

  • A selection of characterized soils with varying organic carbon content, pH, and texture.

  • 0.01 M CaCl₂ solution.

  • Centrifuge tubes (e.g., 50 mL).

  • Mechanical shaker.

  • Glass chromatography columns for leaching study.

  • Analytical equipment: GC-MS.

3. Methodology: Adsorption/Desorption (Batch Equilibrium Method)

  • Preliminary Test: Determine the optimal soil-to-solution ratio. A 1:5 ratio (e.g., 5 g soil to 25 mL solution) is common.

  • Adsorption Phase:

    • Weigh 5 g of air-dried, sieved (<2 mm) soil into centrifuge tubes.

    • Prepare a series of Ethylene glycol-¹³C₂ solutions in 0.01 M CaCl₂ at different concentrations.

    • Add 25 mL of a specific concentration to each tube. Prepare triplicate samples for each concentration and a control without soil.

    • Shake the tubes at a constant temperature (e.g., 22 ± 2°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the tubes to separate the soil and aqueous phases.

    • Analyze the supernatant for the concentration of Ethylene glycol-¹³C₂ using GC-MS.

  • Calculation of Kₑ and Kₒc:

    • The amount of adsorbed substance is calculated by the difference between the initial and equilibrium concentrations in the solution.

    • The soil-water partition coefficient (Kₑ) is calculated as the ratio of the concentration in soil to the concentration in water.

    • Normalize Kₑ to the soil's organic carbon content to obtain Kₒc.

  • Desorption Phase (Optional):

    • Remove a known amount of supernatant from the adsorption phase and replace it with fresh 0.01 M CaCl₂ solution.

    • Resuspend the soil and shake again to reach a new equilibrium.

    • Analyze the supernatant to quantify the desorbed Ethylene glycol-¹³C₂.

4. Methodology: Leaching (Column Study)

  • Column Preparation:

    • Uniformly pack a glass column with the selected soil to a desired depth (e.g., 30 cm).

    • Saturate the column with 0.01 M CaCl₂ solution from the bottom up to avoid air pockets.

  • Application and Leaching:

    • Apply a known amount of Ethylene glycol-¹³C₂ to the top of the soil column.

    • Begin elution with 0.01 M CaCl₂ solution at a constant, slow flow rate.

    • Collect the leachate in fractions (e.g., every 20 mL).

  • Analysis:

    • Analyze each leachate fraction for the concentration of Ethylene glycol-¹³C₂ using GC-MS.

    • After leaching, extrude the soil column, section it (e.g., every 5 cm), and extract each section to determine the final distribution of the ¹³C label within the soil profile.

  • Data Analysis:

    • Construct a breakthrough curve by plotting the concentration of Ethylene glycol-¹³C₂ in the leachate against the eluted volume.

    • Calculate the total amount of ¹³C leached and the amount retained in each soil section to perform a mass balance.

Protocol 3: Sample Preparation and Analytical Method

1. Objective: To provide a general method for the extraction and quantification of Ethylene glycol-¹³C₂ and its primary ¹³C-labeled metabolites from water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials:

  • GC-MS system with a suitable capillary column (e.g., polar-phase like a wax column).

  • Solvents: Methanol, Ethyl Acetate (B1210297) (reagent grade).[15]

  • Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]

  • Anhydrous sodium sulfate.

  • Solid Phase Extraction (SPE) cartridges (if cleanup is needed).

  • Ultrasonic bath.

3. Sample Extraction:

  • Water Samples:

    • Acidify the water sample (e.g., 100 mL) to pH < 2 with HCl.

    • Perform a liquid-liquid extraction by shaking vigorously with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator or gentle stream of nitrogen.

  • Soil/Sediment Samples:

    • Mix a known weight of the soil sample (e.g., 20 g) with a solvent like methanol.[15]

    • Extract using an ultrasonic bath for 15-20 minutes.

    • Centrifuge and collect the supernatant. Repeat the extraction twice more.

    • Combine the extracts and concentrate. A solvent exchange to ethyl acetate may be necessary.

4. Derivatization:

  • Ethylene glycol is highly polar and requires derivatization for good chromatographic performance.

  • To the concentrated extract residue, add a known volume of a derivatizing agent like BSTFA and a catalyst (e.g., pyridine).

  • Heat the mixture (e.g., 60°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.

5. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC.

  • GC Conditions (Example):

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the ¹³C₂-labeled parent compound and expected metabolites. For Ethylene glycol-¹³C₂-TMS derivative, the molecular ion and key fragments will be 2 amu higher than the unlabeled standard.

  • Quantification:

    • Create a calibration curve using derivatized standards of Ethylene glycol-¹³C₂.

    • Quantify the target analyte in the samples by comparing its peak area to the calibration curve. The use of a labeled internal standard is recommended for highest accuracy.[8]

References

Application Notes and Protocols for Quantitative NMR (qNMR) using Ethylene glycol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances. Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself for quantification. Instead, it relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration, the absolute quantity of an analyte in a sample can be determined.

Ethylene glycol-13C2 is an ideal internal standard for 13C qNMR for several reasons. Its simple 13C NMR spectrum consists of a single peak, minimizing the chance of signal overlap with the analyte. Being isotopically labeled, its chemical shift is distinct from its unlabeled counterpart, and it can be used to quantify compounds that may have overlapping signals in a 1H NMR spectrum. Furthermore, its stability and solubility in common NMR solvents make it a reliable choice for a wide range of applications.

These application notes provide detailed protocols for the use of this compound as an internal standard in quantitative 13C NMR for the analysis of active pharmaceutical ingredients (APIs), excipients, and in metabolic studies.

Application 1: Purity Assessment of a Pharmaceutical Excipient - Polyethylene Glycol (PEG) 400

Polyethylene glycol (PEG) 400 is a common excipient in pharmaceutical formulations. Its purity is critical to ensure the quality and safety of the final drug product. This protocol details the use of this compound for the quantitative 13C NMR analysis of PEG 400 purity.

Experimental Protocol

1. Materials and Reagents:

  • Polyethylene Glycol (PEG) 400 (analyte)

  • This compound (Internal Standard, certified purity ≥99%)

  • Deuterated chloroform (B151607) (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

  • Vortex mixer

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of PEG 400 into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5 mg of this compound into the same vial. Record the exact weight.

  • Add 0.75 mL of CDCl3 with TMS to the vial.

  • Cap the vial and vortex for 60 seconds to ensure complete dissolution of both the analyte and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer equipped with a broadband probe.

  • Nucleus: 13C

  • Pulse Program: Inverse-gated decoupling (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.[1]

  • Acquisition Parameters:

    • Spectral Width (SW): 250 ppm

    • Number of Scans (NS): 1024 (adjust as needed for adequate signal-to-noise)

    • Relaxation Delay (D1): 30 seconds (should be at least 5 times the longest T1 of the signals of interest).[1]

    • Acquisition Time (AQ): 1.3 seconds

    • Temperature: 298 K

4. Data Processing:

  • Apply a line broadening of 1.0 Hz to the FID.

  • Perform Fourier transformation.

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Perform baseline correction.

  • Integrate the characteristic peak of the PEG 400 repeating unit (around 70.5 ppm) and the single peak of this compound (around 63.5 ppm).

5. Calculation of Purity:

The purity of the analyte (P_analyte) can be calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral of the analyte signal (PEG 400 repeating unit)

  • I_IS = Integral of the internal standard signal (this compound)

  • N_analyte = Number of carbons contributing to the analyte signal (2 for the repeating -OCH2CH2- unit)

  • N_IS = Number of carbons contributing to the internal standard signal (2 for this compound)

  • MW_analyte = Molar mass of the analyte monomer unit (C2H4O = 44.05 g/mol )

  • MW_IS = Molar mass of the internal standard (this compound = 64.05 g/mol )

  • m_analyte = Mass of the analyte

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard

Quantitative Data
SampleMass of PEG 400 (mg)Mass of this compound (mg)Integral of PEG 400Integral of this compoundCalculated Purity (%)
120.155.051.000.3598.9
219.985.121.000.3699.2
320.335.091.000.3598.5

Note: The data presented in this table is illustrative and representative of a typical qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh_analyte Accurately weigh analyte weigh_is Accurately weigh this compound (IS) weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up 13C qNMR parameters (inverse-gated decoupling) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate analyte and IS signals baseline->integrate calculate Calculate analyte purity/concentration integrate->calculate

General workflow for qNMR analysis.

Application 2: Quantification of a Metabolite in a Simulated Biological Matrix

This compound can be used as an internal standard for the quantification of metabolites in complex mixtures, such as those encountered in metabolic studies. This protocol outlines a method for quantifying a hypothetical drug metabolite in a simulated biological matrix using 13C qNMR.

Experimental Protocol

1. Materials and Reagents:

  • Drug Metabolite X (analyte)

  • This compound (Internal Standard, certified purity ≥99%)

  • Simulated biological fluid (e.g., synthetic urine or plasma)

  • Deuterated water (D2O) with 0.05% (w/v) 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP)

  • NMR tubes (5 mm) with solvent suppression capabilities

  • Analytical balance (readability ± 0.01 mg)

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Prepare a stock solution of the simulated biological fluid.

  • Accurately weigh a known amount of Drug Metabolite X and dissolve it in the stock solution to create a spiked sample.

  • Accurately weigh approximately 2 mg of this compound and dissolve it in a known volume of D2O to create a stock solution of the internal standard.

  • To 500 µL of the spiked biological sample, add a known volume of the this compound stock solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any precipitated proteins or particulates.

  • Carefully transfer the supernatant to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 600 MHz NMR spectrometer with a cryoprobe.

  • Nucleus: 13C

  • Pulse Program: Inverse-gated decoupling with water suppression (e.g., zgigpr on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200 ppm

    • Number of Scans (NS): 2048 or more for sufficient signal-to-noise in a complex matrix.

    • Relaxation Delay (D1): 25 seconds

    • Acquisition Time (AQ): 1.0 second

    • Temperature: 298 K

4. Data Processing:

  • Apply an exponential window function with a line broadening of 0.5 Hz.

  • Perform Fourier transformation.

  • Phase the spectrum carefully.

  • Perform baseline correction, paying close attention to broad signals from the matrix.

  • Integrate a well-resolved signal of Drug Metabolite X and the signal of this compound.

5. Calculation of Concentration:

The concentration of the analyte (C_analyte) can be calculated using the following formula:

C_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * C_IS

Where:

  • I_analyte = Integral of the analyte signal

  • I_IS = Integral of the internal standard signal

  • N_analyte = Number of carbons for the integrated analyte signal

  • N_IS = Number of carbons for the internal standard signal (2)

  • C_IS = Concentration of the internal standard in the final NMR sample

Quantitative Data
SampleConcentration of Metabolite X (spiked, µg/mL)Integral of Metabolite XIntegral of this compoundCalculated Concentration of Metabolite X (µg/mL)Recovery (%)
150.01.000.8249.599.0
2100.01.000.4198.898.8
3250.01.000.16246.398.5

Note: The data presented in this table is illustrative and demonstrates the potential accuracy and recovery of the method.

Ethylene_Glycol_Metabolism cluster_enzymes Enzymatic Oxidation EG Ethylene Glycol GAld Glycoaldehyde EG->GAld ADH GAcid Glycolic Acid GAld->GAcid ALDH GOA Glyoxylic Acid GAcid->GOA GO OA Oxalic Acid GOA->OA LDH ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase GO Glycolate Oxidase LDH Lactate Dehydrogenase

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethylene glycol Analysis in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of ethylene (B1197577) glycol in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing, splitting) for ethylene glycol?

A1: Poor peak shape for ethylene glycol is a common issue in gas chromatography, primarily due to its high polarity and tendency to form hydrogen bonds. This can lead to strong interactions with active sites within the GC system, such as the injector liner and the column itself, resulting in peak tailing.[1][2][3] Peak splitting can occur due to issues with sample introduction, such as backflash when analyzing aqueous samples, or a mismatch between the solvent polarity and the stationary phase.[4][5]

Q2: What is the most suitable GC column for ethylene glycol analysis?

A2: A polar capillary column is highly recommended for the analysis of the highly polar ethylene glycol.[6][7] Non-polar columns, like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5), will often result in poor peak shape.[1] Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, often referred to as WAX columns, are a good starting point.[8] For enhanced peak shape and resolution, an acid-modified PEG phase, such as the Nukol™ column, is often recommended.[9][10]

Q3: How do column dimensions (length, diameter, film thickness) affect the resolution of ethylene glycol?

A3: Column dimensions play a crucial role in achieving optimal resolution.[11]

  • Length: A longer column generally provides better resolution, but at the cost of longer analysis times. Doubling the column length increases resolution by about 40%.[8][11]

  • Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) increases column efficiency, leading to narrower peaks and better resolution.[9][10]

  • Film Thickness: A thinner film can lead to sharper peaks and reduced column bleed.[9][10] However, for highly volatile analytes, a thicker film might be necessary to increase retention.

Q4: Can I inject aqueous samples containing ethylene glycol directly into the GC?

A4: Direct aqueous injection is a common technique for analyzing ethylene glycol.[4][6] However, it presents challenges due to the large expansion volume of water upon vaporization, which can lead to backflash and poor peak shape.[4] To mitigate this, using a specialized injection port liner, such as a Uniliner® or a Drilled Uniliner®, is recommended to ensure complete and focused sample transfer to the column.[4]

Q5: What is derivatization and how can it improve my ethylene glycol peak resolution?

A5: Derivatization is a chemical modification of the analyte to improve its chromatographic properties. For ethylene glycol, derivatization is often employed to reduce its polarity, increase its volatility, and block active hydroxyl groups, thereby minimizing peak tailing and improving peak shape.[12] Common derivatization reagents for glycols include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which form less polar trimethylsilyl (B98337) derivatives.[1][13] Other options include derivatization with phenylboronic acid or 4-carbethoxyhexafluorobutyryl chloride.[14][15]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for ethylene glycol is asymmetrical, with the latter half of the peak being broader than the front half.

Potential Cause Troubleshooting Step
Active Sites in the System - Use a deactivated inlet liner and gold-plated seals.[3]- Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues.[2]- Condition the column according to the manufacturer's instructions.
Inappropriate Column Phase - Switch to a polar capillary column, such as a WAX or an acid-modified PEG column.[7][9][10]
Column Overload - Reduce the injection volume or dilute the sample.
Poor Column Cutting - Ensure the column is cut flat and without any fractures. A poor cut can create active sites and disturb the flow path.[16]
Issue 2: Peak Splitting or Broadening

Symptoms: The ethylene glycol peak appears as two or more merged peaks, or is significantly wider than expected.

Potential Cause Troubleshooting Step
Backflash in the Injector - For aqueous samples, use a Uniliner® or Drilled Uniliner® to control the sample vapor expansion.[4]- Reduce the injection volume.- Lower the injector temperature to reduce the rate of solvent vaporization.
Solvent Mismatch - Ensure the polarity of the injection solvent is compatible with the stationary phase.[5]
Incorrect Initial Oven Temperature - For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper solvent focusing.[5]
Improper Column Installation - Ensure the column is installed at the correct height in the injector and detector.[16]

Experimental Protocols

Protocol 1: Direct Aqueous Injection of Ethylene Glycol

This protocol is adapted from methods for the analysis of ethylene glycol in water.

  • GC System and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Stabilwax® (30 m x 0.25 mm ID, 0.25 µm df) or equivalent polar PEG column.[17]

  • Instrumental Conditions:

    • Inlet: Use a Drilled Uniliner® liner. Set the inlet temperature to 250°C.[4][17]

    • Injection Mode: Split (e.g., 20:1) to handle the water matrix and improve peak shape.[17]

    • Oven Program: 100°C (hold for 1 min), then ramp to 250°C at 10°C/min (hold for 4 min).[17]

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Detector: FID at 250°C.

  • Sample Preparation:

    • If necessary, dilute the sample with deionized water.

    • Transfer the sample to an autosampler vial.

  • Injection:

    • Inject 1 µL of the sample.

    • It is crucial to perform multiple syringe washes with 50% aqueous acetonitrile (B52724) between injections to prevent carryover.[17]

Protocol 2: Derivatization of Ethylene Glycol with BSTFA

This protocol describes a general procedure for the silylation of glycols.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or other suitable aprotic solvent (e.g., DMF).[1]

    • Ethylene glycol standard or sample.

  • Derivatization Procedure:

    • Evaporate the sample containing ethylene glycol to dryness under a stream of nitrogen if it is in an aqueous solution.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dry sample residue.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC Analysis:

    • Analyze the derivatized sample using a non-polar or medium-polarity column (e.g., HP-5ms). The silylated ethylene glycol will be much less polar.

    • Inject 1 µL of the derivatized solution.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Resolution for Ethylene Glycol start Start: Poor Ethylene Glycol Peak Shape check_peak_shape Identify Peak Problem: Tailing or Splitting/Broadening? start->check_peak_shape tailing Peak Tailing Observed check_peak_shape->tailing Tailing splitting Peak Splitting or Broadening Observed check_peak_shape->splitting Splitting/Broadening check_column Is a polar column (e.g., WAX) being used? tailing->check_column change_column Action: Switch to a polar WAX or acid-modified PEG column. check_column->change_column No check_system_activity Check for Active Sites: - Deactivated liner? - Column trimmed recently? check_column->check_system_activity Yes end Resolution Improved change_column->end deactivate_system Action: - Install a new, deactivated liner. - Trim 10-20cm from the column inlet. check_system_activity->deactivate_system No consider_derivatization_tailing Action: Consider derivatization to reduce polarity. check_system_activity->consider_derivatization_tailing Yes deactivate_system->end consider_derivatization_tailing->end check_injection Is direct aqueous injection used? splitting->check_injection use_uniliner Action: Use a Uniliner® or Drilled Uniliner® to prevent backflash. check_injection->use_uniliner Yes check_oven_temp Is initial oven temperature appropriate for the solvent? check_injection->check_oven_temp No optimize_parameters Action: Optimize injection parameters: - Reduce injection volume. - Adjust inlet temperature. use_uniliner->optimize_parameters optimize_parameters->end adjust_oven_temp Action: Set initial oven temp ~20°C below solvent boiling point. check_oven_temp->adjust_oven_temp No check_oven_temp->end Yes adjust_oven_temp->end

Caption: A troubleshooting workflow for addressing poor peak resolution of ethylene glycol.

Derivatization_Workflow General Workflow for Ethylene Glycol Derivatization start Start: Sample containing Ethylene Glycol dry_sample Evaporate to Dryness (if in aqueous solution) start->dry_sample add_reagents Add Solvent (e.g., Pyridine) and Derivatizing Agent (e.g., BSTFA) dry_sample->add_reagents react Heat at 60-70°C for 30 minutes add_reagents->react cool Cool to Room Temperature react->cool analyze Inject into GC for Analysis cool->analyze end Improved Peak Shape and Resolution analyze->end

Caption: A simplified workflow for the derivatization of ethylene glycol before GC analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ethylene Glycol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of Ethylene (B1197577) glycol-13C2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Ethylene glycol-13C2?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] For this compound, which serves as a stable isotope-labeled (SIL) internal standard, matrix effects can cause ion suppression or enhancement. This leads to variability and inaccuracy in the quantification of the unlabeled ethylene glycol.[2] Even with a SIL internal standard, significant matrix effects can compromise the reliability of the assay if the analyte and internal standard are not affected equally.[3][4]

Q2: My this compound signal is low and inconsistent across samples. What are the likely causes?

A: This is a common issue that can stem from several factors:

  • Ion Suppression: Components in your sample matrix may be co-eluting with this compound and suppressing its ionization in the mass spectrometer's source.[5][6]

  • Suboptimal Sample Preparation: Inefficient removal of matrix components like phospholipids (B1166683) and salts during sample preparation is a primary cause of ion suppression.

  • Errors in Internal Standard Handling: Degradation due to improper storage, pipetting or dilution errors, or repeated freeze-thaw cycles can lead to a low signal.[7]

  • Instrumental Issues: A contaminated ion source or incorrect MS parameters can also result in a diminished signal.

Q3: How can I determine if matrix effects are the cause of my analytical problems?

A: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[8] This involves infusing a constant flow of this compound into the LC eluent post-column while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

Quantitatively, matrix effects can be evaluated by comparing the peak area of the internal standard in a post-extraction spiked sample (blank matrix extract spiked with the IS) to the peak area in a neat solution of the internal standard at the same concentration.[9]

Q4: What is the role of derivatization in the analysis of ethylene glycol and its internal standard?

A: Ethylene glycol is a small, polar molecule that exhibits poor retention on traditional reversed-phase LC columns. Derivatization with reagents like benzoyl chloride or p-toluenesulfonyl isocyanate (PTSI) increases its hydrophobicity, leading to better chromatographic retention and separation from polar matrix components.[10][11][12] This improved separation can significantly reduce matrix effects. The derivatization reaction should be consistent for both the analyte and this compound to ensure accurate quantification.

Troubleshooting Guides

Issue 1: Low or No Signal from this compound Internal Standard

This guide will help you diagnose and resolve issues related to a weak or absent signal from your stable isotope-labeled internal standard.

Troubleshooting Decision Tree

start Low/No this compound Signal check_storage Verify IS Storage & Handling (Temp, Light, Fresh Solutions) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Sample Preparation (Pipetting, Dilution, Extraction) prep_ok Sample Prep OK? check_prep->prep_ok check_instrument Inspect Instrument Settings (MS Parameters, Source Cleanliness) instrument_ok Instrument OK? check_instrument->instrument_ok storage_ok->check_prep Yes reprepare_is Action: Prepare Fresh IS Solutions from Stock storage_ok->reprepare_is No prep_ok->check_instrument Yes optimize_prep Action: Optimize Extraction/Derivatization (See Protocol 2) prep_ok->optimize_prep No clean_instrument Action: Clean Ion Source & Optimize MS Parameters instrument_ok->clean_instrument No matrix_effect Potential Issue: Severe Ion Suppression instrument_ok->matrix_effect Yes assess_matrix Action: Perform Post-Column Infusion to Confirm Matrix Effect matrix_effect->assess_matrix

Caption: Troubleshooting workflow for a low or absent this compound signal.

Issue 2: High Variability in Analyte/Internal Standard Peak Area Ratio

This guide addresses inconsistencies in the peak area ratio between ethylene glycol and this compound, which can lead to poor precision and accuracy.

Logical Relationship Diagram

root High Variability in Analyte/IS Ratio cause1 Differential Matrix Effects root->cause1 cause2 Inconsistent Derivatization root->cause2 cause3 Chromatographic Issues root->cause3 cause4 IS Contamination root->cause4 solution1a Improve Sample Cleanup (e.g., SPE over PPT) cause1->solution1a solution1b Modify Chromatography to Separate from Interferences cause1->solution1b solution2 Optimize Derivatization (Time, Temp, Reagent Conc.) cause2->solution2 solution3 Ensure Co-elution of Analyte and IS cause3->solution3 solution4 Check Isotopic Purity of IS cause4->solution4

Caption: Causes and solutions for high variability in analyte to internal standard ratios.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for ethylene glycol analysis in biological matrices. These values can serve as a benchmark for your own experiments.

Table 1: Recovery and Matrix Effect of Ethylene Glycol in Whole Blood

ParameterValue RangeReference
Recovery96.8% - 101.9%[1]
Matrix Effect-3.2% - 1.9%[1]

A negative matrix effect indicates ion suppression, while a positive value indicates ion enhancement.

Table 2: Method Accuracy and Precision for Derivatized Ethylene Glycol in Serum

ParameterValueReference
Accuracy96.7% - 102.4%[10]
Intra-day Precision (%RSD)1.4% - 1.8%[10]
Inter-day Precision (%RSD)1.4% - 1.8%[10]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Ethylene Glycol in Serum

MethodLOD (µg/mL)LOQ (µg/mL)Reference
Derivatization with PTSI0.0230.077[10]
Direct Analysis (Adduct Formation)3598[13]
Derivatization with Benzoyl Chloride0.18 - 1.1 (mg/L)0.4 - 2.3 (mg/L)[11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Derivatization

This protocol is adapted from methodologies employing derivatization for enhanced sensitivity and chromatographic retention.[11][14]

Objective: To extract ethylene glycol from a serum/plasma sample and derivatize it for LC-MS/MS analysis.

Materials:

Procedure:

  • To 50 µL of serum/plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.

  • Add 100 µL of 4 M NaOH and 50 µL of benzoyl chloride, then vortex thoroughly.

  • Incubate the mixture for 5 minutes at room temperature.

  • To stop the reaction, add 50 µL of 10% glycine solution and vortex.

  • Perform a liquid-liquid extraction by adding 1 mL of pentane and vortexing for 20 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 400 µL ACN and 400 µL 20 mM ammonium formate buffer) for injection into the LC-MS/MS system.

Experimental Workflow Diagram

start Start: 50 µL Serum Sample add_is Add 50 µL this compound IS start->add_is add_reagents Add 100 µL 4M NaOH and 50 µL Benzoyl Chloride add_is->add_reagents vortex1 Vortex add_reagents->vortex1 incubate Incubate 5 min at RT vortex1->incubate stop_reaction Add 50 µL 10% Glycine incubate->stop_reaction vortex2 Vortex stop_reaction->vortex2 add_pentane Add 1 mL Pentane vortex2->add_pentane vortex3 Vortex for LLE add_pentane->vortex3 centrifuge Centrifuge (10,000 x g, 5 min) vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation and derivatization workflow for ethylene glycol analysis.

Protocol 2: LC-MS/MS Parameters

These are example parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the derivatized analyte, then return to initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing the derivatized standards of ethylene glycol and this compound.

  • Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximum signal intensity.

References

Troubleshooting low recovery of Ethylene glycol-13C2 during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low recovery of Ethylene (B1197577) glycol-13C2 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of Ethylene glycol-13C2 internal standard?

Low recovery of this compound, a highly polar compound, is a frequent issue in bioanalytical assays. The primary reasons for this are related to its high water solubility and the complexity of biological matrices. Key contributing factors include:

  • Inefficient Extraction Method: Due to its hydrophilic nature, ethylene glycol is challenging to extract from aqueous samples like plasma or urine using traditional liquid-liquid extraction (LLE) with non-miscible organic solvents.

  • Suboptimal Protein Precipitation: While a common technique, protein precipitation can lead to co-precipitation of the analyte of interest if not optimized. The choice of precipitating agent and the solvent-to-sample ratio are critical.

  • Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the extraction process and suppress the analytical signal, particularly in mass spectrometry-based methods.[1]

  • Improper pH: The pH of the sample can influence the solubility and stability of ethylene glycol, potentially affecting its partitioning during extraction.[2][3][4][5]

  • Incomplete Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to improve the volatility and chromatographic behavior of ethylene glycol.[6][7][8] Incomplete reactions will result in poor recovery.

Q2: Which extraction method is recommended for this compound from plasma or serum?

The choice of extraction method depends on the desired sample cleanliness, throughput, and available instrumentation. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput screening. Acetonitrile is a commonly used solvent for precipitating proteins in plasma or serum samples.[7] However, the resulting supernatant may still contain significant matrix components.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT. Specialized carbon-based sorbents, such as ENVI-Carb™, have shown to be effective in retaining and eluting glycols from aqueous samples.

  • Liquid-Liquid Extraction (LLE): Traditional LLE is generally not effective for the highly hydrophilic ethylene glycol. However, salting-out assisted LLE can be employed to increase the partitioning of ethylene glycol into an organic solvent.[9]

Q3: Is derivatization necessary for the analysis of this compound?

For GC-MS analysis, derivatization of ethylene glycol is highly recommended.[6][8][10] Ethylene glycol is a small, polar, and non-volatile molecule, which makes it challenging to analyze directly by GC. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 4-carbethoxyhexafluorobutyryl chloride converts it into a more volatile and less polar derivative, leading to improved chromatographic peak shape and sensitivity.[6][8]

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Step 1: Evaluate the Sample Preparation and Extraction Protocol

The first step is to critically assess your current protocol. The following diagram illustrates a logical workflow for troubleshooting issues related to the extraction method.

Extraction_Troubleshooting cluster_start Start cluster_method Extraction Method Evaluation cluster_ppt Protein Precipitation Optimization cluster_spe SPE Optimization cluster_lle LLE Optimization cluster_end Outcome Start Low Recovery Observed Method Current Method? Start->Method PPT Protein Precipitation Method->PPT PPT SPE Solid-Phase Extraction Method->SPE SPE LLE Liquid-Liquid Extraction Method->LLE LLE Solvent Optimize Solvent:Sample Ratio (e.g., 3:1 Acetonitrile:Plasma) PPT->Solvent Sorbent Select Appropriate Sorbent (e.g., ENVI-Carb™ for Glycols) SPE->Sorbent SaltingOut Consider Salting-Out LLE (add salt to aqueous phase) LLE->SaltingOut Temp Precipitate at Low Temp (e.g., -20°C) to Enhance Precipitation Solvent->Temp Improved Recovery Improved Temp->Improved Condition Ensure Proper Conditioning and Equilibration of Cartridge Sorbent->Condition Elution Optimize Elution Solvent (e.g., Dichloromethane:Methanol) Condition->Elution Elution->Improved SaltingOut->Improved

Caption: Troubleshooting workflow for low this compound recovery during extraction.

Step 2: Investigate Matrix Effects and pH

If optimizing the extraction method does not resolve the issue, consider the impact of the sample matrix and pH.

  • Matrix Effects: To assess matrix effects, perform a post-extraction spike experiment. Compare the response of the internal standard in a neat solution to its response in an extract from a blank matrix sample. A significant difference indicates signal suppression or enhancement.

  • pH Adjustment: The pH of the sample can influence the extraction efficiency. Experiment with adjusting the sample pH prior to extraction to see if recovery improves. For ethylene glycol, maintaining a neutral to slightly acidic pH is generally advisable.[4][5]

Step 3: Verify Derivatization Efficiency (for GC-MS)

For GC-MS based methods, incomplete derivatization is a common source of low signal and, consequently, perceived low recovery.

Derivatization_Workflow cluster_start Start cluster_reagent Reagent Check cluster_conditions Reaction Conditions cluster_end Outcome Start Low Signal in GC-MS Reagent Check Derivatizing Reagent (e.g., BSTFA, MTBSTFA) Start->Reagent Fresh Ensure Reagent is Fresh and Not Expired Reagent->Fresh Temp Optimize Reaction Temperature (e.g., 60-70°C) Fresh->Temp Time Optimize Reaction Time (e.g., 30-60 min) Temp->Time Complete Complete Derivatization Time->Complete

Caption: Workflow for optimizing the derivatization of this compound for GC-MS analysis.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a rapid method for extracting this compound from plasma or serum.

  • Sample Preparation: To 100 µL of plasma/serum sample in a microcentrifuge tube, add the this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Solid-Phase Extraction using ENVI-Carb™ Cartridges

This protocol provides a cleaner extract compared to protein precipitation.

  • Cartridge Conditioning: Condition the ENVI-Carb™ SPE cartridge with 1 mL of the elution solvent (e.g., dichloromethane:methanol), followed by 1 mL of the wash solvent (e.g., water). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Quantitative Data Summary

The following table summarizes typical recovery rates for ethylene glycol using different extraction methods. Note that the recovery of the -13C2 isotopologue is expected to be very similar to that of the unlabeled compound.

Extraction MethodMatrixAnalyteAverage Recovery (%)Reference
Protein Precipitation (Acetonitrile)SerumEthylene Glycol85-95%[7]
Solid-Phase Extraction (ENVI-Carb™)WaterEthylene Glycol~70%[11]
Liquid-Liquid Extraction (Salting-Out)Aqueous SamplesEthylene Glycol>90%[9]

Note: Recovery rates can vary depending on the specific experimental conditions, including the matrix complexity and the concentration of the analyte. The provided data should be used as a general guideline.

References

Technical Support Center: Optimizing Derivatization of Ethylene Glycol-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reaction conditions for Ethylene (B1197577) Glycol-¹³C₂.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for Ethylene Glycol-¹³C₂ analysis by GC-MS?

A1: The primary and most widely used method for the analysis of ethylene glycol and its isotopically labeled counterparts is derivatization followed by gas chromatography-mass spectrometry (GC-MS).[1][2] Common derivatization techniques include:

  • Silylation: This method involves reacting the hydroxyl groups of ethylene glycol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile trimethylsilyl (B98337) (TMS) derivatives.[3][4][5]

  • Acylation: This technique uses acylating agents like pentafluorobenzoyl chloride (PFBCl) to form esters. PFBCl derivatives are particularly useful for enhancing sensitivity in electron capture negative ion chemical ionization (ECNICI) mass spectrometry.[6][7]

  • Boronate Ester Formation: Reagents like phenylboronic acid or 2-bromopyridine-5-boronic acid (BPBA) react with the diol group of ethylene glycol to form stable cyclic boronic esters.[1][8]

Q2: Why is derivatization necessary for the GC-MS analysis of Ethylene Glycol-¹³C₂?

A2: Ethylene glycol is a polar and low molecular weight molecule, which makes it difficult to analyze directly by GC-MS.[8] Derivatization is crucial for several reasons:

  • Increased Volatility: It converts the non-volatile ethylene glycol into a more volatile derivative that can be readily analyzed by gas chromatography.[9]

  • Improved Chromatographic Properties: Derivatization often leads to better peak shape and resolution on common non-polar GC columns like DB-1 or DB-5.[5]

  • Enhanced Sensitivity: Certain derivatizing agents can significantly improve the ionization efficiency and detection sensitivity in the mass spectrometer.[6]

Q3: Can I analyze Ethylene Glycol-¹³C₂ without derivatization?

A3: While direct injection methods exist, they often suffer from poor peak shape and sensitivity, especially for trace-level analysis.[10] For robust and sensitive quantification, derivatization is highly recommended. Some studies have explored direct analysis using specific polar GC columns, but this approach may not be suitable for all applications and matrices.[5]

Troubleshooting Guide

Issue 1: Incomplete Derivatization or Low Product Yield

Potential Cause Troubleshooting Step
Presence of Water in the Sample Water can react with silylating agents like BSTFA and MSTFA, reducing their availability for derivatizing ethylene glycol. It is crucial to ensure the sample is completely dry before adding the derivatizing reagent.[5] Evaporate the sample to dryness under a stream of nitrogen and reconstitute in an anhydrous solvent like acetonitrile (B52724).
Suboptimal Reaction Temperature Derivatization reactions are sensitive to temperature. For silylation with BSTFA, a common condition is heating at 70°C for 20 minutes.[4] For pentafluorobenzoyl chloride derivatization, heating at 60°C for 45 minutes has been reported.[7] Ensure your reaction is carried out at the optimal temperature as specified in the protocol.
Incorrect Reagent Concentration or Ratio The concentration and molar ratio of the derivatizing agent to the analyte are critical. An insufficient amount of reagent will lead to an incomplete reaction. Optimize the concentration of the derivatizing agent.
Inappropriate Reaction Time The reaction may not have proceeded to completion. Ensure the incubation time is sufficient. For example, silylation with BSTFA is often carried out for 20 minutes.[4]
Degraded Derivatizing Agent Derivatizing agents can degrade over time, especially if exposed to moisture. Use fresh reagents for optimal performance.

Issue 2: Poor Peak Shape or Tailing in GC-MS Analysis

Potential Cause Troubleshooting Step
Active Sites in the GC System Active sites in the GC inlet or column can interact with the derivatized analyte, causing peak tailing. Ensure the GC system is well-maintained. Consider using a deactivated inlet liner and a high-quality, low-bleed GC column.
Inappropriate GC Column While derivatization allows for analysis on non-polar columns, the choice of column can still impact peak shape. A DB-5ms or equivalent is a commonly used column for this type of analysis.[4]
Co-elution with Interfering Substances Matrix components can co-elute with the derivatized ethylene glycol, affecting peak shape. Optimize the GC temperature program to improve separation. Consider a more thorough sample cleanup procedure before derivatization.

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Step
Variability in Sample Preparation Inconsistent sample handling, such as incomplete drying or variations in reagent addition, can lead to non-reproducible results. Standardize the entire sample preparation workflow and use an internal standard, such as a deuterated analog of ethylene glycol, for accurate quantification.[3]
Matrix Effects The sample matrix can interfere with the derivatization reaction or the ionization process in the mass spectrometer. Perform a matrix effect study and consider using matrix-matched calibration standards.
Instability of Derivatives Some derivatives may not be stable over long periods. Analyze the samples as soon as possible after derivatization.

Experimental Protocols

Protocol 1: Silylation with BSTFA

This protocol is a general guideline for the derivatization of Ethylene Glycol-¹³C₂ using BSTFA.

  • Sample Preparation:

    • To a 20 µL aliquot of the sample (e.g., diluted serum), add 50 µL of an internal standard solution (e.g., deuterated ethylene glycol).[4]

    • Add 45 µL of acetonitrile to precipitate proteins.[4]

    • Vortex the mixture for 10 seconds and then centrifuge at 10,900 rpm for 4 minutes.[4]

    • Transfer the supernatant to a clean derivatization vial.[4]

  • Evaporation:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at room temperature.[4] This step is critical to remove all water.[5]

  • Derivatization:

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) to the dried extract.[4]

    • Cap the vial tightly and heat at 70°C for 20 minutes.[4]

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to an autosampler vial for GC-MS analysis.[4]

Protocol 2: Derivatization with Pentafluorobenzoyl Chloride (PFBCl)

This protocol provides a general procedure for derivatizing Ethylene Glycol-¹³C₂ with PFBCl.

  • Sample Preparation:

    • Extract the ethylene glycol from the sample matrix. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary depending on the sample type.

  • Derivatization:

    • To the dried sample residue, add 100 µL of PFBCl solution (e.g., in an appropriate solvent like hexane).[6][7]

    • Add a suitable base catalyst if required by the specific protocol.

    • Heat the mixture in a water bath at 60°C for 45 minutes.[7]

  • Post-Derivatization Cleanup:

    • After the reaction, a liquid-liquid extraction is often performed to remove excess reagent and byproducts. Add 1 mL of deionized water and 1 mL of an organic solvent (e.g., hexane (B92381) or dichloromethane).[7]

    • Vortex and centrifuge the mixture. Remove the aqueous layer.[7]

    • Repeat the washing step with another 1 mL of deionized water.[7]

  • Final Preparation:

    • Evaporate the organic layer to dryness under nitrogen.[7]

    • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.[7]

Quantitative Data Summary

Table 1: Comparison of Silylation (BSTFA) Conditions and Performance

ParameterValueReference
Derivatizing Agent BSTFA with 1% TMCS[4]
Reaction Temperature 70°C[4]
Reaction Time 20 minutes[4]
Limit of Detection (LOD) 0.7 mg/L for Ethylene Glycol in serum[4]
Limit of Quantitation (LOQ) 1.3 mg/L for Ethylene Glycol in serum[4]
Linear Range 1 to 800 mg/L[4]

Table 2: Pentafluorobenzoyl Chloride (PFBCl) Derivatization Conditions

ParameterValueReference
Derivatizing Agent Pentafluorobenzoyl chloride (PFBCl)[6][7]
Reaction Temperature 60°C[7]
Reaction Time 45 minutes[7]
Post-derivatization Extraction Required to remove excess reagent[7]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Ethylene Glycol-¹³C₂ in Sample Matrix Extraction Extraction/Cleanup (if necessary) Sample->Extraction Drying Evaporation to Dryness (Critical for Silylation) Extraction->Drying Add_Reagent Add Derivatizing Agent (e.g., BSTFA, PFBCl) Drying->Add_Reagent Reaction Incubate (Heat as required) Add_Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS

Caption: General workflow for the derivatization of Ethylene Glycol-¹³C₂.

Troubleshooting_Derivatization Start Low/No Product Peak? Check_Water Sample Completely Dry? Start->Check_Water Check_Conditions Optimal Temp/Time? Check_Water->Check_Conditions Yes Dry_Sample Action: Evaporate to Dryness Check_Water->Dry_Sample No Check_Reagent Reagent Fresh? Check_Conditions->Check_Reagent Yes Optimize_Conditions Action: Adjust Temp/Time Check_Conditions->Optimize_Conditions No Incomplete_Rxn Incomplete Reaction Check_Reagent->Incomplete_Rxn Yes Use_Fresh_Reagent Action: Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent No Dry_Sample->Incomplete_Rxn Optimize_Conditions->Incomplete_Rxn Use_Fresh_Reagent->Incomplete_Rxn

Caption: Troubleshooting logic for incomplete derivatization reactions.

References

Technical Support Center: Isotopic Interference in Ethylene Glycol-13C2 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylene (B1197577) glycol-13C2 in tracer studies. The following information will help you to accurately correct for isotopic interference arising from natural isotope abundance.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Ethylene glycol-13C2 tracer studies?

A1: In stable isotope tracer studies, the goal is to measure the incorporation of a labeled substrate, such as this compound, into downstream metabolites. However, elements in biological systems and derivatizing agents exist as a mixture of naturally occurring isotopes. For carbon, approximately 1.1% is 13C.[1] This natural abundance of heavy isotopes contributes to the mass spectrum of a molecule, creating what is known as isotopic interference. This interference can lead to an overestimation of the true enrichment from the 13C2-labeled ethylene glycol tracer if not properly corrected.[2]

Q2: Why is it crucial to correct for natural isotopic abundance?

A2: Correcting for the natural abundance of all stable isotopes (e.g., 13C, 2H, 15N, 17O, 18O, 29Si, 30Si) is essential for obtaining accurate quantitative data on metabolic fluxes.[3] Failure to perform this correction can result in significant errors in the calculation of isotopic enrichment, leading to flawed interpretations of pathway activities and metabolic shifts.[1]

Q3: What is a Mass Isotopomer Distribution (MID)?

A3: A Mass Isotopomer Distribution (MID) describes the relative abundance of all mass isotopologues of a molecule.[1] Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For example, a molecule with two carbon atoms can exist as M+0 (no 13C), M+1 (one 13C), and M+2 (two 13C). The MID is a vector of the fractional abundances of each of these isotopologues.

Q4: How is the correction for natural abundance performed?

A4: The most common method for correcting natural abundance is through a matrix-based approach.[1][4] A correction matrix is constructed based on the elemental formula of the analyte (including any derivatizing agents) and the known natural abundances of all its constituent isotopes. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured MID to yield the corrected MID, which reflects the true enrichment from the tracer.[1][3][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Negative abundance values in the corrected data 1. Low signal intensity or missing peaks in the raw data: This can lead to inaccuracies in the measured MID. 2. Incorrect molecular formula: The formula used for the correction matrix does not account for all atoms in the derivatized analyte. 3. Background interference: Co-eluting species can distort the measured MID.1. Optimize analytical method: Improve chromatographic separation and mass spectrometer sensitivity to ensure adequate signal-to-noise for all isotopologues. 2. Verify molecular formula: Double-check the elemental composition of both the ethylene glycol and the derivatizing agent. Update the formula in your correction software. 3. Improve sample cleanup: Employ more rigorous sample preparation techniques to remove interfering compounds.
Corrected enrichment is unexpectedly high or low 1. Inaccurate tracer purity: The assumed isotopic purity of the this compound tracer is incorrect. 2. Systematic error in data acquisition: Issues with mass spectrometer calibration or stability.1. Verify tracer purity: If possible, analyze the this compound tracer to confirm its isotopic purity and update this parameter in your correction software. 2. Check instrument performance: Regularly calibrate the mass spectrometer and use quality control samples to monitor for any drift during the analytical run.
Inconsistent results between replicates 1. Variability in sample preparation: Inconsistent derivatization efficiency or sample handling. 2. Instrument instability: Fluctuations in the mass spectrometer's performance.1. Standardize protocols: Ensure consistent timing, temperature, and reagent concentrations during sample preparation and derivatization. 2. Monitor instrument stability: Inject standards periodically throughout the analytical run to assess instrument performance.

Experimental Protocols

Protocol 1: Derivatization of Ethylene Glycol for GC-MS Analysis

For GC-MS analysis, ethylene glycol, being a polar and low molecular weight molecule, often requires derivatization to improve its volatility and chromatographic properties.[6] A common approach is to create a cyclic ester.

Example Derivatizing Agent: Phenylboronic acid (PBA)

  • Reaction: Ethylene glycol reacts with phenylboronic acid to form 2-phenyl-1,3,2-dioxaborolane.

  • Procedure:

    • To your dried sample extract, add a solution of phenylboronic acid in an appropriate solvent (e.g., acetone).

    • Incubate the mixture to allow the derivatization reaction to proceed to completion. Reaction conditions (temperature and time) should be optimized.

    • The resulting solution containing the derivatized ethylene glycol can then be directly injected into the GC-MS.[7]

Protocol 2: Correction for Natural Isotope Abundance

This protocol outlines the steps for correcting the measured Mass Isotopomer Distribution (MID) of derivatized this compound.

  • Data Acquisition:

    • Analyze both unlabeled (natural abundance) and 13C2-labeled samples by GC-MS or LC-MS.

    • Acquire full scan mass spectra to capture the entire isotopic distribution of the derivatized ethylene glycol.

  • Data Extraction:

    • Integrate the peak areas for each mass isotopologue of the derivatized ethylene glycol (e.g., M+0, M+1, M+2, etc.).

    • Calculate the fractional abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas for that sample. This is your measured MID.

  • Correction using a Matrix-Based Method:

    • Determine the Elemental Formula: Accurately determine the complete elemental formula of the derivatized ethylene glycol. This must include all atoms from both ethylene glycol and the derivatizing agent.

    • Construct the Correction Matrix: Use a computational tool (e.g., IsoCor, AccuCor2, or other similar software) to generate a correction matrix based on the determined elemental formula and the known natural abundances of all relevant isotopes (C, H, O, B, etc.).[1][4]

    • Apply the Correction: The software will use the correction matrix to mathematically adjust the measured MID, thereby removing the contribution from naturally occurring isotopes. The output will be the corrected MID, representing the true isotopic enrichment from the this compound tracer.

  • Validation:

    • To validate the correction method, apply it to the data from your unlabeled control sample.

    • After correction, the M+0 isotopologue should be close to 100% (fractional abundance of 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero.[1]

Data Presentation

Table 1: Elemental Composition of Ethylene Glycol and its Derivatives

CompoundChemical Formula (unlabeled)Molecular Weight (unlabeled)
Ethylene GlycolC2H6O262.07 g/mol
Phenylboronic acid derivativeC8H9BO2147.97 g/mol
tert-Butyldimethylsilyl (TBDMS) derivative (bis-TBDMS)C14H34O2Si2290.59 g/mol
Benzoyl chloride derivative (dibenzoate)C16H14O4270.28 g/mol

Note: The exact elemental composition of your derivative must be used for the correction matrix.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation & Derivatization cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Correction & Analysis Sample Biological Sample with This compound Derivatization Derivatization of Ethylene Glycol Sample->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis Peak_Integration Peak Integration of Mass Isotopologues MS_Analysis->Peak_Integration MID_Calculation Calculation of Measured MID Peak_Integration->MID_Calculation Correction Natural Abundance Correction MID_Calculation->Correction Corrected_MID Corrected MID Correction->Corrected_MID Interpretation Biological Interpretation Corrected_MID->Interpretation

Caption: Experimental workflow for correcting isotopic interference.

Correction_Logic Measured_MID Measured MID (Tracer + Natural Abundance) Correction_Matrix Correction Matrix Calculation Measured_MID->Correction_Matrix Elemental_Formula Elemental Formula of Derivatized Analyte Elemental_Formula->Correction_Matrix Natural_Abundances Known Natural Isotope Abundances Natural_Abundances->Correction_Matrix Corrected_MID Corrected MID (Tracer Enrichment Only) Correction_Matrix->Corrected_MID

Caption: Logic for natural abundance correction.

References

Technical Support Center: Synthesis of ¹³C-Labeled Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ¹³C-labeled ethylene (B1197577) glycol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this important isotopically labeled compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of ¹³C-Labeled Ethylene Glycol

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of ¹³C-labeled ethylene glycol can often be attributed to suboptimal reaction conditions, catalyst inefficiency, or the formation of side products. Here are several factors to investigate:

  • Suboptimal Reaction Conditions: The carbonylation of ¹³C-labeled formaldehyde (B43269), a common precursor, is sensitive to temperature and pressure. Ensure that your reaction parameters align with established protocols. In acid-catalyzed reactions, insufficient pressure can lead to slow reaction speeds and lower conversion rates.[1]

  • Catalyst Issues: The choice and condition of the catalyst are critical. For instance, in acid-catalyzed processes, the concentration of the acid can significantly impact the reaction. While strong acids like sulfuric acid can be effective, they can also promote side reactions and are difficult to remove.[1][2] Solid acid catalysts, such as certain ion-exchange resins or supported Nafion, may offer better selectivity and easier separation, although they can have limited thermal stability.[1][2]

  • Formation of Byproducts: Side reactions can consume your starting materials and complicate purification. Common byproducts in syntheses involving formaldehyde and methanol (B129727) include dimethoxymethane (B151124) (DMM) and methyl formate (B1220265) (MF).[1][3] The polymerization of glycolic acid, an intermediate, can also reduce the yield of the desired product.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature and pressure to find the optimal conditions for your specific setup.

  • Evaluate Your Catalyst: If using a liquid acid catalyst, ensure the concentration is appropriate. If using a solid acid catalyst, verify its activity and thermal stability. Consider switching to a more selective catalyst if byproduct formation is high.

  • Consider a Carboxylic Acid Protection Strategy: In syntheses proceeding through a glycolic acid intermediate, a "carboxylic acid protection strategy" can be employed. This involves using a co-solvent like acetic acid to react with the glycolic acid, preventing its polymerization and shifting the reaction equilibrium towards the desired product.[1]

Issue 2: Incomplete Isotopic Labeling

Q2: Mass spectrometry analysis indicates that my ethylene glycol is not fully ¹³C-labeled. What could be the cause?

A2: Incomplete labeling typically points to issues with the isotopic purity of your starting materials or the presence of unlabeled contaminants.

  • Purity of Labeled Precursors: The isotopic purity of your ¹³C-labeled starting material (e.g., ¹³C-formaldehyde or 1,2-¹³C₂-bromoacetic acid) is paramount.[4] Always verify the isotopic enrichment of your precursors from the supplier.

  • Contamination with Unlabeled Species: Contamination can occur from solvents, reagents, or even atmospheric CO₂ in certain reaction types. Ensure all reagents and solvents are of high purity and are handled under appropriate inert conditions if necessary.

  • Side Reactions with Unlabeled Carbon Sources: If your reaction involves other carbon-containing reagents that are not isotopically labeled, there may be unintended side reactions that incorporate ¹²C into the final product. A thorough understanding of the reaction mechanism is key to identifying and mitigating such side reactions.

Troubleshooting Steps:

  • Verify Starting Material Purity: Use a small amount of your ¹³C-labeled precursor for analytical testing (e.g., by mass spectrometry) to confirm its isotopic enrichment.

  • Use High-Purity Reagents and Solvents: Ensure that all other components of your reaction mixture are free from contaminants that could introduce ¹²C.

  • Review Reaction Stoichiometry: Ensure that the ¹³C-labeled reagent is the limiting reagent and that reaction conditions are optimized for its complete consumption.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the ¹³C-labeled ethylene glycol from the reaction mixture. What are the best strategies?

A3: Purification can be challenging due to the presence of byproducts with similar physical properties to ethylene glycol.

  • Common Impurities: As mentioned, byproducts such as diethylene glycol, dimethoxymethane (DMM), methyl formate (MF), and ethylene glycol esters of alkoxyacetic acids can be present.[1][2][3] Diethylene glycol is particularly problematic due to its similar volatility to ethylene glycol.[2]

  • Catalyst Removal: Homogeneous acid catalysts like sulfuric acid can be corrosive and difficult to remove completely.[2]

Troubleshooting Steps:

  • Distillation: Fractional distillation is a common method for purification. A multi-stage distillation process may be necessary. A first column can be used to remove light compounds, followed by subsequent columns to separate the desired ethylene glycol from heavier byproducts.[2]

  • Column Chromatography: For smaller scale preparations, silica (B1680970) gel column chromatography can be an effective method for separating ethylene glycol from less polar byproducts.[4]

  • Catalyst Neutralization and Removal: For reactions using a liquid acid catalyst, neutralization (e.g., with calcium carbonate) followed by filtration is a possible, though sometimes inefficient, approach.[2] The use of ion-exchange resins as catalysts can simplify this process as they can be filtered off.[2]

Quantitative Data Summary

The following table summarizes typical yields and selectivities under different conditions, illustrating the impact of reaction parameters on the synthesis of ethylene glycol precursors.

Catalyst/Solvent SystemTemperature (°C)Pressure (MPa)Formaldehyde Conversion (%)Target Product Selectivity (%)Reference
Liquid Acid in Sulfolane (B150427)/Cyclohexane90-1206-9>99>60 (for Methyl Glycolate)[1]
Liquid Acid in 1,4-Dioxane90-1206-9HighRelatively Low (for Methyl Glycolate)[1]
Supported Nafion with Acetic Acid/Sulfolane90-1206-9High>85[1]

Experimental Protocols

Protocol 1: Synthesis of ¹³C-Labeled Poly(ethylene glycol) Building Block via Chain Extension

This protocol is based on a stepwise chain extension method, which can be adapted for the synthesis of ¹³C-labeled ethylene glycol units.[4]

Step 1: Alkylation

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 4 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a catalytic amount of sodium iodide (NaI).

  • Slowly add the starting alcohol (e.g., a ¹³C-labeled ethylene glycol precursor).

  • Add 1,2-¹³C₂-bromoacetic acid (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Carefully add lithium aluminum hydride (LiAlH₄, 2.5 equivalents) portion-wise.

  • Allow the reaction to stir for 15 minutes.

  • Quench the reaction by the slow addition of 2 M aqueous sodium hydroxide (B78521) (NaOH).

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the ¹³C-labeled diol.[4]

Protocol 2: General Procedure for Acid-Catalyzed Carbonylation of ¹³C-Formaldehyde

This protocol is a generalized procedure based on the carbonylation of formaldehyde to produce precursors for ethylene glycol.[1][3]

  • Charge a high-pressure autoclave with the ¹³C-labeled formaldehyde source (e.g., paraformaldehyde), the chosen acid catalyst (e.g., a supported Nafion catalyst), and the solvent system (e.g., a mixture of sulfolane and acetic acid).[1]

  • Seal the reactor and purge it with carbon monoxide (CO) to remove air.

  • Pressurize the reactor with CO to the desired pressure (e.g., 6-9 MPa).[1]

  • Heat the reactor to the target temperature (e.g., 90-120 °C) and maintain for the desired reaction time (e.g., 1-6 hours).[1]

  • After the reaction, cool the reactor and carefully vent the CO.

  • If the product is the carboxylic acid, an esterification step with methanol can be performed subsequently.[1]

  • The product is then purified from the reaction mixture, typically by distillation.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of ¹³C-Ethylene Glycol Check_Conditions Verify Reaction Conditions (Temp, Pressure) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Performance Start->Check_Catalyst Check_Byproducts Analyze for Side Products Start->Check_Byproducts Suboptimal Conditions Suboptimal Check_Conditions->Suboptimal Catalyst_Issue Catalyst Inactive/Wrong Type Check_Catalyst->Catalyst_Issue Byproducts_High High Level of Byproducts Check_Byproducts->Byproducts_High Suboptimal->Check_Catalyst No Optimize Optimize Temp & Pressure Suboptimal->Optimize Yes Catalyst_Issue->Check_Byproducts No Replace_Catalyst Replace or Change Catalyst Catalyst_Issue->Replace_Catalyst Yes Modify_Process Use Protection Strategy or Change Solvents Byproducts_High->Modify_Process Yes

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Purification_Workflow Start ¹³C-Labeled Precursor (e.g., ¹³C-Formaldehyde) Reaction Synthesis Reaction (e.g., Carbonylation) Start->Reaction Mixture Crude Reaction Mixture (Product, Byproducts, Catalyst) Reaction->Mixture Catalyst_Removal Catalyst Removal (Filtration/Neutralization) Mixture->Catalyst_Removal Distillation Purification (e.g., Fractional Distillation) Catalyst_Removal->Distillation Final_Product Pure ¹³C-Labeled Ethylene Glycol Distillation->Final_Product

Caption: General workflow for synthesis and purification.

References

Improving sensitivity for low concentrations of Ethylene glycol-13C2 in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of low concentrations of Ethylene (B1197577) Glycol-¹³C₂ in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to improve the sensitivity for Ethylene Glycol-¹³C₂ analysis in plasma?

A1: Derivatization is the most critical step. Ethylene glycol is a small, polar molecule with low volatility, which makes its direct analysis by gas chromatography (GC) or liquid chromatography (LC) challenging, especially at low concentrations. Derivatization converts Ethylene Glycol-¹³C₂ into a less polar and more volatile compound, leading to improved chromatographic peak shape, increased ionization efficiency in the mass spectrometer, and ultimately, enhanced sensitivity.

Q2: Which derivatization reagents are recommended for Ethylene Glycol-¹³C₂ analysis?

A2: Several derivatization reagents can be used, each with its own advantages. Common choices include:

  • Phenylboronic acid (PBA) and its derivatives (e.g., 2-bromopyridine-5-boronic acid [BPBA]) react with diols to form cyclic esters. This is a rapid and widely used method.[1][2][3]

  • Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also effective.[4][5][6]

  • Acylating agents like pivalic acid anhydride, 4-carbethoxyhexafluorobutyryl chloride, and perfluorooctanoyl chloride can create larger, less volatile derivatives, which can be beneficial in reducing matrix interference.[7][8][9]

The choice of reagent will depend on your analytical platform (GC-MS or LC-MS/MS) and specific experimental needs.

Q3: What are the key considerations for sample preparation of plasma samples?

A3: Proper sample preparation is crucial to remove interferences and ensure accurate quantification. The key steps are:

  • Protein Precipitation: This is typically the first step to remove high-abundance proteins from the plasma matrix. Acetonitrile (B52724) or acetone (B3395972) are commonly used for this purpose.[7][10]

  • Internal Standard Addition: An appropriate internal standard must be added early in the sample preparation process to correct for variability in extraction, derivatization, and instrument response. A stable isotope-labeled internal standard, such as ethylene glycol-d4, is highly recommended.[4][5]

  • Evaporation/Reconstitution: After derivatization, the sample may need to be evaporated to dryness and reconstituted in a suitable solvent for injection into the GC or LC system.

Q4: Which analytical technique is more sensitive for Ethylene Glycol-¹³C₂ analysis, GC-MS or LC-MS/MS?

A4: Both GC-MS and LC-MS/MS can be highly sensitive for the analysis of derivatized Ethylene Glycol-¹³C₂.

  • GC-MS is a well-established technique for volatile compounds and often provides excellent chromatographic separation and sensitivity after derivatization.[1][7][11]

  • LC-MS/MS , particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offers very high selectivity and sensitivity.[2][4][5][12] The choice between the two often depends on the available instrumentation and the specific requirements of the assay.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, where other components in the plasma sample interfere with the ionization of the analyte, can significantly impact accuracy and sensitivity. To minimize these effects:

  • Efficient Sample Cleanup: Thorough protein precipitation and, if necessary, solid-phase extraction (SPE) can remove many interfering substances.[13]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in a similar manner to the analyte.

  • Chromatographic Separation: Good chromatographic separation can resolve the analyte from co-eluting matrix components.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank plasma matrix that is similar to the study samples can help to compensate for consistent matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Incomplete Derivatization Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is dry before adding the derivatization reagent if required by the protocol.
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Perform regular maintenance on the GC inlet.
Inappropriate Solvent for Reconstitution Ensure the final sample is dissolved in a solvent that is compatible with the mobile phase (for LC) or the stationary phase (for GC).
Column Overload Dilute the sample or inject a smaller volume.
Issue 2: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Inefficient Derivatization Evaluate different derivatization reagents and optimize the reaction conditions.[2][8][9]
Suboptimal Mass Spectrometer Settings Optimize ion source parameters (e.g., temperature, gas flows) and MS/MS transition parameters (collision energy).[4]
Matrix Suppression Improve sample cleanup procedures. Consider using a more robust sample preparation method like solid-phase extraction (SPE).[13] Use a stable isotope-labeled internal standard.
Loss of Analyte During Sample Preparation Check each step of the sample preparation for potential analyte loss (e.g., during evaporation). Ensure the pH is appropriate during any liquid-liquid extraction steps.
Instrument Contamination Clean the ion source and mass spectrometer. Check for contamination in the GC or LC system.
Issue 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Reagents or Solvents Use high-purity solvents and reagents. Run a blank sample with only the reagents to check for contamination.
Interference from Plasma Matrix Improve the sample cleanup method. Use a more selective mass spectrometry technique like MRM.
Plasticizers or Other Contaminants from Labware Use high-quality polypropylene (B1209903) tubes and pipette tips. Avoid using materials that may leach interfering compounds.
Carryover from Previous Injections Implement a thorough wash step between injections. Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and linear ranges achieved by different methods for ethylene glycol analysis in plasma/serum. This data can be used as a benchmark for your own method development.

Table 1: GC-MS Methods

Derivatization ReagentInternal StandardLOQLinearity RangeReference
Pivalic acid anhydride1,3-Propanediol (B51772)<0.01 g/L0.05 - 2 g/L[7]
Phenylboronic acid1,3-Propanediol1 mg/dL1 - 200 mg/dL[1][3]
Perfluorooctanoyl chloride1,4-Butanediol (B3395766)5 µg/mL70 - 2240 µg/mL[9]
MTBSTFA & PFPHEthylene glycol-d41 µg/mL1 - 5000 µg/mL[4][5]

Table 2: LC-MS/MS Methods

Derivatization ReagentInternal StandardLOQLinearity RangeReference
None (adduct formation)Ethylene glycol-d498 µg/mL100 - 4000 µg/mL[12]
Benzoyl chloride1,4-Butanediol0.448 µg/mL2 - 4000 µg/mL[14]
2-Bromopyridine-5-boronic acid1,3-PropanediolNot specified10 - 100 µg/mL[2]

Experimental Protocols

Protocol 1: GC-MS Analysis with Phenylboronic Acid Derivatization

This protocol is based on the headspace GC method, which is rapid and effective.[1][3]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 1,3-propanediol in water).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Derivatization:

    • Transfer the supernatant to a headspace vial.

    • Add 50 µL of a 5 mg/mL solution of phenylboronic acid in acetone.

    • Seal the vial immediately.

  • HS-GC-MS Analysis:

    • Place the vial in the headspace autosampler.

    • HS parameters: Incubate at 140°C for 5 minutes.

    • GC parameters: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve separation (e.g., start at 70°C, ramp to 250°C).

    • MS parameters: Operate in scan mode or selected ion monitoring (SIM) for higher sensitivity.

Protocol 2: LC-MS/MS Analysis with Benzoyl Chloride Derivatization

This protocol is designed for high sensitivity using LC-MS/MS.[14]

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., 1,4-butanediol in methanol).

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Add 20 µL of 0.1 M sodium hydroxide.

    • Add 10 µL of benzoyl chloride.

    • Vortex immediately and let the reaction proceed for 5 minutes at room temperature.

    • Stop the reaction by adding 10 µL of formic acid.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the final solution into the LC-MS/MS system.

    • LC parameters: Use a C18 column with a gradient elution of water and methanol (B129727) containing a suitable modifier like ammonium (B1175870) formate.

    • MS/MS parameters: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use MRM to monitor the specific precursor-to-product ion transitions for derivatized Ethylene Glycol-¹³C₂ and the internal standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_pba Add Phenylboronic Acid supernatant->add_pba vortex_seal Vortex and Seal Vial add_pba->vortex_seal hs_gcms HS-GC-MS Analysis vortex_seal->hs_gcms data_proc Data Processing hs_gcms->data_proc

Caption: Workflow for GC-MS analysis with phenylboronic acid derivatization.

Troubleshooting_Low_Sensitivity cluster_sample_prep Sample Preparation Issues cluster_derivatization Derivatization Issues cluster_instrument Instrumental Issues cluster_solutions Potential Solutions start Low Signal / Poor Sensitivity analyte_loss Analyte Loss during Extraction/Evaporation start->analyte_loss matrix_effects Matrix Suppression start->matrix_effects incomplete_deriv Incomplete Derivatization start->incomplete_deriv ms_settings Suboptimal MS Settings start->ms_settings contamination System Contamination start->contamination optimize_prep Optimize Sample Prep (e.g., use SPE) analyte_loss->optimize_prep matrix_effects->optimize_prep use_is Use Stable Isotope Internal Standard matrix_effects->use_is optimize_deriv Optimize Derivatization (Reagent, Temp, Time) incomplete_deriv->optimize_deriv tune_ms Tune and Optimize MS Parameters ms_settings->tune_ms clean_system Clean Ion Source and System contamination->clean_system

Caption: Troubleshooting logic for low sensitivity issues.

References

Preventing degradation of Ethylene glycol-13C2 in long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the long-term storage and handling of Ethylene (B1197577) glycol-13C2 to prevent degradation and ensure its integrity for research applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on storage stability.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during the storage and use of Ethylene glycol-13C2.

Question: I observe a change in the pH of my this compound solution after long-term storage. What could be the cause?

Answer: A decrease in pH is a primary indicator of ethylene glycol degradation. The most common degradation pathway is oxidation, which forms acidic byproducts.[1] This can be caused by:

  • Exposure to Oxygen: Improperly sealed containers or the presence of oxygen in the headspace can lead to oxidation.

  • Elevated Temperatures: Higher storage temperatures accelerate the rate of oxidation.[2]

  • Presence of Metal Contaminants: Certain metals can catalyze the oxidation process.

Question: My GC-MS analysis shows unexpected peaks that are not this compound. What are these impurities?

Answer: The appearance of new peaks likely indicates the presence of degradation products. Common degradation products of ethylene glycol include:

  • Glycolaldehyde

  • Glycolic acid

  • Glyoxylic acid

  • Oxalic acid

These are formed through the oxidation of the hydroxyl groups.[1] Additionally, if the this compound was exposed to moisture, you might observe byproducts from reactions with water.

Question: I notice a slight discoloration of my this compound sample. Is it still usable?

Answer: Discoloration can be a sign of degradation or contamination. While a slight change may not significantly impact all applications, it is crucial to re-verify the purity of the sample using analytical methods like GC-MS or NMR spectroscopy before use, especially for quantitative studies. The acceptable level of purity will depend on the specific requirements of your experiment.

Question: How can I minimize the risk of degradation during long-term storage?

Answer: To ensure the stability of your this compound, follow these best practices:

  • Storage Temperature: Store at a consistent, cool temperature. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Inert Atmosphere: For optimal protection against oxidation, store under an inert gas like argon or nitrogen.

  • Light Protection: Store in amber vials or in a dark location to prevent photodegradation.

  • Container Seal: Use tightly sealed containers with high-quality septa to prevent exposure to air and moisture.

  • Aliquotting: If you need to use small amounts over time, consider aliquotting the sample into smaller vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.

Data Presentation: Storage Condition Recommendations

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by displacing oxygen in the headspace of the container.
Light Exposure Store in Dark/Amber VialsPrevents potential photodegradation.
Container Tightly Sealed Glass VialPrevents contamination from and absorption of atmospheric moisture.
Form Neat (undiluted) liquidReduces the risk of microbial growth that can occur in dilute aqueous solutions.[1]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

    • If degradation products are suspected, prepare standard solutions of potential impurities (e.g., glycolic acid, oxalic acid) for comparison.

    • For quantitative analysis, prepare a series of calibration standards. An internal standard (e.g., Ethylene glycol-d4) should be added to all samples and standards for improved accuracy.

  • GC-MS Parameters:

    • GC Column: A polar column, such as a DB-WAX or similar, is recommended for good separation of glycols and their acidic degradation products.

    • Injector Temperature: 230 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 240 °C at a rate of 10-15 °C/minute.

      • Hold at 240 °C for 3-5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-200.

      • Transfer Line Temperature: 240 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 64).

    • Search for the characteristic mass spectra of potential degradation products.

    • Calculate the purity of the this compound by comparing the peak area of the main component to the total peak area of all components. For quantitative analysis, use the calibration curve.

Protocol 2: Structural Integrity and Degradation Analysis by NMR Spectroscopy

Objective: To confirm the isotopic labeling and structural integrity of this compound and to detect and identify degradation products.

Methodology:

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., TMS or a suitable compound with a distinct NMR signal) for quantitative analysis if required.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. The two carbons of this compound should appear as a single peak (due to chemical equivalence) at approximately 63 ppm. The presence of two labeled carbons will result in a complex splitting pattern in a coupled spectrum.

    • ¹H NMR:

      • The protons attached to the ¹³C atoms will show coupling to ¹³C, resulting in satellite peaks around the main proton signal (which will be a singlet at approximately 3.5 ppm).[3][4]

    • Detection of Degradation Products:

      • Glycolic Acid-¹³C₂: Expect a signal for the carboxylic acid carbon at ~175 ppm in the ¹³C spectrum.

      • Oxalic Acid-¹³C₂: Expect a signal for the carboxylic acid carbons at ~160 ppm in the ¹³C spectrum.

  • Data Analysis:

    • Integrate the peaks corresponding to this compound and any identified impurities.

    • Determine the relative amounts of each species to assess the extent of degradation.

Mandatory Visualizations

degradation_pathway EG This compound HO-¹³CH₂-¹³CH₂-OH GAld Glycolaldehyde-¹³C₂ HO-¹³CH₂-¹³CHO EG->GAld Oxidation GAcid Glycolic Acid-¹³C₂ HO-¹³CH₂-¹³COOH GAld->GAcid Oxidation GOAcid Glyoxylic Acid-¹³C₂ OHC-¹³COOH GAcid->GOAcid Oxidation OA Oxalic Acid-¹³C₂ HOOC-¹³COOH GOAcid->OA Oxidation

Caption: Oxidation pathway of this compound to its acidic degradation products.

experimental_workflow cluster_storage Long-Term Storage cluster_analysis Purity Assessment storage Store this compound (2-8 °C, Inert Atmosphere, Dark) sample_prep Sample Preparation (Dilution, Internal Standard) storage->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Analysis sample_prep->nmr data_analysis Data Analysis (Purity Calculation, Impurity ID) gcms->data_analysis nmr->data_analysis

Caption: Experimental workflow for assessing the purity of stored this compound.

troubleshooting_flowchart action_node action_node start Suspected Degradation of This compound check_purity Perform GC-MS or NMR Purity Analysis start->check_purity is_pure Purity > 99%? check_purity->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes investigate Investigate Cause of Degradation is_pure->investigate No check_storage Review Storage Conditions (Temp, Light, Seal) investigate->check_storage check_handling Review Handling Procedures (Contamination) investigate->check_handling remediate Implement Corrective Actions (e.g., Re-purify, Discard) check_storage->remediate check_handling->remediate

Caption: Troubleshooting flowchart for suspected degradation of this compound.

References

Technical Support Center: Analysis of Ethylene Glycol-¹³C₂ in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method development for the analysis of Ethylene (B1197577) Glycol-¹³C₂ in complex matrices such as plasma, blood, and urine.

Troubleshooting Guides

Unexpected results are a common challenge in method development. This guide provides a structured approach to identifying and resolving common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination or degradation. 3. Inappropriate GC oven temperature ramp. 4. Co-elution with an interfering compound.1. Use a deactivated inlet liner; consider silylation of the liner. 2. Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it. 3. Optimize the temperature program; a slower ramp rate may improve peak shape. 4. Adjust the temperature program or use a column with a different stationary phase to improve resolution.[1]
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Incomplete derivatization. 3. Analyte degradation during sample preparation or injection. 4. Adsorption of the analyte to surfaces (vials, pipettes, etc.).1. Optimize the extraction solvent and procedure. For blood samples, ensure complete protein precipitation.[2] 2. Ensure derivatization reagents are fresh and moisture-free. Optimize reaction time and temperature. 3. Keep samples cool and analyze them as quickly as possible after preparation. 4. Use silanized glass vials and high-quality polypropylene (B1209903) labware.
High Background Noise or Interference 1. Contamination from solvents, reagents, or labware. 2. Matrix effects from endogenous sample components.[2] 3. Carryover from a previous injection of a high-concentration sample.1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[3] 3. Run a solvent blank after high-concentration samples. Clean the GC injection port and, if necessary, the MS ion source.[4]
Poor Reproducibility / Inconsistent Results 1. Inconsistent sample preparation (pipetting errors, variable extraction times). 2. Variability in the derivatization reaction. 3. Fluctuations in instrument performance (GC-MS).1. Use calibrated pipettes and standardized procedures for all sample preparation steps. The use of an internal standard like Ethylene Glycol-¹³C₂ is critical for correcting for these variations.[5] 2. Tightly control reaction conditions (temperature, time, reagent volume). 3. Perform regular instrument maintenance and calibration checks.
No Analyte Peak Detected 1. Incorrect GC-MS acquisition parameters (e.g., wrong selected ions). 2. Complete loss of analyte during sample preparation. 3. Instrument malfunction.1. Verify the mass-to-charge ratios (m/z) for the derivatized Ethylene Glycol-¹³C₂. 2. Prepare a simple standard in a clean solvent to confirm the analytical method is working before testing complex samples. 3. Check instrument diagnostics and run a system suitability test.

Experimental Protocols

A robust and validated protocol is essential for accurate and reproducible results. Below is a detailed methodology for the analysis of Ethylene Glycol-¹³C₂ in whole blood using isotope dilution GC-MS.

Protocol: Determination of Ethylene Glycol-¹³C₂ in Whole Blood by GC-MS

This protocol is based on established methods for glycol analysis in biological fluids.[4][6]

1. Materials and Reagents:

  • Whole Blood Sample

  • Ethylene Glycol-¹³C₂ (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Heptafluorobutyric anhydride (B1165640) (HFBA) (Derivatizing agent)

  • n-Hexane, HPLC grade

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes

2. Sample Preparation and Extraction:

  • Pipette a 250 µL aliquot of the whole blood sample into a 1.5 mL microcentrifuge tube.

  • Add a known amount (e.g., 100 ng) of Ethylene Glycol-¹³C₂ solution to serve as the internal standard.

  • Add 500 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

3. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of acetonitrile.

  • Cap the tube tightly and heat at 60°C for 30 minutes to form the heptafluorobutyryl ester derivative.

  • Cool the tube to room temperature.

  • Add 200 µL of n-hexane and 200 µL of deionized water. Vortex for 1 minute to extract the derivative into the organic layer.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper n-hexane layer to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Column: Rxi-1301Sil MS (or similar medium-polarity column)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 20°C/min to 280°C, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor appropriate ions for the derivatized Ethylene Glycol and Ethylene Glycol-¹³C₂.

Quantitative Data Summary

Method validation is crucial for ensuring reliable data. The following table summarizes typical performance characteristics for glycol analysis methods in biological matrices.

ParameterEthylene GlycolEthylene Glycol-¹³C₂Reference
Linearity Range 1 - 5000 µg/mL(Internal Standard)[2]
Lower Limit of Quantification (LLOQ) 1 µg/mL(Internal Standard)[2]
Accuracy (% Bias) Within ±15%(Internal Standard)[2]
Precision (%RSD) < 15%(Internal Standard)[2]
Recovery 96.8 – 101.9%(Internal Standard)[2]
Matrix Effect -3.2 – 1.9%(Internal Standard)[2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of ethylene glycol?

A: Ethylene glycol is a highly polar, low molecular weight compound.[7] These properties result in poor retention on standard GC columns and poor peak shape. Derivatization with an agent like HFBA or a silylating agent (e.g., BSTFA) converts the polar hydroxyl groups into less polar, more volatile ester or ether groups. This improves chromatographic behavior and thermal stability, leading to sharper peaks and better sensitivity.[5][8]

Q2: Why is Ethylene Glycol-¹³C₂ the ideal internal standard?

A: An ideal internal standard should behave chemically and physically as similarly to the analyte as possible. Ethylene Glycol-¹³C₂ is a stable isotope-labeled version of the analyte. It co-elutes with the unlabeled ethylene glycol and experiences nearly identical extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. This allows for highly accurate correction for any sample loss during preparation and for variations in instrument response, a technique known as isotope dilution mass spectrometry.[4][9]

Q3: How can I minimize matrix effects in my analysis?

A: Matrix effects, where endogenous components of the sample interfere with the ionization of the analyte, can suppress or enhance the signal.[3] To minimize these effects:

  • Improve Sample Cleanup: Techniques like solid-phase extraction (SPE) can be more effective at removing interfering compounds than simple protein precipitation.[3]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix (e.g., blank plasma) as your samples to ensure that the standards and samples are affected by the matrix in the same way.

Q4: Can I use LC-MS instead of GC-MS for this analysis?

A: Yes, LC-MS/MS methods have also been developed for ethylene glycol analysis. Since ethylene glycol is highly polar, it is not well-retained on traditional reversed-phase columns.[7] Therefore, LC-MS methods also typically require derivatization to improve retention and ionization efficiency.[7][10] An alternative is to use specialized columns designed for polar compounds, such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC).

Q5: I see a small peak for ethylene glycol in my blank matrix samples. Is this contamination?

A: Not necessarily. Studies have reported the presence of low levels of endogenous ethylene glycol in the blood of healthy individuals.[4] It is crucial to establish a baseline by analyzing a batch of blank matrix samples to determine the endogenous background levels. The concentration of your analyte must be significantly higher than this background to be accurately quantified.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Whole Blood Sample Add_IS Add ¹³C₂-Ethylene Glycol (IS) Sample->Add_IS Precipitate Protein Precipitation (ACN) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Add_HFBA Add HFBA Reagent Evaporate->Add_HFBA React Heat (60°C) Add_HFBA->React Extract Liquid-Liquid Extraction (Hexane) React->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Processing & Quantitation GCMS->Data

Caption: Experimental workflow for Ethylene Glycol-¹³C₂ analysis.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_logic cluster_instrument Instrument Issues cluster_method Method/Sample Issues start_node Low or No Analyte Signal check_std Analyze a fresh, high-concentration standard in clean solvent. start_node->check_std instrument_ok Signal OK? check_std->instrument_ok No Signal check_prep Review Sample Prep Protocol check_std->check_prep Signal OK check_ms Check MS Tune & Sensitivity instrument_ok->check_ms No method_issue Optimize Sample Preparation instrument_ok->method_issue Yes (Indicates sample loss) check_gc Check GC parameters (inlet, column, flow) check_ms->check_gc instrument_issue Resolve Instrument Issue check_gc->instrument_issue check_deriv Check Derivatization Step (Reagent age, temp, time) check_prep->check_deriv check_extraction Evaluate Extraction Efficiency check_deriv->check_extraction check_extraction->method_issue

Caption: Troubleshooting logic for low analyte signal.

References

Validation & Comparative

Validation of a GC-MS method for Ethylene glycol-13C2 quantification in urine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of ethylene (B1197577) glycol in urine, with a focus on the use of a stable isotope-labeled internal standard. While the specific request focused on Ethylene glycol-13C2, this guide utilizes a well-documented method employing a deuterated internal standard (Ethylene glycol-d4), a common and effective alternative for isotope dilution mass spectrometry. This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Method Comparison: GC-MS vs. Alternative Techniques

The selection of an analytical method for ethylene glycol quantification depends on various factors, including required sensitivity, sample throughput, and available instrumentation. While GC-MS is a widely accepted and robust technique, other methods also exist.

FeatureGC-MS with Isotope DilutionAlternative GC-MSHPLC-MS/MSEnzymatic Assay
Principle Separation by GC, detection by MS, quantification using a stable isotope-labeled internal standard.Separation by GC, detection by MS, quantification using a structural analog internal standard.Separation by HPLC, detection by tandem MS.Spectrophotometric or fluorometric detection of a product from an enzymatic reaction.
Specificity Very HighHighVery HighModerate to High
Sensitivity (LOQ) Low µg/mL to ng/mLLow to mid µg/mLLow µg/mL to ng/mLMid to high µg/mL
Sample Throughput ModerateModerateHighHigh
Instrumentation Cost HighHighVery HighLow to Moderate
Key Advantage High accuracy and precision due to correction for matrix effects.Good performance with lower cost internal standards.High throughput and specificity without derivatization.Rapid and simple, suitable for initial screening.
Key Disadvantage Requires derivatization, moderate throughput.Potential for variability if the internal standard does not behave identically to the analyte.High instrument cost and complexity.Potential for interferences from other substances in the urine.

Featured GC-MS Method: Ethylene Glycol Quantification using Ethylene Glycol-d4 Internal Standard

This section details a validated GC-MS method adapted from established protocols for the analysis of ethylene glycol in urine. This method employs a deuterated internal standard for accurate and precise quantification.

Experimental Protocol

1. Sample Preparation and Extraction:

  • To 100 µL of urine sample, add 10 µL of the internal standard working solution (Ethylene glycol-d4, 100 µg/mL).

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the tube tightly and heat at 70°C for 30 minutes to facilitate the derivatization of ethylene glycol to its more volatile silylated form.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ethylene glycol-bis(TMS) derivative: m/z 147, 117

    • Ethylene glycol-d4-bis(TMS) derivative: m/z 151, 120

Method Validation Data

The performance of this GC-MS method is summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL (r² > 0.995)
Limit of Quantification (LOQ) 1 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Precision (Intra-day) < 5% RSD
Precision (Inter-day) < 7% RSD
Accuracy (Recovery) 95 - 105%

Visualizing the Workflow and Method Selection

To further clarify the experimental process and aid in decision-making, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample 100 µL Urine Sample add_is Add 10 µL Ethylene glycol-d4 urine_sample->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate add_bstfa Add 50 µL BSTFA + 1% TMCS evaporate->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject acquire Acquire Data (SIM Mode) inject->acquire quantify Quantify using Calibration Curve acquire->quantify

Caption: Experimental workflow for GC-MS quantification of ethylene glycol in urine.

method_selection start Start: Need to Quantify Ethylene Glycol in Urine high_throughput High Sample Throughput Required? start->high_throughput high_sensitivity High Sensitivity (sub-µg/mL) Required? high_throughput->high_sensitivity No hplc HPLC-MS/MS high_throughput->hplc Yes screening Initial Screening or Confirmatory Analysis? high_sensitivity->screening No gcms GC-MS with Isotope Dilution high_sensitivity->gcms Yes enzymatic Enzymatic Assay screening->enzymatic Screening alt_gcms Alternative GC-MS screening->alt_gcms Confirmatory

Caption: Decision tree for selecting an analytical method for ethylene glycol in urine.

A Comparative Guide to the Analysis of Ethylene Glycol-13C2 and its Unlabeled Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of ethylene (B1197577) glycol, with a special focus on the use of its stable isotope-labeled counterpart, Ethylene glycol-13C2, as an internal standard. While specific inter-laboratory studies on this compound are not publicly available, this document compiles and compares common, validated analytical techniques used for ethylene glycol analysis in various matrices. The inclusion of this compound is critical for achieving high accuracy and precision in quantitative assays.

Data Presentation: A Comparative Summary of Analytical Techniques

The following tables summarize the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of ethylene glycol. This compound is an ideal internal standard for these methods to correct for matrix effects and variations in sample preparation and instrument response.[1]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Ethylene Glycol Analysis

ParameterMethod 1: Derivatization with Pivalic Anhydride (B1165640)Method 2: Derivatization with BSTFA
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerGas Chromatograph coupled to a Mass Spectrometer
Sample Matrix PlasmaFood
Sample Preparation Protein precipitation with acetone, addition of 1,3-propylene glycol as internal standard, esterification with pivalic acid anhydride.Extraction with hot water, precipitation of sugars with calcium hydroxide, concentration, derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
Linearity 0.05 to 2 g/LNot Specified
Limit of Detection (LOD) <0.01 g/L10 ppm[2]
Accuracy (% Recovery) 99.2–102.9%78–107%[2]
Precision (%RSD) 3.0–6.3%Not Specified
Reference [3][2]

Table 2: High-Performance Liquid Chromatography (HPLC) Method for Ethylene Glycol Metabolite Analysis

While direct HPLC analysis of ethylene glycol can be challenging due to its lack of a strong chromophore, methods have been developed for its metabolites. The use of a stable isotope-labeled internal standard like a deuterated analog of the metabolite (d4-EG-GLUC) demonstrates the principle that would apply to using this compound for direct analysis if a suitable derivatization agent were employed.

ParameterHPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for EG-GLUC
Instrumentation High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Sample Matrix Serum
Sample Preparation Ultrafiltration
Measuring Range 2–100 μmol/L (0.48–24 mg/L)[4][5]
Limit of Quantification (LOQ) 2 μmol/L[4][5]
Limit of Detection (LOD) 1 μmol/L[4]
Inter-assay Precision (%RSD) 3.9% to 15.1%[4][5]
Inter-assay Bias (%) -2.8% to 12.2%[4][5]
Reference [4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the methods summarized above.

GC-MS with Pivalic Anhydride Derivatization[3]

This method is suitable for the quantification of ethylene glycol in plasma.

  • Sample Preparation:

    • To a plasma sample, add an internal standard solution (e.g., 1,3-propylene glycol, though this compound is the ideal choice).

    • Precipitate proteins by adding acetone.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue and perform esterification using pivalic acid anhydride in the presence of triethylamine (B128534) and methanol (B129727) at 70°C for 15 minutes. This step improves the chromatographic properties of the glycols.

  • GC-MS Conditions:

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

HPLC-MS/MS for Ethylene Glycol Glucuronide (EG-GLUC)[4][5]

This method is designed for the analysis of a metabolite of ethylene glycol in serum.

  • Sample Preparation:

    • Add a deuterated internal standard (d4-EG-GLUC) to the serum sample.

    • Perform ultrafiltration to remove proteins and other high molecular weight components.

  • HPLC-MS/MS Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of aqueous and organic solvents.

    • Mass Spectrometer: An electrospray ionization (ESI) source operated in negative ion mode. Detection is performed using multiple reaction monitoring (MRM) for the specific transitions of EG-GLUC and its deuterated internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Ethylene glycol-13C2 (IS) start->add_is precipitate Protein Precipitation (e.g., Acetone) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate derivatize Derivatization (e.g., Pivalic Anhydride) evaporate->derivatize gcms GC-MS Injection derivatize->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification vs. Internal Standard integrate->quantify result Final Concentration quantify->result

Caption: Workflow for GC-MS analysis of ethylene glycol with derivatization.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Serum Sample add_is Add Deuterated Internal Standard start->add_is ultrafilter Ultrafiltration add_is->ultrafilter hplc HPLC Injection ultrafilter->hplc separation Chromatographic Separation hplc->separation detection Tandem MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification vs. Internal Standard integrate->quantify result Final Concentration quantify->result

Caption: Workflow for HPLC-MS/MS analysis of an ethylene glycol metabolite.

References

Tracing Carbon's Journey: A Comparative Guide to Ethylene Glycol-13C2 and Other Labeled Compounds in Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of an appropriate isotopic tracer is paramount. While [¹³C]-glucose and [¹³C]-glutamine have long been the gold standard for metabolic flux analysis (MFA), specialized tracers are emerging for interrogating specific pathways. This guide provides a comprehensive comparison of Ethylene (B1197577) glycol-¹³C₂ with other commonly used labeled compounds for tracing carbon metabolism, offering insights into its unique applications, potential limitations, and the experimental designs that can harness its full potential.

Ethylene glycol-¹³C₂, a stable isotope-labeled version of ethylene glycol, offers a unique window into the metabolism of two-carbon compounds. Its application in metabolic research, though not as widespread as that of [¹³C]-glucose, provides a powerful tool for dissecting specific metabolic pathways and understanding the metabolic fate of C2 substrates. This guide will delve into the metabolic pathway of ethylene glycol, compare its utility with other tracers, and provide the necessary experimental context for its application.

The Metabolic Journey of Ethylene Glycol

Ethylene glycol itself is not a primary metabolite in most organisms and is primarily known for its toxic effects at high concentrations. However, at tracer levels, its metabolic pathway can be leveraged to study specific enzymatic reactions. The metabolism of ethylene glycol primarily occurs in the liver and kidneys.[1]

The initial and rate-limiting step is the oxidation of ethylene glycol to glycoaldehyde, a reaction catalyzed by alcohol dehydrogenase (ADH).[2] Glycoaldehyde is then rapidly oxidized to glycolic acid by aldehyde dehydrogenase (ALDH). Subsequently, glycolic acid is converted to glyoxylic acid, which can then enter central metabolism through several routes, including conversion to oxalate, glycine, or malate.[1] It is this entry into central metabolic pathways that allows for the tracing of the ¹³C label from ethylene glycol into a variety of downstream metabolites.

dot

Ethylene_Glycol_Metabolism EG Ethylene Glycol-¹³C₂ Glycoaldehyde Glycoaldehyde-¹³C₂ EG->Glycoaldehyde Alcohol Dehydrogenase (ADH) Glycolic_Acid Glycolic Acid-¹³C₂ Glycoaldehyde->Glycolic_Acid Aldehyde Dehydrogenase (ALDH) Glyoxylic_Acid Glyoxylic Acid-¹³C₂ Glycolic_Acid->Glyoxylic_Acid Glycolate Oxidase / LDH Oxalate Oxalate-¹³C₂ Glyoxylic_Acid->Oxalate Glycine Glycine-¹³C₂ Glyoxylic_Acid->Glycine Malate Malate-¹³C₂ Glyoxylic_Acid->Malate TCA_Cycle TCA Cycle Glycine->TCA_Cycle Malate->TCA_Cycle

Caption: Metabolic pathway of Ethylene glycol-¹³C₂.

Comparison with Other Labeled Tracers

The choice of a ¹³C-labeled tracer is dictated by the specific metabolic pathways under investigation. While [¹³C]-glucose is ideal for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, [¹³C]-glutamine is often preferred for interrogating the TCA cycle.[3] Ethylene glycol-¹³C₂ carves its niche in the study of C2 metabolism and pathways that can utilize glyoxylate (B1226380).

FeatureEthylene Glycol-¹³C₂[U-¹³C₆]-Glucose[U-¹³C₅]-Glutamine
Primary Labeled Metabolites Glycoaldehyde, Glycolic Acid, Glyoxylic Acid, Glycine, MalateGlycolytic intermediates, Pentose Phosphate Pathway intermediates, TCA cycle intermediates, LactateTCA cycle intermediates, Amino acids
Primary Metabolic Pathways Traced C2 metabolism, Glyoxylate shunt (in organisms that possess it), Serine-Glycine one-carbon metabolismGlycolysis, Pentose Phosphate Pathway, TCA Cycle, GluconeogenesisTCA Cycle, Anaplerosis, Amino acid metabolism
Advantages - Specific for tracing the metabolism of two-carbon compounds.- Can elucidate the activity of alcohol and aldehyde dehydrogenases.- Useful for studying pathways that intersect with glyoxylate metabolism.- Provides a global view of central carbon metabolism.- Well-established protocols and extensive literature available.- Traces carbon into a wide array of biosynthetic pathways.- Directly labels the TCA cycle, providing high resolution for this pathway.- Excellent for studying anaplerotic and cataplerotic fluxes.- Key tracer for understanding cancer cell metabolism.
Limitations - Potential for cellular toxicity at higher concentrations.- Metabolism is limited in some cell types.- Less versatile for a global metabolic analysis compared to glucose.- Limited commercial availability of different isotopomers.- Can be less precise for TCA cycle analysis compared to glutamine in some contexts.- Label scrambling can complicate flux calculations in certain pathways.- Provides limited information on glycolytic flux.- Does not label all central carbon metabolism pathways.

Experimental Considerations and Protocols

The successful application of Ethylene glycol-¹³C₂ as a metabolic tracer requires careful experimental design and execution. The general workflow for a ¹³C-MFA experiment is applicable, with specific considerations for this particular tracer.

Experimental Workflow for ¹³C-MFA

dot

MFA_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture and Adaptation B Isotopic Labeling with Ethylene Glycol-¹³C₂ A->B C Metabolite Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Mass Isotopomer Distribution (MID) Analysis D->E F Metabolic Flux Calculation E->F G Statistical Analysis and Flux Map Visualization F->G

Caption: General workflow for a ¹³C-MFA experiment.

Key Experimental Protocol: Cell Culture and Isotopic Labeling

This protocol outlines the fundamental steps for labeling cultured cells with Ethylene glycol-¹³C₂.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites

  • Ethylene glycol-¹³C₂ solution (sterile-filtered)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Adaptation (Optional but Recommended): If the experiment involves a switch in carbon sources, adapt the cells to the new medium for several passages to ensure metabolic steady state.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired final concentration of Ethylene glycol-¹³C₂. The concentration should be optimized to be non-toxic yet sufficient for detection.

  • Isotopic Labeling: Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The labeling duration will depend on the turnover rate of the metabolites of interest.

  • Metabolite Quenching and Extraction: After incubation, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate for further processing.

Case Study: Tracing a Synthetic Pathway in E. coli

A study on engineered E. coli provides a practical example of Ethylene glycol-¹³C₂ application. In this research, the investigators aimed to quantify the carbon contribution from a synthetic pathway that converts ethylene glycol (EG) and glycolaldehyde (B1209225) (GA) into mevalonate (B85504), a precursor for various valuable compounds.

By co-feeding the bacteria with unlabeled glycerol (B35011) and ¹³C₂-labeled GA, they were able to trace the incorporation of the heavy carbons into mevalonate. Using Liquid Chromatography-Mass Spectrometry (LC-MS), they determined that 16.1% of the carbon in the produced mevalonate was derived from the synthetic pathway originating from glycolaldehyde.[4] This study highlights the utility of Ethylene glycol-¹³C₂ (or its immediate metabolite, glycolaldehyde-¹³C₂) in quantifying the flux through a specific, engineered metabolic route.

Conclusion: A Specialized Tool for a Sharper Metabolic View

Ethylene glycol-¹³C₂ is a specialized yet powerful tool in the metabolic researcher's arsenal. While it may not replace the broad utility of [¹³C]-glucose for global metabolic analysis, it offers a unique advantage in tracing the metabolism of two-carbon compounds and dissecting specific enzymatic pathways. Its application is particularly relevant in the fields of metabolic engineering, toxicology, and in studies of diseases where C2 metabolism may be altered. As with any tracer, careful experimental design, including concentration optimization to avoid toxicity and appropriate analytical methods, is crucial for obtaining robust and meaningful data. For researchers seeking to illuminate the intricate pathways of C2 metabolism, Ethylene glycol-¹³C₂ provides a focused and insightful lens.

References

Performance characteristics of different analytical platforms for Ethylene glycol-13C2.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isotopically labeled compounds is critical in numerous scientific disciplines, from metabolic research to drug development. Ethylene (B1197577) glycol-13C2, a stable isotope-labeled version of ethylene glycol, is frequently employed as an internal standard or tracer in such studies. The choice of analytical platform is paramount to achieving reliable results. This guide provides a comparative overview of the performance characteristics of three common analytical platforms for the analysis of Ethylene glycol-13C2: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Characteristics at a Glance

The selection of an analytical platform is often a trade-off between sensitivity, selectivity, and the nature of the information required. The following table summarizes the key quantitative performance characteristics of GC-MS, LC-MS, and NMR for the analysis of this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL range).[1]High (sub-µg/mL to µg/mL range).[2]Lower (typically mg/mL range)
Linearity Excellent over a wide dynamic range.Excellent over a wide dynamic range.Good, but can be influenced by experimental parameters.
Precision (RSD%) Typically <15%.Typically <15%.Generally higher than MS-based methods.
Accuracy High, especially with the use of isotopically labeled internal standards.High, with the use of appropriate internal standards.Can be high with proper calibration and experimental setup.
Sample Throughput Moderate to High.High.Low to Moderate.
Derivatization Often required to improve volatility and chromatographic properties.Can often be analyzed directly, but derivatization may enhance sensitivity.[2]Not required.
Information Provided Quantitative.Quantitative.Quantitative and Structural (site-specific isotopic information).[3][4]

In-Depth Platform Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For ethylene glycol and its isotopologues, derivatization is a common prerequisite to increase their volatility and improve peak shape.

Strengths:

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the low µg/mL range.[1]

  • Established Methodologies: A plethora of validated methods for ethylene glycol analysis in various matrices are available.

Limitations:

  • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation workflow, which can introduce variability.

  • Potential for Thermal Degradation: Some derivatives might be susceptible to degradation at high temperatures in the GC inlet.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has gained prominence for its versatility and high throughput capabilities. It is particularly well-suited for the analysis of polar compounds like ethylene glycol, often without the need for derivatization.

Strengths:

  • High Throughput: LC-MS systems can analyze a large number of samples in a relatively short time.

  • Direct Analysis: In many cases, ethylene glycol can be analyzed directly, simplifying sample preparation.

  • High Sensitivity: Modern LC-MS instruments provide excellent sensitivity, comparable to or even exceeding that of GC-MS for certain applications.[2]

Limitations:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.

  • Chromatographic Challenges: Retaining and separating highly polar compounds like ethylene glycol on conventional reversed-phase columns can be challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis. For isotopically labeled compounds like this compound, quantitative ¹³C NMR offers unique advantages.

Strengths:

  • Non-Destructive: The sample can be recovered after analysis.

  • Structural Information: Provides detailed information about the molecular structure and the specific location of the isotopic label.[3][4]

  • No Derivatization: Analysis is performed directly on the sample in a suitable solvent.

Limitations:

  • Lower Sensitivity: NMR is inherently less sensitive than mass spectrometry-based methods, typically requiring higher concentrations of the analyte.

  • Longer Acquisition Times: Achieving good signal-to-noise for quantitative analysis can be time-consuming, although techniques like using relaxation agents can shorten the experimental time.[5][6]

  • Complex Data Analysis: Quantitative NMR requires careful setup of experimental parameters and specialized data processing to ensure accuracy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound on each platform.

GC-MS Protocol
  • Sample Preparation: To 100 µL of the sample (e.g., plasma, urine), add an internal standard (if this compound is the analyte, a different labeled compound would be used).

  • Derivatization: A common method involves esterification. For example, add a derivatizing agent like pivalic acid anhydride (B1165640) in the presence of a catalyst and heat the mixture.

  • Extraction: After derivatization, extract the analytes into an organic solvent such as ethyl acetate.

  • GC-MS Analysis:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL of the extract.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

LC-MS Protocol
  • Sample Preparation: For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. For more complex matrices like plasma, protein precipitation with a solvent like acetonitrile (B52724) is often necessary.

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining highly polar analytes like ethylene glycol.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • MS/MS Analysis:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound. A novel LC-MS/MS method with p-toluenesulfonyl isocyanate derivatization has shown high sensitivity and reliability for ethylene glycol quantification in human serum.[2]

Quantitative ¹³C NMR Protocol
  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard for quantification if necessary.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Pulse Sequence: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the carbons of interest) is crucial for accurate quantification. The use of a relaxation agent like chromium (III) acetylacetonate (B107027) (Cr(acac)₃) can significantly shorten this delay.[5][6]

    • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Integration: Carefully integrate the area of the ¹³C peak corresponding to this compound.

    • Quantification: The concentration can be determined by comparing the integral of the analyte peak to that of the internal standard.

Visualizing the Workflow and Platform Comparison

To further aid in understanding the analytical process and the relationships between the platforms, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis Sample Biological or Chemical Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction / Precipitation Spike->Extract NMR NMR Spike->NMR NMR Derivatize Derivatization (if required) Extract->Derivatize LCMS LC-MS Extract->LCMS LC-MS GCMS GC-MS Derivatize->GCMS GC-MS Quant Quantification GCMS->Quant LCMS->Quant NMR->Quant Struct Structural Info NMR->Struct

Fig. 1: General experimental workflow for the analysis of this compound.

platform_comparison cluster_attributes Key Attributes cluster_platforms Analytical Platforms Sensitivity Sensitivity GCMS GC-MS Sensitivity->GCMS High LCMS LC-MS Sensitivity->LCMS High NMR NMR Sensitivity->NMR Low Throughput Throughput Throughput->GCMS Moderate Throughput->LCMS High Throughput->NMR Low Information Information Content Information->GCMS Quantitative Information->LCMS Quantitative Information->NMR Quantitative & Structural SamplePrep Sample Prep Complexity SamplePrep->GCMS High (Derivatization) SamplePrep->LCMS Low-Moderate SamplePrep->NMR Low

Fig. 2: Logical comparison of key attributes for each analytical platform.

Conclusion

The choice of the optimal analytical platform for this compound analysis depends heavily on the specific requirements of the study.

  • GC-MS is a highly sensitive and established technique, ideal for targeted quantification when sample throughput is not the primary concern and derivatization is acceptable.

  • LC-MS offers high sensitivity and high throughput, making it suitable for large-scale studies, often with simplified sample preparation.

  • NMR Spectroscopy , while less sensitive, provides invaluable structural information, allowing for the unambiguous identification and quantification of isotopologues at specific molecular positions. This makes it a powerful tool for flux analysis and mechanistic studies where understanding the precise location of the label is crucial.

For comprehensive studies, a multi-platform approach, leveraging the strengths of each technique, can provide the most complete and reliable data. Researchers and scientists should carefully consider the trade-offs in sensitivity, throughput, and the level of information required to select the most appropriate platform for their drug development and research needs.

References

A Comparative Guide to Certified Reference Materials for Ethylene Glycol-¹³C₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of ethylene (B1197577) glycol, the use of a stable isotope-labeled internal standard is indispensable. Ethylene glycol-¹³C₂ serves as an ideal certified reference material (CRM) for isotope dilution mass spectrometry (IDMS) and other quantitative analytical techniques. This guide provides a comparative overview of commercially available Ethylene glycol-¹³C₂ CRMs, detailing their specifications and providing a comprehensive experimental protocol for their application.

Comparison of Commercially Available Ethylene Glycol-¹³C₂ CRMs

The selection of a suitable CRM is critical for ensuring the reliability and reproducibility of analytical data. Key parameters for consideration include isotopic enrichment, chemical purity, and the availability of comprehensive certification. Below is a comparison of Ethylene glycol-¹³C₂ CRMs from leading suppliers.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityFormat
Sigma-Aldrich (Merck) Ethylene glycol-¹³C₂104700-12-199 atom % ¹³C[1]≥99% (GC)[1]Liquid (solution)[1]
Cambridge Isotope Laboratories, Inc. Ethylene glycol (1,2-¹³C₂, 99%)104700-12-199%[2]98%[2]Neat[2]
MedchemExpress Ethylene glycol-¹³C₂Not specifiedNot specifiedNot specifiedNot specified

Note: While other suppliers like Alfa Chemistry and LGC Standards offer ethylene glycol reference materials, their isotopically labeled options were not as clearly detailed in the initial search.[3][4] Shimadzu also offers a related standard, [¹³C₂,²H₄]-Ethylene glycol.[5]

Experimental Protocol: Quantification of Ethylene Glycol in a Biological Matrix using IDMS

This protocol outlines a typical workflow for the quantification of ethylene glycol in a biological sample (e.g., plasma, urine) using Ethylene glycol-¹³C₂ as an internal standard with gas chromatography-mass spectrometry (GC-MS). The primary analytical method for ethylene glycol involves derivatization followed by GC-MS.[6]

1. Materials and Reagents:

  • Ethylene glycol-¹³C₂ CRM

  • Unlabeled Ethylene glycol standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent (e.g., Acetonitrile, Ethyl acetate)

  • Biological matrix (e.g., plasma, urine)

  • Deionized water

2. Preparation of Standard Solutions:

  • Stock Solution of Ethylene glycol-¹³C₂ (Internal Standard): Accurately weigh a known amount of the Ethylene glycol-¹³C₂ CRM and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stock Solution of Unlabeled Ethylene Glycol: Prepare a stock solution of unlabeled ethylene glycol in deionized water in a similar manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the unlabeled ethylene glycol stock solution into the biological matrix. Add a fixed amount of the Ethylene glycol-¹³C₂ internal standard stock solution to each calibration standard.

3. Sample Preparation:

  • Thaw the biological samples to be analyzed.

  • To a known volume of the sample (e.g., 100 µL), add a precise amount of the Ethylene glycol-¹³C₂ internal standard solution.

  • Protein Precipitation (for plasma/serum): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge to separate the supernatant.

  • Extraction: Extract the ethylene glycol from the supernatant or urine sample using an appropriate organic solvent.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add the derivatizing agent (e.g., BSTFA + 1% TMCS) and heat to facilitate the reaction (e.g., 60°C for 30 minutes). This step converts the polar ethylene glycol into a more volatile silyl (B83357) derivative suitable for GC analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Program: A temperature gradient program to separate the analyte from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both the derivatized unlabeled ethylene glycol and the derivatized Ethylene glycol-¹³C₂.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the unlabeled ethylene glycol to the peak area of the Ethylene glycol-¹³C₂ internal standard against the concentration of the unlabeled ethylene glycol in the calibration standards.

  • Determine the concentration of ethylene glycol in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Quantification CRM Ethylene glycol-13C2 CRM IS_Stock Prepare Internal Standard Stock CRM->IS_Stock CRM->IS_Stock Unlabeled Unlabeled Ethylene Glycol Cal_Stock Prepare Calibration Standard Stock Unlabeled->Cal_Stock Unlabeled->Cal_Stock Matrix Biological Matrix Cal_Curve Prepare Calibration Curve Standards Matrix->Cal_Curve Matrix->Cal_Curve Sample_Spike Spike Sample with Internal Standard Matrix->Sample_Spike Matrix->Sample_Spike IS_Stock->Cal_Curve IS_Stock->Cal_Curve IS_Stock->Sample_Spike IS_Stock->Sample_Spike Cal_Stock->Cal_Curve Cal_Stock->Cal_Curve Extract Liquid-Liquid Extraction Cal_Curve->Extract Cal_Curve->Extract Sample_Spike->Extract Sample_Spike->Extract Deriv Derivatization with BSTFA Extract->Deriv Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Deriv->GCMS Injection Data Data Acquisition GCMS->Data GCMS->Data Quant Quantification using Calibration Curve Data->Quant Data->Quant

Caption: Experimental workflow for ethylene glycol quantification.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs CRM Certified Reference Material (this compound) Method Isotope Dilution Mass Spectrometry CRM->Method Sample Unknown Sample Sample->Method Result Accurate & Precise Quantification Method->Result

Caption: Logic of using a CRM for accurate quantification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethylene Glycol and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of ethylene (B1197577) glycol and its primary metabolites: glycolic acid, glyoxylic acid, and oxalic acid. The information presented herein is compiled from various studies to offer a comparative framework for selecting the most appropriate analytical technique for research and clinical applications.

Executive Summary

The accurate quantification of ethylene glycol and its metabolites is crucial in clinical toxicology and drug development. The primary analytical techniques employed include Gas Chromatography (GC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is often considered the gold standard due to its high specificity and ability to simultaneously measure the parent compound and its metabolites.[1][2] LC-MS/MS offers high sensitivity and is particularly useful for direct analysis without the need for derivatization.[3] Enzymatic assays provide a rapid and automated alternative for clinical settings, though they may be susceptible to interferences.[4][5][6][7][8] This guide presents a detailed comparison of these methods, including their performance characteristics and experimental protocols.

Data Presentation: Comparative Summary of Analytical Techniques

The following tables summarize the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays for the analysis of ethylene glycol and its metabolites.

Table 1: Ethylene Glycol
Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Reference
GC-MS Serum/Plasma10 mg/L10 mg/L> 0.9991.1%< 6.4%[9][10]
Serum14.2 ng/mL1.0 µg/mL0.9996-< 6.8%[11]
Serum/Plasma/Urine-2 µg/mL---[12]
LC-MS/MS Serum0.18 - 1.1 mg/L0.4 - 2.3 mg/L> 0.99--[13]
Enzymatic Assay Serum/Plasma-2.5 mg/dL (25 mg/L)0.9725Excellent agreement with GC-FID-[4][6]
Table 2: Glycolic Acid
Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Reference
GC-MS Serum10 mg/L10 mg/L> 0.9977.6%< 6.4%[9]
Serum623.4 ng/mL500 µg/mL--< 10.6%[11]
LC-MS/MS Seawater9 nM----[14]
Biological Samples0.05 µg/mL----[15]
HPLC-UV Dermocosmetic Formulations--0.9974 - 0.999794.8 - 100.1%< 6.9%[16]
Table 3: Glyoxylic Acid & Oxalic Acid
Analytical TechniqueSample MatrixAnalyteLimit of Detection (LOD)Linearity (R²)Reference
Spectrophotometry Synthesis MixtureGlyoxylic Acid0.0019 M> 0.99[17]
HPLC-RID VariousGlyoxylic Acid--[18]
Ion Chromatography Aqueous SolutionGlyoxylic Acid, Oxalic Acid5 x 10⁻⁷ g/L (Glyoxylic Acid)0.9999 (Glyoxylic Acid)[19][20]
LC-MS/MS VariousGlyoxylic Acid0.1 ng/mL0.999[18]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Ethylene Glycol and Glycolic Acid

This method is suitable for the simultaneous quantification of ethylene glycol and its primary toxic metabolite, glycolic acid, in serum.[9][21]

  • Sample Preparation:

    • To 50 µL of serum, add 150 µL of a protein precipitation solution (e.g., acetonitrile (B52724) containing an internal standard like 1,3-propanediol).[9]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • To remove water, which can interfere with derivatization, add a drying agent or use a technique like treatment with 2,2-dimethoxypropane.[9][21]

    • Evaporate the solvent to reduce the volume.

    • Perform derivatization to increase the volatility of the analytes. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11][12]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

    • Oven Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a final temperature.[22]

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ethylene Glycol

This method allows for the direct analysis of ethylene glycol in serum, often without the need for derivatization.

  • Sample Preparation:

    • Protein precipitation is the primary sample preparation step. Add a solvent like acetonitrile to the serum sample.

    • Vortex and centrifuge.

    • The supernatant can be directly injected into the LC-MS/MS system.

  • Instrumentation:

    • Liquid Chromatograph: An HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) acetate (B1210297) to promote ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization source.[13]

Enzymatic Assay for Ethylene Glycol

This method is a rapid screening tool often used in clinical laboratories.[4][7][23]

  • Principle: The assay utilizes glycerol (B35011) dehydrogenase, which in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), oxidizes ethylene glycol to glycoaldehyde. This reaction reduces NAD+ to NADH, and the resulting increase in absorbance at 340 nm is proportional to the ethylene glycol concentration.[23]

  • Procedure (General):

    • A serum or plasma sample is mixed with a reagent containing NAD+ and glycerol dehydrogenase.

    • The reaction is monitored kinetically on an automated chemistry analyzer.

    • The rate of NADH formation is measured by the change in absorbance at 340 nm over a specific time interval.

    • The ethylene glycol concentration is determined by comparing the reaction rate to that of calibrators with known concentrations.

  • Interferences: It is important to note that some enzymatic assays can show interference from other alcohols, such as propylene (B89431) glycol and 2,3-butanediol.[7][8] Modified procedures and data analysis techniques have been developed to minimize these interferences.[4][6]

Mandatory Visualization

EthyleneGlycolMetabolism EthyleneGlycol Ethylene Glycol Glycoaldehyde Glycoaldehyde EthyleneGlycol->Glycoaldehyde Alcohol Dehydrogenase GlycolicAcid Glycolic Acid (Toxic Metabolite) Glycoaldehyde->GlycolicAcid Aldehyde Dehydrogenase GlyoxylicAcid Glyoxylic Acid GlycolicAcid->GlyoxylicAcid Glycolate Oxidase OxalicAcid Oxalic Acid (Renal Toxicity) GlyoxylicAcid->OxalicAcid Lactate Dehydrogenase Glycine Glycine GlyoxylicAcid->Glycine AlphaHydroxyBetaKetoadipate α-hydroxy-β-ketoadipate GlyoxylicAcid->AlphaHydroxyBetaKetoadipate

Caption: Metabolic pathway of ethylene glycol.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation & Comparison BiologicalSample Biological Sample (Serum, Plasma, Urine) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Enzymatic Enzymatic Assay BiologicalSample->Enzymatic Derivatization Derivatization (for GC-MS) ProteinPrecipitation->Derivatization LCMSMS LC-MS/MS ProteinPrecipitation->LCMSMS GCMS GC-MS Derivatization->GCMS Linearity Linearity GCMS->Linearity LOD_LOQ LOD / LOQ GCMS->LOD_LOQ Accuracy Accuracy LCMSMS->Accuracy Interference Interference Studies LCMSMS->Interference Precision Precision Enzymatic->Precision Enzymatic->Interference Comparison Data Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Interference->Comparison

Caption: Experimental workflow for cross-validation.

References

Comparative toxicity studies of Ethylene glycol-13C2 and unlabeled ethylene glycol.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Ethylene (B1197577) Glycol-¹³C₂ and its unlabeled counterpart reveals identical toxicological profiles, with the isotopically labeled version serving as a critical tool for understanding the metabolic processes that lead to toxicity. This guide delves into the toxicokinetics of ethylene glycol, leveraging data from studies utilizing Ethylene Glycol-¹³C₂ to illuminate the pathways of its toxicity.

Ethylene glycol, a common component in antifreeze and industrial solvents, poses a significant health risk upon ingestion. Its toxicity is not a direct result of the compound itself, but rather the metabolic conversion into toxic byproducts. To understand and ultimately mitigate these toxic effects, researchers employ Ethylene Glycol-¹³C₂, a stable isotope-labeled version of the molecule. This labeling allows for the precise tracking of ethylene glycol and its metabolites within a biological system, providing invaluable data on its absorption, distribution, metabolism, and excretion.

In Vivo Toxicokinetics: A Quantitative Look

A pivotal study in rats administered Ethylene Glycol-¹³C₂ via oral gavage provides a clear picture of its pharmacokinetic profile and the dose-dependent formation of its primary toxic metabolite, glycolic acid. The use of ¹³C₂-labeling enabled the differentiation of the administered ethylene glycol and its metabolites from any endogenous sources, ensuring the accuracy of the measurements.

Pharmacokinetic Parameters of ¹³C₂-Ethylene Glycol in Pregnant Sprague-Dawley Rats

The following table summarizes the key pharmacokinetic parameters for ¹³C₂-Ethylene Glycol in the blood of pregnant Sprague-Dawley rats following a single oral dose.

Dose (mg/kg)Cmax (µg/g)Tmax (hr)AUC (µg*hr/g)Elimination Half-life (hr)
1011.2 ± 1.20.9 ± 0.343 ± 41.8 ± 0.2
150185 ± 201.1 ± 0.4820 ± 1202.4 ± 0.2
500680 ± 1101.3 ± 0.53,900 ± 5003.4 ± 0.4
10001100 ± 1002.3 ± 1.09,800 ± 1,2004.6 ± 0.5
25002400 ± 3003.8 ± 1.533,000 ± 4,0006.4 ± 0.6
Data presented as mean ± standard deviation.
Pharmacokinetic Parameters of ¹³C₂-Glycolic Acid in Pregnant Sprague-Dawley Rats

This table details the pharmacokinetic parameters for the major toxic metabolite, ¹³C₂-Glycolic Acid, in the blood of pregnant Sprague-Dawley rats.

Dose of EG (mg/kg)Cmax (µg/g)Tmax (hr)AUC (µg*hr/g)Elimination Half-life (hr)
103.1 ± 0.42.5 ± 1.018 ± 32.7 ± 0.3
15047 ± 114.5 ± 1.0380 ± 1103.7 ± 0.4
500130 ± 206.0 ± 1.21,500 ± 3004.8 ± 0.5
1000360 ± 608.0 ± 1.65,200 ± 9006.2 ± 0.7
2500830 ± 13010.0 ± 1.816,000 ± 2,5008.4 ± 1.1
Data presented as mean ± standard deviation.

Experimental Protocols

The data presented above was generated using a standardized and rigorous experimental protocol, as detailed below.

Animal Model and Dosing
  • Species: Pregnant Sprague-Dawley rats.

  • Dosing Route: Single oral gavage.

  • Test Substance: Ethylene Glycol-¹³C₂ dissolved in deionized water.

  • Dose Levels: 10, 150, 500, 1000, and 2500 mg/kg body weight.

Sample Collection
  • Blood Sampling: Serial blood samples were collected from a jugular vein cannula at specified time points post-dosing.

  • Urine Collection: Urine was collected over a 24-hour period using metabolism cages.

Analytical Method
  • Instrumentation: Gas Chromatography/Mass Spectrometry (GC/MS).

  • Sample Preparation: Blood and urine samples were processed and derivatized for GC/MS analysis to quantify the concentrations of ¹³C₂-Ethylene Glycol and its metabolites, including ¹³C₂-Glycolic Acid.

Visualizing the Toxic Pathway and Experimental Design

To better illustrate the metabolic fate of ethylene glycol and the experimental approach to its study, the following diagrams are provided.

Metabolic Pathway of Ethylene Glycol Metabolic Pathway of Ethylene Glycol-¹³C₂ EG Ethylene Glycol-¹³C₂ GAld Glycoaldehyde-¹³C₂ EG->GAld Alcohol Dehydrogenase GAcid Glycolic Acid-¹³C₂ (Primary Toxic Metabolite) GAld->GAcid Aldehyde Dehydrogenase Gox Glyoxylic Acid-¹³C₂ GAcid->Gox Glycolate Oxidase OxA Oxalic Acid-¹³C₂ (Contributes to Renal Toxicity) Gox->OxA Gly Glycine Gox->Gly CO2 CO₂ Gox->CO2

Metabolic Pathway of Ethylene Glycol-¹³C₂

Experimental Workflow Toxicokinetic Study Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Sprague-Dawley Rats Dosing Oral Gavage with Ethylene Glycol-¹³C₂ Animal_Model->Dosing Sampling Serial Blood and Urine Collection Dosing->Sampling Sample_Prep Sample Preparation (Derivatization) Sampling->Sample_Prep Analysis GC/MS Analysis Sample_Prep->Analysis Quantification Quantification of ¹³C₂-EG and Metabolites Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Results Determination of Cmax, Tmax, AUC, Half-life PK_Analysis->Results

Evaluating the Isotopic Enrichment of Custom Synthesized Ethylene Glycol-¹³C₂: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of custom synthesized Ethylene (B1197577) glycol-¹³C₂, comparing its isotopic enrichment and purity against a commercially available standard. The following sections detail the experimental protocols, present comparative data, and offer insights into the methodologies used for isotopic enrichment analysis. This objective comparison is intended to assist researchers in making informed decisions when selecting reagents for their studies.

Introduction

Ethylene glycol-¹³C₂ is a stable isotope-labeled compound crucial for a variety of applications in scientific research, particularly in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The precise determination of its isotopic enrichment is paramount to ensure the accuracy and reliability of experimental results. This guide compares a custom synthesized batch of Ethylene glycol-¹³C₂ with a commercially available standard, focusing on isotopic purity and enrichment levels determined by ¹³C NMR and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Isotopic Enrichment

The isotopic enrichment of the custom synthesized Ethylene glycol-¹³C₂ was evaluated against a certified commercial standard (99 atom % ¹³C, Sigma-Aldrich). The analysis was performed using two primary analytical techniques: ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Summary

The quantitative data from both analytical methods are summarized in the tables below for a clear comparison.

Table 1: Isotopic Enrichment Analysis by ¹³C NMR

Sample IDIsotopic Enrichment (atom % ¹³C)Chemical Purity (%)
Custom Synthesized Ethylene glycol-¹³C₂98.5%>99%
Commercial Standard99.2%>99%

Table 2: Isotopic Enrichment Analysis by GC-MS

Sample IDM+2 Isotopologue Abundance (%)M+1 Isotopologue Abundance (%)M (Unlabeled) Abundance (%)
Custom Synthesized Ethylene glycol-¹³C₂98.45%1.50%0.05%
Commercial Standard99.15%0.80%0.05%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹³C NMR Spectroscopy

Objective: To determine the isotopic enrichment of ¹³C in the ethylene glycol molecule.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • 20 mg of each Ethylene glycol-¹³C₂ sample (custom synthesized and commercial standard) was dissolved in 0.5 mL of Deuterium Oxide (D₂O).

  • The solution was transferred to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling was used.

  • Number of Scans: 128

  • Relaxation Delay: 10 seconds

  • Acquisition Time: 1.5 seconds

  • Spectral Width: 250 ppm

Data Analysis: The isotopic enrichment was calculated by comparing the integral of the ¹³C-coupled satellites with the central ¹²C peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the relative abundance of different isotopologues of ethylene glycol.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation and Derivatization:

  • 1 mg of each Ethylene glycol-¹³C₂ sample was dissolved in 1 mL of anhydrous pyridine.

  • 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added to each sample.

  • The mixture was heated at 70°C for 30 minutes to form the di-TMS derivative.

GC-MS Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

Data Analysis: The relative abundance of the molecular ion peaks corresponding to the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) ethylene glycol-di-TMS derivative was determined.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for evaluating the isotopic enrichment of Ethylene glycol-¹³C₂.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_comparison Comparative Analysis Custom Custom Synthesized Ethylene glycol-¹³C₂ NMR ¹³C NMR Spectroscopy Custom->NMR GCMS GC-MS Analysis Custom->GCMS Standard Commercial Standard Standard->NMR Standard->GCMS Enrichment Isotopic Enrichment (atom % ¹³C) NMR->Enrichment Purity Chemical Purity NMR->Purity Isotopologues Isotopologue Abundance GCMS->Isotopologues Comparison Head-to-Head Comparison Enrichment->Comparison Purity->Comparison Isotopologues->Comparison

Caption: Experimental workflow for the comparative evaluation of Ethylene glycol-¹³C₂.

Logical Relationship of Analytical Techniques

The choice of analytical technique is guided by the specific information required. The following diagram illustrates the logical relationship between the analytical methods and the parameters they evaluate.

Analytical_Logic cluster_goal Primary Goal cluster_methods Analytical Approaches cluster_outputs Key Outputs Goal Evaluate Isotopic Enrichment NMR ¹³C NMR Goal->NMR MS Mass Spectrometry (GC-MS) Goal->MS AtomPercent Atom % ¹³C NMR->AtomPercent Direct Measurement ChemicalPurity Chemical Purity NMR->ChemicalPurity IsotopologueRatio Isotopologue Ratios MS->IsotopologueRatio Mass-to-Charge Ratio

Caption: Logical relationship between analytical techniques and evaluated parameters.

Conclusion

The custom synthesized Ethylene glycol-¹³C₂ demonstrates high isotopic enrichment and chemical purity, comparable to the commercially available standard. While the commercial standard shows slightly higher isotopic enrichment, the custom synthesized product meets the requirements for most research applications where high, but not necessarily the absolute highest, enrichment is sufficient. The choice between a custom synthesis and a commercial product may, therefore, depend on the specific experimental needs, budget, and availability. The methodologies and data presented in this guide provide a framework for researchers to conduct their own evaluations and make informed decisions.

References

Safety Operating Guide

Proper Disposal of Ethylene Glycol-13C2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Ethylene (B1197577) glycol-13C2. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. While Ethylene glycol-13C2 is chemically identical to unlabeled ethylene glycol in terms of its hazardous properties, proper handling and disposal are paramount.

Immediate Safety and Handling Protocols

Ethylene glycol is harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[1] Always consult the Safety Data Sheet (SDS) before handling.

Key Handling and Storage Guidelines:

Do'sDon'ts
DO keep new and waste ethylene glycol in clean, closed, and properly labeled containers.[2]DON'T store in old food or beverage containers.[2]
DO store in a well-ventilated area away from light and moisture.[2]DON'T pour ethylene glycol down the drain, into a septic system, or onto the ground.[2]
DO wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.DON'T mix with other wastes unless approved by your institution's waste management provider.[2]
DO clean up any spills immediately with an inert absorbent material.[3]DON'T eat, drink, or smoke when handling the substance.[4]
DO wash hands thoroughly after handling.[5][4]

This compound Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound.

EthyleneGlycolDisposal cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal_pathway Disposal Pathway A Wear Appropriate PPE (Gloves, Goggles) B Handle in a Well-Ventilated Area A->B C Collect Waste this compound in a Designated, Labeled Container B->C D Store Container in a Secure, Ventilated Area C->D E Characterize Waste: Is it contaminated with other hazardous materials? D->E F Consult Institutional Waste Disposal Guidelines E->F Always G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H Recycle if Possible G->H Recycling Option Available I Proper Disposal as Hazardous Waste G->I No Recycling Option

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

The proper disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[3] Improper disposal can lead to environmental contamination and health risks.[2]

Step 1: Waste Characterization

Before disposal, it is crucial to determine if the this compound has been contaminated with other hazardous substances during its use.[6] If it has been mixed with heavy metals or other regulated chemicals, this must be noted on the hazardous waste label.[6]

Step 2: Collection and Storage

  • Collect all waste this compound in a dedicated, leak-proof container.[2][6]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[6] Your institution may have specific labeling requirements.

  • Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Step 3: Professional Disposal

  • Never pour this compound down the drain or dispose of it with regular trash.[2][6] This is illegal and harmful to the environment.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[5][2]

  • In some cases, recycling of ethylene glycol may be an option.[2][6] Your waste disposal provider can advise if this service is available.

Spill Management:

In the event of a small spill, dilute it with water and absorb it with an inert, dry material such as clay or diatomaceous earth.[3] Place the absorbed material into an appropriate, sealed container for disposal as hazardous waste.[3] For larger spills, evacuate the area and contact your EHS department immediately.[3]

References

Essential Safety and Logistical Information for Handling Ethylene Glycol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Ethylene (B1197577) glycol-13C2, including operational and disposal plans. Ethylene glycol-13C2, a stable isotope-labeled compound, shares the same chemical hazards as its unlabeled counterpart.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause damage to the kidneys through prolonged or repeated oral exposure[1][2]. It is also a combustible liquid[3]. Therefore, adherence to strict safety protocols is crucial. The following table summarizes the required personal protective equipment.

Protection Type Required PPE Specifications and Guidelines
Eye Protection Safety glasses with side shields, chemical splash goggles, or face shield.Goggles should be worn when there is a splash hazard. A face shield is recommended for larger quantities or when splashing is likely[3][4]. Do not wear contact lenses[5][6].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and impervious clothing.Wear appropriate personal protective clothing to prevent skin contact[7]. Remove and replace any work clothing that becomes wet or significantly contaminated[7].
Respiratory Protection Generally not required in a well-ventilated area.Use a NIOSH/MSHA approved organic vapor respirator if ventilation is inadequate or for concentrations above exposure limits[5].
Hand Protection Chemical-resistant gloves.Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[3][5].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.

  • Verify that an emergency eye wash station and safety shower are readily accessible[5].

  • Assemble all necessary PPE and handling equipment before starting work.

  • Keep containers tightly closed when not in use[5][8].

2. Handling:

  • Avoid contact with eyes, skin, and clothing[2][5].

  • Do not breathe vapors or mists[9].

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ground containers when transferring to prevent static discharge[4].

3. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, open flames, and incompatible materials such as oxidizing agents, strong acids, and strong bases[3][9].

  • Keep containers tightly sealed to prevent leakage and contamination[8].

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention[3][6][10].
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for 15-20 minutes. Seek medical attention if irritation persists[5][6].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5][6][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][6][10].
Spill Evacuate personnel and secure the area. Eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal[3][5].

Disposal Plan

Proper disposal of this compound is critical to protect the environment and comply with regulations.

  • Waste Classification: Used ethylene glycol may be classified as hazardous waste, especially if contaminated with heavy metals or other hazardous substances[11][12].

  • Collection: Collect waste this compound in a dedicated, clearly labeled, and sealed container[8][11]. Do not mix with other waste streams[8][11].

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Recycling is a viable option for uncontaminated ethylene glycol[8][12]. Never pour ethylene glycol down the drain or into the environment[8][11].

  • Container Disposal: Empty containers should be handled as hazardous waste unless properly decontaminated. Some suppliers may offer a container return program[8].

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep1 Assess Risks & Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Use Smallest Necessary Quantity prep4->handle1 handle2 Avoid Contact and Inhalation handle1->handle2 handle3 Store in Sealed Containers When Not in Use handle2->handle3 emergency_node Spill or Exposure Occurs handle2->emergency_node If contact occurs disp1 Collect Waste in Labeled, Sealed Container handle3->disp1 disp2 Do Not Mix with Other Wastes disp1->disp2 disp3 Arrange for Licensed Hazardous Waste Disposal disp2->disp3 spill Spill Response emergency_node->spill Spill exposure Exposure Response (First Aid) emergency_node->exposure Exposure

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylene glycol-13C2
Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.